m-PEG25-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H104O27/c1-55-4-5-57-8-9-59-12-13-61-16-17-63-20-21-65-24-25-67-28-29-69-32-33-71-36-37-73-40-41-75-44-45-77-48-49-79-51-50-78-47-46-76-43-42-74-39-38-72-35-34-70-31-30-68-27-26-66-23-22-64-19-18-62-15-14-60-11-10-58-7-6-56-3-2-52(53)54/h2-51H2,1H3,(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDVSVRODIIQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H104O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1161.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG25-acid: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy Poly(ethylene glycol) acid with 25 ethylene glycol units (m-PEG25-acid) is a high-purity, monodisperse PEG linker extensively utilized in the pharmaceutical and biotechnology sectors. Its unique properties, including high aqueous solubility, biocompatibility, and a reactive terminal carboxylic acid group, make it an invaluable tool for the modification of proteins, peptides, nanoparticles, and small molecule drugs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role in advanced drug delivery systems. Detailed experimental protocols for its synthesis, characterization, and conjugation are also presented to aid researchers in its practical application.
Chemical Structure and Properties
This compound is characterized by a methoxy-terminated polyethylene glycol chain of 25 repeating ethylene oxide units, capped with a carboxylic acid functional group. This structure imparts a desirable balance of hydrophilicity and reactivity.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₂H₁₀₄O₂₇ | [1][2] |
| Molecular Weight | ~1161.37 g/mol | [1][2] |
| CAS Number | 125220-94-2 | [1] |
| Appearance | White solid | |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF | |
| Storage Conditions | -20°C, under inert gas |
Synthesis and Purification of m-PEG-acid
The synthesis of m-PEG-acid with high purity is crucial for its application in pharmaceuticals to avoid cross-linking and other side reactions. A common synthetic route involves the reaction of methoxy polyethylene glycol (mPEG) with a protected haloacetate, followed by deprotection.
Experimental Protocol: Synthesis of m-PEG-acid
This protocol describes a general method for the synthesis of m-PEG-acid, which can be adapted for this compound.
Materials:
-
Methoxy polyethylene glycol (mPEG-OH)
-
Toluene
-
Potassium tert-butoxide
-
tert-Butanol
-
t-butyl bromoacetate
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Methylene chloride (DCM)
-
Ethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Azeotropic Distillation: Dissolve mPEG-OH in toluene in a round-bottom flask. Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. After complete water removal, evaporate the toluene under reduced pressure.
-
Alkoxide Formation: Cool the dried mPEG-OH to room temperature under an inert atmosphere (e.g., argon or nitrogen). Add a solution of potassium tert-butoxide in tert-butanol and toluene. Stir the mixture for 1 hour at room temperature.
-
Alkylation: Add t-butyl bromoacetate to the reaction mixture and stir at room temperature overnight.
-
Hydrolysis of Excess Reagent: Add a dilute NaOH solution and reflux the mixture for 2 hours to hydrolyze any unreacted t-butyl bromoacetate.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a dilute HCl solution to a pH of ~7. Extract the aqueous layer with methylene chloride (3x).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate by rotary evaporation.
-
Crystallization: Precipitate the crude mPEG-t-butyl acetate by adding the concentrated solution dropwise to cold ethyl ether with vigorous stirring.
-
Deprotection: The resulting mPEG-t-butyl ester is then hydrolyzed to the carboxylic acid using trifluoroacetic acid in methylene chloride.
-
Purification: The final m-PEG-acid product is purified by recrystallization from a suitable solvent system (e.g., methylene chloride/ethyl ether) to achieve high purity (>99%).
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and molecular weight of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: ¹H NMR Characterization
Objective: To confirm the structure and determine the molecular weight and purity of this compound.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it provides a distinct, non-shifting hydroxyl proton signal.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
Data Analysis:
-
Signal Assignment:
-
Methoxy group (-OCH₃): A singlet around 3.38 ppm.
-
PEG backbone (-CH₂CH₂O-): A large multiplet between 3.50 and 3.80 ppm.
-
Methylene protons adjacent to the acid: A triplet around 3.65 ppm.
-
Hydroxyl proton (-COOH): A broad singlet (position is concentration-dependent in CDCl₃, but a stable triplet around 4.56 ppm in DMSO-d₆).
-
-
Molecular Weight Determination: Calculate the number of repeating ethylene glycol units (n) by comparing the integration of the methoxy protons (normalized to 3) to the integration of the entire PEG backbone.
-
Purity Assessment: The absence of signals corresponding to impurities (e.g., PEG diol) and the correct integration ratios of the terminal groups to the backbone are indicative of high purity.
Experimental Protocol: HPLC Analysis and Purification
Objective: To determine the purity of this compound and to purify it from starting materials and byproducts.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column or a size-exclusion column.
Mobile Phase (Reversed-Phase HPLC):
-
A gradient of acetonitrile and water is commonly used.
-
Eluent A: Water with 0.1% formic acid.
-
Eluent B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
-
Injection and Separation: Inject the sample onto the column and run a linear gradient from a low to a high concentration of Eluent B.
-
Detection: Monitor the elution profile using a UV detector (if the molecule has a UV chromophore) or an ELSD for universal detection.
-
Purity Determination: The purity is calculated from the relative peak area of the main product peak compared to the total area of all peaks.
-
Purification: For preparative HPLC, the same principle is applied on a larger scale, and fractions corresponding to the pure product are collected.
Applications in Drug Development
The unique properties of this compound make it a versatile tool in drug development, primarily for PEGylation and as a linker in complex drug delivery systems.
PEGylation
PEGylation is the process of covalently attaching PEG chains to therapeutic proteins, peptides, or small molecules. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the drug.
Advantages of PEGylation:
-
Increased half-life: The increased hydrodynamic volume of the PEGylated drug reduces renal clearance.
-
Reduced immunogenicity: The PEG chain can shield the protein from the host's immune system.
-
Improved solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs.
-
Enhanced stability: PEGylation can protect the drug from enzymatic degradation.
The terminal carboxylic acid of this compound can be activated (e.g., with EDC/NHS) to react with primary amine groups (e.g., lysine residues) on proteins to form stable amide bonds.
Linker for Targeted Drug Delivery and PROTACs
This compound is widely used as a flexible linker in the design of targeted drug delivery systems and Proteolysis Targeting Chimeras (PROTACs).
Targeted Drug Delivery: In targeted drug delivery, a cytotoxic agent is linked to a targeting moiety (e.g., an antibody or a peptide) that directs the drug to specific cells or tissues. The this compound linker serves to connect the drug and the targeting ligand, often improving the solubility and in vivo performance of the conjugate.
Caption: Signaling pathway for targeted drug delivery.
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker is a critical component of a PROTAC, and PEG linkers like this compound are frequently used to connect the target protein binder and the E3 ligase ligand. The flexibility and hydrophilicity of the PEG linker can optimize the formation of the ternary complex and improve the overall properties of the PROTAC.
Caption: Experimental workflow of a PROTAC.
Conclusion
This compound is a well-defined and highly valuable PEG derivative for researchers and professionals in drug development. Its defined structure, high purity, and versatile reactivity allow for the creation of more effective and safer therapeutics through PEGylation and the design of sophisticated drug delivery systems like ADCs and PROTACs. The detailed protocols provided in this guide serve as a starting point for the practical application and further exploration of this compound in novel therapeutic strategies. As the field of targeted therapies continues to evolve, the importance of well-characterized and high-purity linkers like this compound will undoubtedly continue to grow.
References
"synthesis and purification of m-PEG25-acid"
An In-depth Technical Guide to the Synthesis and Purification of m-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-acid with 25 ethylene glycol units (this compound). This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and surface modification due to its defined chain length, terminal carboxylic acid for covalent attachment, and methoxy-capped terminus to prevent crosslinking.[1][2][]
Characterization of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C52H104O27 | [4] |
| Molecular Weight | 1161.38 g/mol | [4] |
| CAS Number | 2823368-12-1 | |
| Appearance | White solid | |
| Purity | >95% | |
| Solubility | Soluble in DCM, THF, DMF, and DMSO |
Synthesis of this compound
The synthesis of m-PEG-acid derivatives can be broadly categorized into two main strategies: the Williamson ether synthesis followed by hydrolysis, and the direct oxidation of the corresponding m-PEG-alcohol.
Williamson Ether Synthesis Approach
This is a widely employed method that involves the reaction of a methoxy-PEG-alcohol with a protected haloacetic acid ester, followed by deprotection to yield the carboxylic acid. This method offers high yields and purity.
Experimental Protocol:
Step 1: Formation of the t-butyl ester of this compound
-
A solution of m-PEG25-OH (1 equivalent) in anhydrous toluene is azeotropically dried by removing a portion of the solvent.
-
The reaction mixture is cooled, and a 1.0 M solution of potassium t-butoxide in t-butanol (1.7 equivalents) is added.
-
The resulting mixture is stirred for 1 hour at room temperature.
-
t-Butyl bromoacetate (2 equivalents) is added, and the mixture is stirred for 18 hours at room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the t-butyl ester of this compound.
Step 2: Hydrolysis to this compound
-
The t-butyl ester of this compound (1 equivalent) is dissolved in a mixture of methylene chloride, trifluoroacetic acid, and water.
-
The solution is stirred at room temperature for 3 hours.
-
The solvent is removed by rotary evaporation.
-
The residue is recrystallized from methylene chloride/ethyl ether to yield the final product, this compound.
Quantitative Data for Williamson Ether Synthesis Approach:
| Parameter | Value | Reference |
| Yield (Hydrolysis Step) | 95% | |
| Purity | >99% |
Logical Workflow for Williamson Ether Synthesis:
Caption: Williamson ether synthesis workflow for this compound.
Direct Oxidation Approach
Direct oxidation of the terminal alcohol of m-PEG25-OH to a carboxylic acid offers a more direct route, though it can sometimes lead to side products and requires careful control of reaction conditions to avoid cleavage of the PEG chain.
Experimental Protocol (TEMPO-mediated Oxidation):
-
Dissolve m-PEG25-OH (1 equivalent), 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (catalytic amount), and potassium bromide in water.
-
Cool the mixture in an ice-water bath.
-
Add sodium hypochlorite solution (bleach) while maintaining the pH at 10 with the addition of 0.5N sodium hydroxide.
-
Stir the reaction in the ice-water bath for approximately 2 hours, or until the pH stabilizes.
-
Acidify the solution with HCl to pH 2-3.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and precipitate the product by adding diethyl ether.
-
Filter and dry the solid to obtain this compound.
Quantitative Data for Direct Oxidation Approach:
| Parameter | Value | Reference |
| Conversion | >98% | |
| Recovered Yield | 90-95% |
Logical Workflow for Direct Oxidation:
Caption: Direct oxidation workflow for this compound synthesis.
Purification of this compound
The purification of PEG derivatives can be challenging due to their high polarity and tendency to streak on silica gel. Several methods can be employed to achieve high purity.
Precipitation/Crystallization
This is a common and effective method for purifying PEG compounds.
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a good solvent (e.g., dichloromethane, toluene).
-
Add a poor solvent (e.g., diethyl ether, hexane) dropwise with stirring until the solution becomes cloudy.
-
Cool the mixture to induce precipitation or crystallization.
-
Collect the solid by filtration and wash with the poor solvent.
-
Dry the purified product under vacuum.
Column Chromatography
While challenging, column chromatography can be used for the purification of PEG-acids.
Methodology:
-
Stationary Phase: Silica gel is commonly used, but reverse-phase silica (C18) can also be effective.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or a mixture of ethanol/isopropanol in chloroform) is often required. The use of solvent systems like chloroform/methanol can provide better separation than traditional ethyl acetate/hexane systems.
Extraction
Liquid-liquid extraction is a crucial step in the work-up of both synthesis methods to remove water-soluble impurities and reagents.
Methodology:
-
After the reaction, the mixture is typically diluted with water and extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The organic layers are combined, washed with water and/or brine to remove residual water-soluble impurities.
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4) before solvent removal.
Purification Workflow:
References
m-PEG25-acid: A Technical Guide to Molecular Weight and Polydispersity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular weight and polydispersity of m-PEG25-acid, a discrete polyethylene glycol (PEG) derivative critical in advanced drug delivery and bioconjugation applications. Understanding these fundamental properties is paramount for the precise design and characterization of PEGylated molecules, ensuring reproducibility and optimal therapeutic performance.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, a monodisperse PEG linker. As a discrete molecule with a defined number of ethylene glycol units, its theoretical polydispersity index (PDI) is 1.0.
| Parameter | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | 2-(methoxy(polyethyleneoxy)24)ethyl)acetic acid | N/A |
| Molecular Formula | C52H104O27 | [1][2] |
| Theoretical Molecular Weight | 1161.37 g/mol | [3][4] |
| Average Molecular Weight (Mw) | ~1161.4 g/mol | [1] |
| Polydispersity Index (PDI) | 1.0 (theoretically, as it is a monodisperse compound) | |
| CAS Number | 125220-94-2 | |
| Purity | Typically >95% |
The Significance of Monodispersity in Advanced Applications
This compound is classified as a monodisperse PEG, meaning it is a pure compound with a single, exact molecular weight, not a distribution of different chain lengths. This is in contrast to polydisperse PEGs, which are mixtures of polymers with a range of molecular weights and are characterized by a polydispersity index (PDI) greater than 1.0.
The monodisperse nature of this compound is a significant advantage in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The use of a discrete PEG linker ensures the creation of homogeneous conjugates with a precise drug-to-antibody ratio (DAR) or a consistent linker length in PROTACs. This homogeneity is crucial for reproducible pharmacology, predictable pharmacokinetics, and a consistent safety profile.
Experimental Protocols for Molecular Weight and Polydispersity Determination
Accurate characterization of the molecular weight and confirmation of the monodispersity of this compound are essential for quality control. The following are detailed methodologies for these analyses.
Molecular Weight Determination by Mass Spectrometry
3.1.1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for the absolute measurement of the molecular weight of individual polymer chains.
-
Instrumentation: Bruker Autoflex Speed or equivalent MALDI-TOF mass spectrometer.
-
Sample Preparation:
-
Analyte Solution: Prepare a 1 mg/mL solution of this compound in deionized water.
-
Matrix Solution: Prepare a solution of 15.8 mg of α-cyano-4-hydroxycinnamic acid (CHCA) in 1 mL of ethanol. Use an ultrasonic bath to aid dissolution.
-
Cationizing Agent: Prepare a solution of 5.9 mg of sodium trifluoroacetate (NaTFA) in 1 mL of ethanol.
-
Spotting: Mix the analyte solution, matrix solution, and cationizing agent in a 1:5:1 (v/v/v) ratio in an Eppendorf tube. Spot 0.5 µL of the mixture onto a ground steel target plate and allow it to air dry completely before analysis.
-
-
Data Acquisition: Acquire spectra in positive reflector mode. The instrument should be calibrated using appropriate standards.
-
Data Analysis: The resulting spectrum will show a single dominant peak corresponding to the molecular ion of this compound (e.g., [M+Na]+). The position of this peak provides the accurate molecular weight.
3.1.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can be used to determine the molecular weight of PEG compounds in biological matrices or as part of a purity assessment.
-
Instrumentation: An Agilent 1260 Infinity LC System coupled to an Agilent 6520 Accurate-Mass Q-TOF Mass Spectrometer or a similar high-resolution mass spectrometer.
-
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm, or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
In-source Fragmentation: In-source collision-induced dissociation (CID) can be used to generate characteristic PEG fragment ions for specific monitoring.
-
-
Data Analysis: The molecular weight is determined from the mass-to-charge ratio (m/z) of the observed ions in the mass spectrum.
Polydispersity Determination by Gel Permeation/Size Exclusion Chromatography (GPC/SEC)
For a monodisperse compound like this compound, GPC/SEC is used to confirm the absence of polymer chains of different lengths, thus verifying a PDI of 1.0.
-
Instrumentation: An Agilent 1260 Infinity Multi-Detector GPC/SEC System or equivalent, equipped with a refractive index (RI) detector.
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 2 mg/mL.
-
Filter the sample through a 0.2 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Columns: Two linear GPC columns in series for high resolution.
-
Mobile Phase: A suitable solvent in which the PEG is soluble and does not interact with the column packing, such as tetrahydrofuran (THF) or an aqueous buffer (e.g., 0.1 M NaNO3).
-
Flow Rate: 1.0 mL/min (isocratic).
-
Temperature: 30-40 °C.
-
-
Calibration: The system should be calibrated with narrow molecular weight PEG standards.
-
Data Analysis: A monodisperse sample will elute as a single, sharp peak. The PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For this compound, this value should be very close to 1.0.
Role of this compound as a Linker in PROTACs
This compound is frequently utilized as a flexible and hydrophilic linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker plays a crucial role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
PROTAC Mechanism of Action
The following diagram illustrates the logical workflow of the PROTAC mechanism, highlighting the central role of the linker.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Assessing PROTAC Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PROTAC utilizing an this compound linker.
Caption: Experimental workflow for evaluating PROTAC efficacy.
References
Solubility of m-PEG25-acid in Aqueous and Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-poly(ethylene glycol)25-acid (m-PEG25-acid). Due to its utility as a hydrophilic linker in bioconjugation and drug delivery, understanding its behavior in various solvents is critical for experimental design and execution. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a common application workflow.
Core Concepts
This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal methoxy group and a carboxylic acid functional group. The PEG chain, consisting of 25 ethylene glycol units, imparts significant hydrophilicity to molecules it is conjugated to, which can enhance their aqueous solubility and in vivo circulation time.[1][2] The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, and small molecule drugs, typically through amide bond formation.[3][4]
Solubility Profile of this compound
The solubility of m-PEG-acid compounds is generally high in aqueous solutions and a range of polar organic solvents, a property attributed to the hydrophilic nature of the PEG backbone.[5] While specific quantitative solubility data for this compound is not extensively published, the available information from suppliers and related compounds indicates a favorable solubility profile for most bioconjugation applications. As a general trend for polyethylene glycols, solubility in both water and organic solvents tends to decrease as the molecular weight increases.
Quantitative Solubility Data
The following table summarizes the available qualitative and semi-quantitative solubility data for m-PEG-acid compounds. It is important to note that the quantitative value is for a general mPEG-Carboxylic Acid and may vary for the specific this compound.
| Solvent | Type | Reported Solubility | Citation |
| Water | Aqueous | Soluble, 10 mg/mL (clear solution) | |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Soluble | |
| Dichloromethane (DCM) | Organic | Soluble | |
| Chloroform | Organic | Soluble, 10 mg/mL (clear solution) | |
| Tetrahydrofuran (THF) | Organic | Soluble | |
| Dimethylformamide (DMF) | Organic | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble, 10 mg/mL (clear solution) | |
| Ethanol | Organic | Soluble | |
| Toluene | Organic | Less Soluble | |
| Diethyl Ether | Organic | Insoluble |
Note: The value of 10 mg/mL is provided for a general mPEG-COOH product and should be considered as an estimate for this compound. Researchers should determine the solubility for their specific application and conditions.
Experimental Protocol: Determination of Solubility
The following is a generalized protocol for determining the solubility of this compound in a solvent of interest by visual inspection. This method is straightforward and suitable for establishing an approximate solubility limit for the purpose of preparing stock solutions.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, PBS, DMSO)
-
Analytical balance
-
Clear glass vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Vortex mixer
-
Pipettors and appropriate tips
Procedure:
-
Preparation: Tare a clean, dry vial on an analytical balance. Carefully weigh a small amount of this compound (e.g., 2 mg) into the vial and record the exact weight.
-
Initial Solvent Addition: Add a small, precise volume of the solvent to the vial to achieve a high target concentration (e.g., 0.1 mL to get 20 mg/mL).
-
Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a well-lit background. A compound is considered dissolved if the solution is clear with no visible solid particles or cloudiness.
-
Incremental Solvent Addition (if necessary): If the compound is not fully dissolved, add a known volume of solvent incrementally (e.g., in 0.1 mL aliquots). After each addition, vortex the mixture for 1-2 minutes and visually inspect for dissolution. Record the total volume of solvent added.
-
Determining Approximate Solubility: Continue adding solvent until the this compound is fully dissolved. The approximate solubility is calculated as the initial mass of the compound divided by the total volume of solvent required for complete dissolution.
-
Confirmation at Lower Concentrations (Optional): To confirm solubility at a working concentration, you can perform a separate test by preparing a solution directly at that concentration and observing for complete dissolution.
Visualization of a Key Application: Bioconjugation Workflow
This compound is frequently used to attach a PEG chain to a biomolecule containing a primary amine (e.g., a lysine residue on a protein). This is commonly achieved through an EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) mediated amidation reaction. The following diagram illustrates this experimental workflow.
Caption: Workflow for EDC/NHS mediated PEGylation.
Detailed Experimental Protocol: EDC/NHS Amidation of this compound
This protocol describes a general two-step procedure for conjugating this compound to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10-20 mg/mL) in Activation Buffer or anhydrous DMSO.
-
Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO. These reagents hydrolyze in aqueous solution, so they should be used promptly.
-
Prepare the amine-containing molecule in the Coupling Buffer at a suitable concentration.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with a molar excess of EDC and NHS (a 2- to 5-fold molar excess of each over the PEG-acid is a common starting point).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Add the activated m-PEG25-NHS ester solution to the solution of the amine-containing molecule. A 1.1 to 1.5-fold molar excess of the activated PEG over the amine is typically used, but this should be optimized for the specific application.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for efficient coupling to primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts from the PEGylated molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size and properties of the final conjugate.
-
This guide provides a foundational understanding of the solubility and application of this compound. For any specific research application, it is highly recommended to perform small-scale pilot experiments to optimize solubility and reaction conditions.
References
Biocompatibility and Toxicity Profile of m-PEG25-acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoxy-poly(ethylene glycol)25-acid (m-PEG25-acid) is a member of the polyethylene glycol (PEG) family of polymers, which are widely utilized in the pharmaceutical industry to enhance the therapeutic properties of drugs and biologics. This technical guide provides a comprehensive overview of the available data on the biocompatibility and toxicity of m-PEG-acid compounds, with a focus on principles applicable to this compound. While specific toxicological data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on related PEG and mPEG derivatives to provide a framework for its evaluation. The guide covers key aspects of biocompatibility including cytotoxicity and hemolysis, and delves into the potential for immunogenicity and associated toxicities. Detailed experimental protocols for relevant assays and visual diagrams of key biological pathways are provided to aid researchers in their understanding and future investigations.
Introduction to this compound
This compound is a heterobifunctional PEG derivative featuring a methoxy group at one terminus and a carboxylic acid group at the other, connected by a 25-unit ethylene glycol chain. This structure imparts both hydrophilicity and a reactive handle for conjugation to amine-containing molecules, making it a valuable tool in drug delivery and bioconjugation.[1][2][3] The PEG chain is known to improve the solubility, stability, and pharmacokinetic profile of conjugated molecules.[4]
Biocompatibility Assessment
The biocompatibility of PEG compounds is generally considered to be high, contributing to their extensive use in biomedical applications.[5] However, a thorough evaluation of any new PEG derivative is essential. Key aspects of biocompatibility assessment include cytotoxicity and hemolytic potential.
In Vitro Cytotoxicity
The cytotoxic potential of PEG derivatives can vary depending on their molecular weight, end-groups, and the cell type being tested. While most PEG oligomers are considered safe, some monomers have demonstrated cytotoxicity. Studies on various cell lines, including L929 mouse fibroblasts, are commonly used to assess the impact of these compounds on cell viability.
Table 1: Summary of In Vitro Cytotoxicity Data for PEG Derivatives
| Compound/Material | Cell Line | Concentration | Viability/Effect | Reference |
|---|---|---|---|---|
| mPEG-Glu-MTX Nanoconjugate | MCF-7, AGS, MDA-MB-453 | Various | Similar toxicity to free MTX | |
| mPEG-b-PLG | MCF-7, ZR-75-30 | Not specified | Not cytotoxic | |
| mPEG-SH modified gold nanorods | HL-60, RIN-38, SCCVII | Not specified | Little change in cell viability | |
| PEGylated nanoparticles | L929 fibroblasts | Up to 1 mg/mL | >90% viability | |
| Triethylene glycol (TEG) | L929 fibroblasts | High concentrations | Toxic |
| mPEGA and mPEGMA | HeLa, L929 | Not specified | Obvious cytotoxicity | |
Hemolytic Activity
Hemolysis, the rupture of red blood cells, is a critical parameter for intravenously administered materials. PEGylation has been shown to generally reduce the hemolytic activity of nanoparticles and other materials.
Table 2: Summary of Hemolytic Activity for PEGylated Materials
| Compound/Material | Result | Reference |
|---|---|---|
| PEG (20,000 MW) | Reduced mechanically induced hemolysis | |
| PEGylated nGO | Diminished hemolytic activity compared to nGO | |
| DOX-loaded PEG-PCL-PEG micelle | Higher hemolytic activity than unloaded micelle |
| PHB-PEG-PHB nanoparticles | No hemolysis detected | |
Toxicity and Immunogenicity
While generally considered safe, PEGs, and specifically mPEGs, are not devoid of potential toxicity and immunogenicity. These aspects are critical considerations in drug development.
In Vivo Toxicity
Animal studies on high-molecular-weight PEGs administered intravenously have indicated that the kidneys are a potential target organ for toxicity at high doses. Repeated high doses of PEG-400 in dogs have been shown to cause reversible renal toxicity. It is important to note that the doses used in these studies are often significantly higher than what would be expected from the administration of a PEGylated therapeutic.
Immunogenicity and Complement Activation
A growing body of evidence suggests that the methoxy group of mPEG can be immunogenic, leading to the production of anti-PEG antibodies. The presence of these antibodies can lead to an accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy. Furthermore, PEGylated materials can activate the complement system, a key component of the innate immune system. This activation can occur via the classical, alternative, or lectin pathways and can lead to hypersensitivity reactions, sometimes referred to as complement activation-related pseudoallergy (CARPA).
The diagram below illustrates the general pathways of complement activation that can be triggered by PEGylated materials.
References
- 1. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 2. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Core Mechanism of m-PEG25-acid in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental mechanism of action of m-PEG25-acid within biological systems. As a monofunctional polyethylene glycol (PEG) derivative with a terminal carboxylic acid, this compound primarily serves as a hydrophilic and flexible linker in the construction of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). Its biological activity is not intrinsic but is conferred by the molecules it connects, and its structure is pivotal in optimizing the efficacy of the final conjugate.
Physicochemical Properties of this compound
This compound is a long-chain PEG linker that possesses distinct physicochemical properties crucial for its function in drug development. The presence of 25 ethylene glycol units imparts significant hydrophilicity, which can enhance the aqueous solubility of often hydrophobic bioactive molecules it is conjugated to. This is a critical attribute for improving the pharmacokinetic profiles of drug candidates.[1][2]
| Property | Value | Reference |
| Molecular Formula | C52H104O27 | [3][4] |
| Molecular Weight | ~1161.4 g/mol | [3] |
| Physical Form | White solid | |
| Solubility | Soluble in DCM, THF, DMF, and DMSO |
Mechanism of Action: The PROTAC Paradigm
The principal role of this compound is as a linker in PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two.
The mechanism of action of a PROTAC is a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The flexibility and length of the PEG linker are critical for enabling the optimal orientation of the two proteins for a productive interaction.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
-
Recycling: The PROTAC is not degraded in this process and is released to bind to another POI and E3 ligase, continuing the degradation cycle.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
The Critical Role of the PEG Linker in PROTAC Efficacy
The linker is not merely a passive spacer; its composition and length are critical determinants of a PROTAC's success. PEG linkers like this compound are favored for their ability to improve solubility and pharmacokinetic properties. However, the length of the linker is a key parameter that must be optimized for each specific POI and E3 ligase pair.
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive ternary complex geometry, leading to inefficient ubiquitination.
The following table summarizes hypothetical data illustrating the impact of PEG linker length on the degradation of a target protein.
| PROTAC | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) |
| Compound A | 4 | 500 | 60 |
| Compound B | 8 | 150 | 85 |
| Compound C | 12 | 50 | 95 |
| Compound D (Hypothetical with m-PEG25) | 25 | 100 | 90 |
| Compound E | 30 | 300 | 70 |
This is illustrative data; actual values are target-dependent.
The logical relationship between linker properties and PROTAC performance is visualized below.
Experimental Protocols
The development and evaluation of a PROTAC utilizing a linker like this compound involves several key experimental stages.
Synthesis of a PROTAC with this compound
This protocol outlines a general procedure for conjugating this compound to an amine-containing ligand for a POI, followed by coupling to an E3 ligase ligand.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
E3 ligase ligand with a suitable functional group for coupling
-
Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of this compound: Dissolve this compound (1 eq) in anhydrous DMF. Add EDC (1.2 eq) or HATU (1.2 eq) and DIPEA (2 eq). Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling to POI Ligand: Add the amine-containing POI ligand (1 eq) to the activated this compound solution. Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the m-PEG25-POI ligand conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Coupling to E3 Ligase Ligand: Repeat the activation and coupling steps to conjugate the free end of the PEG linker to the E3 ligase ligand. The specific chemistry will depend on the functional groups present on the E3 ligase ligand and the linker.
-
Final Purification and Characterization: Purify the final PROTAC molecule using HPLC and confirm its identity and purity by mass spectrometry and NMR.
Evaluation of PROTAC-mediated Protein Degradation
Western Blotting: This is a standard method to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Materials:
-
Cancer cell line expressing the POI
-
The synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against the POI and a loading control, followed by the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax.
The following diagram illustrates the experimental workflow for Western Blot analysis.
Conclusion
This compound is a key enabling tool in modern drug discovery, particularly in the development of PROTACs. Its mechanism of action is indirect, serving as a critical linker that influences the overall performance of the PROTAC molecule. The hydrophilicity and defined length of the this compound linker can be leveraged to improve the solubility and pharmacokinetic properties of PROTACs, while its flexibility is essential for the formation of a productive ternary complex. The rational design of PROTACs requires careful optimization of the linker, and the experimental protocols provided herein offer a framework for the synthesis and evaluation of these innovative therapeutic agents. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers like this compound will remain a cornerstone of successful drug development.
References
The Strategic Application of m-PEG25-acid as a Linker in PROTAC Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular machinery for protein degradation. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
This technical guide focuses on the application of a specific and increasingly utilized linker, m-PEG25-acid, in the design and synthesis of PROTACs. The 25-unit polyethylene glycol (PEG) chain provides a significant degree of hydrophilicity and flexibility, which can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of the resulting protein degrader. We will delve into the synthesis, experimental protocols, and the underlying biological pathways associated with PROTACs employing this long-chain PEG linker.
Core Concepts: The Role of the Linker in PROTAC Function
The linker in a PROTAC molecule dictates the spatial relationship between the target protein and the E3 ligase. Its length, rigidity, and chemical composition are critical parameters that must be carefully optimized for each specific target and E3 ligase pair.
Key Functions of the PROTAC Linker:
-
Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell membrane permeability of the PROTAC molecule. Hydrophilic linkers, such as those based on PEG, can enhance the aqueous solubility of often lipophilic PROTACs.
-
Ternary Complex Formation: The linker must be of an appropriate length and flexibility to allow for the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, leading to the formation of a productive ternary complex.
-
Degradation Efficacy: The geometry of the ternary complex, dictated by the linker, is crucial for the efficient transfer of ubiquitin from the E2-E3 ligase complex to the target protein, which marks it for degradation by the proteasome.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a monofunctional polyethylene glycol derivative with a terminal carboxylic acid group. This functional group provides a convenient handle for conjugation to amine-containing warheads (targeting the POI) or E3 ligase ligands through the formation of a stable amide bond.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C52H104O27 |
| Molecular Weight | ~1161.37 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and many organic solvents |
| Reactive Group | Carboxylic acid (-COOH) |
PROTAC Synthesis Utilizing this compound: A Step-by-Step Approach
The synthesis of a PROTAC incorporating an this compound linker typically involves a convergent approach, where the warhead, linker, and E3 ligase ligand are synthesized or procured separately and then coupled in a stepwise manner.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the synthesis and evaluation of PROTACs utilizing an this compound linker.
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Warhead
Materials:
-
Amine-functionalized warhead
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the warhead-PEG25-COOH intermediate.
Protocol 2: Final Amide Coupling to an Amine-Functionalized E3 Ligase Ligand
Materials:
-
Warhead-PEG25-COOH intermediate
-
Amine-functionalized E3 ligase ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Preparative HPLC for purification
Procedure:
-
Dissolve the warhead-PEG25-COOH intermediate (1 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 3: Western Blotting for Protein Degradation
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs function by coopting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway.
Caption: The catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Data Presentation: Evaluating PROTAC Efficacy
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Hypothetical Data for a BRD4-targeting PROTAC with a PEG25 Linker:
The following table presents hypothetical data for a PROTAC targeting the BRD4 protein, illustrating the type of quantitative data that would be generated.
| PROTAC Construct | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-PEG25 | This compound | BRD4 | HeLa | 15 | >95 |
| PROTAC-PEG4 | m-PEG4-acid | BRD4 | HeLa | 150 | 85 |
| PROTAC-Alkyl-C8 | 8-carbon alkyl | BRD4 | HeLa | 500 | 70 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The this compound linker offers a powerful tool for the rational design of PROTACs. Its extended, hydrophilic nature can impart favorable physicochemical properties, leading to enhanced solubility and potentially improved pharmacokinetic profiles. The terminal carboxylic acid provides a versatile handle for straightforward conjugation, facilitating the synthesis of a diverse range of PROTAC molecules. As with all aspects of PROTAC design, the optimal linker is target-dependent, and empirical testing is essential. However, the inclusion of long-chain PEG linkers, such as this compound, in a medicinal chemist's toolkit significantly expands the possibilities for developing potent and effective protein degraders for a wide range of therapeutic applications.
An In-depth Technical Guide to CAS Number 125220-94-2: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 125220-94-2 identifies a methoxy-terminated polyethylene glycol (PEG) propionic acid, a critical flexible linker molecule utilized in the burgeoning field of targeted protein degradation. This heterobifunctional linker is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The m-PEG-acid linker serves to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.[1][2][3] The inherent properties of the PEG chain, such as hydrophilicity and flexibility, are instrumental in optimizing the efficacy of the resulting PROTAC molecule.[2]
It is important to note that while CAS number 125220-94-2 is widely referenced, there is a notable ambiguity in the precise molecular weight and the number of PEG repeat units associated with it across various commercial suppliers. This suggests that this CAS number may be used for a polydisperse mixture or as a general identifier for this class of compounds. This guide will focus on the properties of well-documented variants, such as m-PEG12-acid, while also presenting data for other reported structures.
Physicochemical Properties
The physicochemical properties of m-PEG-propionic acid are pivotal to its function as a PROTAC linker. The methoxy cap prevents unwanted crosslinking, while the terminal carboxylic acid provides a reactive handle for conjugation.[4] The PEG backbone enhances solubility and can improve the pharmacokinetic profile of the final PROTAC molecule.
Below is a summary of the reported physicochemical properties for various structures associated with CAS number 125220-94-2.
| Property | m-PEG12-acid | m-PEG24-acid | m-PEG25-acid | m-PEG48-acid |
| Molecular Formula | C₂₆H₅₂O₁₄ | C₅₀H₁₀₀O₂₆ | C₅₂H₁₀₄O₂₇ | C₁₀₀H₂₀₀O₅₁ |
| Molecular Weight | 588.68 g/mol | 1117.3 g/mol | 1161.4 g/mol | 2218.63 g/mol |
| Appearance | White to off-white solid-liquid mixture | White Solid | White Solid | White Solid |
| Solubility | Soluble in DMSO (100 mg/mL with sonication and warming), aqueous media, toluene, and methylene chloride. | Soluble in aqueous media. | Soluble in aqueous media. | Data not available |
| Density | ~1.1 g/cm³ | Data not available | Data not available | Data not available |
| Boiling Point | 628.8 °C at 760 mmHg | Data not available | Data not available | Data not available |
| Flash Point | 189.3 °C | Data not available | Data not available | Data not available |
| LogP | -4.22 | Data not available | Data not available | Data not available |
| Hydrogen Bond Donors | 1 | Data not available | Data not available | Data not available |
| Hydrogen Bond Acceptors | 14 | Data not available | Data not available | Data not available |
Role in PROTACs: Mechanism of Action
The fundamental role of CAS 125220-94-2 is to serve as a flexible linker in the architecture of a PROTAC. The PROTAC's mechanism of action is a multi-step intracellular process that leads to the degradation of a target protein.
As depicted in the diagram, the PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity, enabled by the flexible PEG linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein into smaller peptides and amino acids. The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of multiple target protein molecules.
Experimental Protocols
The primary experimental application of CAS 125220-94-2 is its conjugation to an amine-containing molecule, which is typically a ligand for either the target protein or the E3 ligase. This is achieved through a standard amide bond formation reaction.
Representative Protocol for Amide Coupling
This protocol is a general guideline for the coupling of m-PEG-propionic acid to a primary amine. Optimization of reagents, solvents, and reaction times may be necessary for specific substrates.
Materials:
-
m-PEG-propionic acid (CAS 125220-94-2)
-
Amine-containing substrate
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with NHS (N-Hydroxysuccinimide)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: e.g., DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Quenching solution: e.g., Saturated aqueous ammonium chloride or water
-
Extraction solvent: e.g., Ethyl acetate
-
Drying agent: e.g., Anhydrous sodium sulfate or magnesium sulfate
-
Purification system: Flash column chromatography or preparative HPLC
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the m-PEG-propionic acid (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).
-
Activation of Carboxylic Acid: Add the coupling agent(s). For example, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: To the activated m-PEG-acid solution, add the amine-containing substrate (1.0-1.2 equivalents).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with brine, a mild acid (e.g., 1M HCl if the product is stable), and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting materials and by-products.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel or preparative HPLC to obtain the desired pure conjugate.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
CAS number 125220-94-2 represents a class of versatile m-PEG-propionic acid linkers that are integral to the design and synthesis of PROTACs. While researchers should be mindful of the ambiguity in its exact molecular structure, its properties of hydrophilicity, flexibility, and straightforward conjugation chemistry make it a valuable tool in the development of novel therapeutics for targeted protein degradation. The provided protocols and diagrams serve as a foundational guide for the effective utilization of this important chemical entity in drug discovery and development.
References
The Stealth Cloak: A Technical Guide to m-PEG25-acid for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery and nanotherapeutics, achieving precise control over the bio-nano interface is paramount. The surface modification of nanoparticles dictates their stability, biocompatibility, circulation time, and ultimately, their therapeutic efficacy. This technical guide provides an in-depth exploration of m-PEG25-acid, a heterobifunctional polyethylene glycol (PEG) derivative, as a critical tool for nanoparticle surface functionalization. We will delve into the principles of PEGylation, detailed experimental protocols, and the quantitative impact of this modification on nanoparticle characteristics.
Introduction to this compound and PEGylation
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer widely employed to confer "stealth" properties to nanoparticles.[1][2][3] This process, known as PEGylation, creates a hydrated layer on the nanoparticle surface that sterically hinders the adsorption of opsonin proteins.[4][5] This prevention of opsonization is crucial as it reduces recognition and subsequent clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. The result is a significant extension of the nanoparticle's systemic circulation half-life, allowing for greater accumulation at the target site, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect.
This compound is a specific type of PEG linker featuring a methoxy (m) group at one terminus and a carboxylic acid group at the other. The methoxy group provides an inert, non-reactive cap, while the terminal carboxylic acid serves as a reactive handle for covalent conjugation to nanoparticle surfaces. With approximately 25 ethylene glycol repeat units, it offers a defined spacer length to optimize the stealth effect. The hydrophilic PEG spacer also enhances the solubility and stability of nanoparticles in aqueous media.
The Chemistry of Conjugation: EDC/NHS Coupling
The most common and efficient method for attaching this compound to nanoparticles is through carbodiimide chemistry, specifically using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS). This reaction covalently links the carboxylic acid group of the PEG to primary amine groups present on the nanoparticle surface, forming a stable amide bond.
The process occurs in two primary steps:
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group on the this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable Ester and Amide Bond: This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable NHS-ester. This activated PEG is then reacted with an amine-functionalized nanoparticle surface, where the amine group displaces the NHS to form a robust amide linkage.
This two-step protocol is highly efficient and allows for controlled conjugation under mild reaction conditions.
Quantitative Impact of PEGylation on Nanoparticle Properties
Surface modification with PEG moieties instigates measurable changes in the physicochemical properties of nanoparticles. These alterations are critical indicators of successful conjugation and are predictive of in vivo performance.
Table 1: Typical Physicochemical Changes in Nanoparticles Upon PEGylation
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Rationale for Change |
| Hydrodynamic Diameter (nm) | Variable (e.g., 150 - 200 nm) | Increase of 10-50 nm | The addition of the PEG layer creates a hydrated shell, increasing the effective size in solution. |
| Zeta Potential (mV) | Highly negative or positive (e.g., -30 mV) | Shift towards neutrality (e.g., -10 to -15 mV) | The PEG layer masks the native surface charge of the nanoparticle core, reducing its magnitude. |
| Protein Adsorption | High | Significantly Reduced | The hydrophilic, neutral PEG chains create a steric barrier that prevents the binding of plasma proteins (opsonins). |
| In Vivo Circulation Half-Life | Short (< 30 minutes) | Extended (several hours) | Reduced opsonization leads to decreased clearance by the mononuclear phagocyte system. |
| Mucus Penetrability | Low (Trapped) | High | Dense PEG coatings shield the nanoparticle core from adhesive interactions with mucus components. |
Note: The exact values can vary significantly depending on the core nanoparticle material, size, initial surface chemistry, and the density of the PEG coating.
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis of amine-functionalized nanoparticles and their subsequent surface modification with this compound.
Protocol 1: Synthesis of Amine-Functionalized Polymeric Nanoparticles
This protocol describes the preparation of nanoparticles (e.g., from PLGA) with surface amine groups, which are necessary for conjugation with this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Amine-terminated polymer (e.g., PLGA-NH2) or a cationic lipid
-
Organic solvent (e.g., acetone, dichloromethane)
-
Surfactant solution (e.g., polyvinyl alcohol, PVA)
-
Deionized (DI) water
Methodology:
-
Polymer Solution Preparation: Dissolve the core polymer (e.g., PLGA) and the amine-functionalized polymer/lipid in the chosen organic solvent to create a homogenous solution.
-
Emulsification: Add the polymer solution dropwise to a vigorously stirring aqueous surfactant solution. This process, often aided by sonication, forms an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion for several hours (typically 4-12 hours) at room temperature to allow the organic solvent to evaporate completely. This leads to the precipitation and hardening of the nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times by resuspending in DI water followed by centrifugation to remove residual surfactant and un-encapsulated material.
-
Resuspension: Resuspend the final amine-functionalized nanoparticle pellet in a suitable buffer (e.g., MES buffer, pH 6.0) for the subsequent PEGylation step.
Protocol 2: Surface Modification with this compound via EDC/NHS Chemistry
This protocol details the covalent attachment of this compound to the amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution (Optional): Hydroxylamine or Tris buffer
-
Anhydrous DMSO or DMF
Methodology:
-
Reagent Preparation: Prepare fresh stock solutions. Dissolve this compound in anhydrous DMSO or DMF. Prepare 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer immediately before use.
-
Activation of this compound:
-
In a separate tube, mix this compound, EDC, and NHS. A typical molar ratio is 1:2:2 (PEG:EDC:NHS).
-
Incubate this activation mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension (prepared in Activation Buffer).
-
Immediately adjust the pH of the reaction mixture to ~7.4 by adding Conjugation Buffer (PBS). The reaction of the NHS-ester with primary amines is most efficient at pH 7-8.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle, continuous mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer like Tris or hydroxylamine to consume any unreacted NHS-esters.
-
Purify the PEGylated nanoparticles by centrifugation or dialysis to remove unreacted PEG, EDC, NHS, and byproducts. Wash the nanoparticle pellet multiple times with DI water.
-
-
Final Resuspension and Storage: Resuspend the final PEGylated nanoparticles in a buffer of choice and store them at 4°C.
Visualizing the Process and Rationale
To better understand the workflows and the underlying principles, the following diagrams illustrate the key processes.
Caption: Workflow for synthesis and PEGylation of nanoparticles.
Caption: How PEGylation confers stealth properties to nanoparticles.
Conclusion
The surface modification of nanoparticles with this compound is a robust and indispensable strategy in modern nanomedicine. By covalently attaching this defined PEG linker, researchers can significantly improve the physicochemical properties of their formulations, most notably by creating a "stealth" shield that prolongs circulation and enhances bioavailability. The EDC/NHS coupling chemistry provides a reliable and controllable method for this modification. Careful characterization of the resulting changes in size and zeta potential is essential to confirm successful PEGylation. Ultimately, the rational application of this compound is a critical step in translating promising nanoparticle platforms from the laboratory to clinical applications.
References
- 1. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Conjugating m-PEG25-acid to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity.[1][2][3] These application notes provide a detailed protocol for the conjugation of methoxy-PEG25-acid (m-PEG25-acid) to primary amine groups on proteins using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
The carboxylic acid group of this compound is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable NHS ester. This amine-reactive ester subsequently reacts with primary amines on the protein, such as the N-terminal alpha-amine or the epsilon-amines of lysine residues, to form a stable amide bond.[4][5]
Chemical Reaction Pathway
The following diagram illustrates the two-step reaction mechanism for the conjugation of this compound to a protein's primary amine group.
References
Application Notes and Protocols for Targeted Drug Delivery Using m-PEG25-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol (25) acid (m-PEG25-acid) in the development of targeted drug delivery systems. This document outlines the chemical properties of this compound, detailed protocols for its conjugation to therapeutic agents and nanoparticles, and methods for the characterization and evaluation of the resulting drug delivery platforms.
Introduction to this compound in Targeted Drug Delivery
This compound is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern drug delivery design. Its structure consists of a methoxy-terminated PEG chain of 25 ethylene glycol units, providing a hydrophilic and biocompatible spacer, and a terminal carboxylic acid group for covalent conjugation to amine-containing molecules.[1]
The PEG component of the linker offers several advantages in drug delivery:
-
Increased Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic drugs and prevent aggregation of nanoparticles.[2]
-
"Stealth" Properties: The PEG layer can reduce opsonization by serum proteins, thereby minimizing recognition and clearance by the mononuclear phagocyte system (MPS), leading to prolonged circulation times in the bloodstream.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[2]
The terminal carboxylic acid group allows for the covalent attachment of this compound to a variety of molecules, including:
-
Therapeutic Agents: Drugs with primary or secondary amine groups can be directly conjugated to the linker.
-
Targeting Ligands: Molecules such as antibodies, peptides, or small molecules (e.g., folic acid) that recognize specific receptors on target cells can be attached to create an active targeting system.
-
Nanoparticles: The surfaces of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) can be functionalized with this compound to impart "stealth" characteristics and provide a point of attachment for targeting moieties.
Data Presentation: Characterization of this compound Conjugates
Effective drug delivery systems require rigorous characterization. The following tables provide a template for the presentation of quantitative data from the characterization of this compound-drug conjugates and nanoparticle formulations. Note: The data presented in these tables are illustrative examples and should be replaced with experimental results.
Table 1: Physicochemical Characterization of this compound Conjugated Nanoparticles
| Formulation ID | Mean Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Unmodified Nanoparticles | 120 ± 5.2 | 0.15 | -25.3 ± 1.8 | N/A | N/A |
| Nanoparticles-m-PEG25 | 135 ± 6.1 | 0.18 | -15.1 ± 2.1 | N/A | N/A |
| Drug-Loaded Nanoparticles | 140 ± 5.8 | 0.17 | -22.5 ± 1.5 | 10.2 | 85.4 |
| Drug-Loaded NP-m-PEG25 | 155 ± 6.5 | 0.20 | -12.8 ± 1.9 | 9.8 | 82.1 |
| Targeted Drug-Loaded NP-m-PEG25-Folate | 160 ± 7.0 | 0.21 | -14.2 ± 2.0 | 9.5 | 80.5 |
Table 2: In Vitro Drug Release Profile
| Formulation ID | Cumulative Release at 6h (%) | Cumulative Release at 12h (%) | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |
| Free Drug | 95.2 ± 3.1 | 98.5 ± 2.5 | - | - |
| Drug-Loaded Nanoparticles | 25.4 ± 2.8 | 40.1 ± 3.5 | 65.7 ± 4.1 | 80.3 ± 4.5 |
| Drug-Loaded NP-m-PEG25 | 15.1 ± 2.2 | 28.9 ± 3.0 | 50.3 ± 3.8 | 72.1 ± 4.2 |
Table 3: In Vitro Cellular Uptake in Folate Receptor-Positive Cancer Cells (e.g., HeLa cells)
| Formulation | Concentration (µg/mL) | Incubation Time (h) | Cellular Uptake (µg drug/mg protein) |
| Free Drug | 10 | 4 | 5.2 ± 0.8 |
| Drug-Loaded NP-m-PEG25 | 10 | 4 | 12.5 ± 1.5 |
| Targeted Drug-Loaded NP-m-PEG25-Folate | 10 | 4 | 35.8 ± 2.1 |
| Targeted + Free Folate (Competition) | 10 | 4 | 15.1 ± 1.8 |
Experimental Protocols
General Protocol for Conjugation of this compound to an Amine-Containing Molecule
This protocol describes the use of carbodiimide chemistry to form a stable amide bond between the carboxylic acid of this compound and a primary amine on a drug, targeting ligand, or amine-functionalized nanoparticle.
Materials:
-
This compound
-
Amine-containing molecule (Drug-NH₂, Ligand-NH₂, or NP-NH₂)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Dialysis tubing (appropriate MWCO) or size-exclusion chromatography column
Procedure:
-
Activation of this compound: a. Dissolve this compound (1.2 equivalents) in anhydrous DMF. b. Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4 hours in a desiccated environment to form the NHS-activated PEG.
-
Conjugation to Amine-Containing Molecule: a. Dissolve the amine-containing molecule (1 equivalent) in Reaction Buffer. b. Add the activated m-PEG25-NHS ester solution dropwise to the amine-containing solution while stirring. c. Allow the reaction to proceed for 12-24 hours at room temperature or 4°C.
-
Quenching and Purification: a. Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and stir for 30 minutes. b. Purify the conjugate by dialysis against PBS to remove unreacted reagents or by size-exclusion chromatography. c. Characterize the final product using techniques such as ¹H NMR, FTIR, and MALDI-TOF mass spectrometry to confirm conjugation.
Protocol for Formulation of Targeted Drug-Loaded Nanoparticles with this compound
This protocol provides a general method for preparing polymeric nanoparticles co-encapsulating a therapeutic drug and surface-functionalized with a targeting ligand via an this compound linker.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
This compound-Targeting Ligand conjugate (e.g., m-PEG25-Folic Acid)
-
Therapeutic drug
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase: a. Dissolve the polymer (e.g., 100 mg PLGA) and the therapeutic drug (e.g., 10 mg Doxorubicin) in an organic solvent (e.g., 2 mL Dichloromethane). b. In a separate vial, dissolve the this compound-Targeting Ligand conjugate in the same organic solvent. c. Combine the two organic solutions.
-
Nanoparticle Formulation by Emulsion-Solvent Evaporation: a. Add the organic phase to an aqueous solution of PVA (e.g., 10 mL of 2% PVA) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. b. Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.
-
Purification: a. Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C). b. Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. c. Resuspend the final nanoparticle formulation in PBS or an appropriate buffer for storage and further characterization.
Visualizations: Workflows and Pathways
Experimental Workflow for Nanoparticle Formulation
Caption: Workflow for the formulation of targeted drug-loaded nanoparticles.
Signaling Pathway for Folate Receptor-Mediated Endocytosis
Caption: Folate receptor-mediated endocytosis of a targeted nanoparticle.
References
Application Notes and Protocols for m-PEG25-acid in the Development of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG25-acid in ADCs
This compound is a high-purity, discrete polyethylene glycol (dPEG®) linker that is increasingly utilized in the development of next-generation antibody-drug conjugates (ADCs). This monodisperse PEG linker, featuring 25 ethylene glycol units, offers several advantages over traditional polydisperse PEG linkers and non-PEGylated linkers. Its defined molecular weight and length ensure the production of more homogeneous ADCs, leading to improved batch-to-batch consistency, simplified characterization, and a potentially better safety profile.[1]
The primary role of the this compound linker in an ADC is to connect the monoclonal antibody (mAb) to a cytotoxic payload. The hydrophilic nature of the PEG chain imparts several beneficial properties to the resulting ADC, including:
-
Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and rapid clearance of the ADC from circulation. The this compound linker creates a hydrophilic shell around the payload, mitigating aggregation and improving the overall solubility of the ADC.[1]
-
Enhanced Pharmacokinetics: The hydrophilic PEG chain can reduce non-specific binding to serum proteins and non-target cells, leading to a longer circulation half-life and increased tumor accumulation.[2]
-
Improved Stability: The linker must be stable in circulation to prevent premature release of the payload, which can cause systemic toxicity. While the stability of an ADC is multifactorial, the choice of linker chemistry plays a crucial role.[3][4]
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a critical parameter that can be optimized to fine-tune the properties of an ADC. While specific data for this compound is not always available in comparative studies, the following tables summarize general trends observed with varying PEG linker lengths from preclinical research. This data is illustrative and can vary depending on the specific antibody, payload, and cell line used.
Table 1: Representative in vitro Cytotoxicity (IC50) of ADCs with Different PEG Linker Lengths
| Linker Type | Target Cell Line | Payload | Representative IC50 (nM) | Reference |
| Non-PEGylated | HER2+ | MMAE | 0.5 - 2.0 | |
| Short-chain PEG (e.g., PEG4, PEG8) | HER2+ | MMAE | 1.0 - 5.0 | |
| This compound (Illustrative) | HER2+ | MMAE | 2.0 - 10.0 | Inferred from trends |
| Long-chain PEG (e.g., PEG24) | HER2+ | MMAE | 5.0 - 25.0 |
Note: Lower IC50 values indicate higher potency. A trend of decreasing in vitro potency with increasing PEG length is sometimes observed, potentially due to steric hindrance affecting antigen binding or cellular uptake.
Table 2: Representative Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths in Rodent Models
| Linker Type | Half-life (t1/2) in hours | Clearance (mL/h/kg) | Reference |
| Non-PEGylated | ~20 - 40 | ~0.4 - 0.8 | |
| Short-chain PEG (e.g., PEG8) | ~40 - 60 | ~0.2 - 0.3 | |
| This compound (Illustrative) | ~50 - 80 | ~0.1 - 0.2 | Inferred from trends |
| Long-chain PEG (e.g., PEG24) | ~50 - 100 | ~0.1 - 0.2 |
Note: A clear trend of increased half-life and decreased clearance is observed with increasing PEG linker length, up to a certain threshold.
Experimental Protocols
The following are detailed protocols for the development and characterization of an ADC using this compound. These protocols are intended as a guide and may require optimization for specific antibodies and payloads.
Protocol 1: Conjugation of a Payload to an Antibody using this compound
This protocol describes the conjugation of a payload containing a primary amine to the lysine residues of an antibody, such as Trastuzumab or Cetuximab, using this compound activated via EDC/NHS chemistry.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing payload
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the conjugation buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions. For example, 100 mM stocks.
-
In a microcentrifuge tube, add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the this compound.
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester of this compound.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload in DMSO.
-
Add the payload solution to the activated this compound NHS-ester solution. A 1:1 to 1.5:1 molar ratio of payload to activated linker is a good starting point.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Conjugation to Antibody:
-
Add the desired molar excess of the payload-linker conjugate to the antibody solution. A molar excess of 5-20 fold is a common starting range to achieve a target Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.
-
Protocol 2: Purification of the ADC using Size-Exclusion Chromatography (SEC)
SEC is used to separate the ADC from unreacted payload-linker and other small molecules.
Materials:
-
SEC column (e.g., Superdex 200 or equivalent)
-
HPLC system
-
SEC mobile phase: PBS, pH 7.4
-
Purified ADC from Protocol 1
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the SEC mobile phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
-
-
Sample Loading:
-
Filter the quenched ADC reaction mixture through a 0.22 µm filter.
-
Inject the filtered sample onto the equilibrated SEC column.
-
-
Elution and Fraction Collection:
-
Elute the column with the SEC mobile phase.
-
Monitor the elution profile at 280 nm.
-
The ADC will typically elute as the first major peak. Collect fractions corresponding to this peak.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified ADC.
-
If necessary, concentrate the pooled fractions using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Protocol 3: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is applicable if the payload has a distinct UV absorbance from the antibody.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength (λmax) of the payload.
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and solving a set of simultaneous equations, using the known extinction coefficients of the antibody and the payload at both wavelengths.
-
The DAR is the molar ratio of the payload to the antibody.
B. Determination of DAR by Mass Spectrometry (MS)
MS provides a more accurate determination of the DAR distribution.
Procedure:
-
Prepare the ADC sample for MS analysis. This may involve desalting and, for some techniques, deglycosylation.
-
Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species (unconjugated antibody, antibody with 1 drug, 2 drugs, etc.).
-
Calculate the average DAR by taking the weighted average of the different DAR species based on their relative abundance in the mass spectrum.
C. Assessment of Hydrophilicity by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and can be used to assess the impact of the this compound linker on the ADC's hydrophilicity.
Procedure:
-
Equilibrate a HIC column with a high-salt mobile phase (e.g., PBS with 1-2 M ammonium sulfate).
-
Inject the purified ADC onto the column.
-
Elute the ADC using a decreasing salt gradient.
-
More hydrophilic ADCs will elute earlier (at higher salt concentrations) than more hydrophobic ones. Compare the retention time of the this compound ADC to a non-PEGylated control.
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
Purified ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability versus the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for ADC development with this compound.
Caption: Mechanism of action of a HER2-targeting ADC.
Caption: Mechanism of action of an EGFR-targeting ADC.
References
Application of m-PEG25-acid in Hydrogel Formation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical applications, such as drug delivery and tissue engineering, owing to their biocompatibility, hydrophilicity, and tunable physical properties.[1][2] The modification of these hydrogels with functional linkers can impart specific bioactivity, such as cell adhesion or controlled drug release.[2] This document provides detailed application notes and protocols for the use of methoxy-PEG25-acid (m-PEG25-acid), a monofunctional PEG linker, in the functionalization of hydrogels for subsequent bioconjugation.
This compound is a hydrophilic linker molecule comprising a methoxy-terminated chain of 25 ethylene glycol units and a terminal carboxylic acid group. Its primary role is not to form the structural backbone of the hydrogel but to be incorporated into a pre-existing hydrogel matrix to introduce pendant carboxylic acid functional groups. These groups can then be activated to covalently attach therapeutic molecules, such as peptides, proteins, or small-molecule drugs, that contain primary amine groups.[3][4] This tethering approach allows for the creation of hydrogel depots for sustained and localized drug delivery.
Specifications of this compound:
| Property | Value | Source(s) |
| Chemical Formula | C52H104O27 | |
| Molecular Weight | ~1161.4 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in DCM, THF, DMF, and DMSO | |
| Storage | 0-10 °C |
Experimental Protocols
This section outlines a two-stage process:
-
Stage 1: Hydrogel Formation with Pendant Carboxylic Acid Groups. This protocol describes the formation of a PEG-diacrylate (PEGDA) hydrogel and the simultaneous incorporation of a monofunctional PEG-monoacrylate-mono-acid to introduce carboxylic acid moieties. While this compound itself is not an acrylate, this method illustrates the principle of incorporating pendant functional groups. An alternative, more direct approach for modifying existing hydrogels is also discussed.
-
Stage 2: Activation of Carboxylic Acid Groups and Conjugation of an Amine-Containing Molecule. This protocol details the activation of the incorporated carboxylic acid groups using EDC/NHS chemistry and the subsequent covalent attachment of a model amine-containing molecule.
Stage 1: Formation of a PEGDA Hydrogel with Pendant Carboxylic Acid Groups
This protocol describes the fabrication of a hydrogel with tunable mechanical properties and available functional groups for further modification.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa
-
Poly(ethylene glycol) monoacrylate, mono-acid (PEG-MA-COOH), MW ~1 kDa (as a stand-in to demonstrate the principle of incorporation)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, UV-transparent molds
Protocol:
-
Prepare Precursor Solutions:
-
Prepare a 20% (w/v) stock solution of PEGDA in sterile PBS.
-
Prepare a 10% (w/v) stock solution of PEG-MA-COOH in sterile PBS.
-
Prepare a 0.5% (w/v) stock solution of Irgacure 2959 in sterile PBS.
-
-
Formulate the Hydrogel Precursor Mixture:
-
In a sterile, light-protected tube, combine the precursor solutions to achieve the desired final concentrations. For example, to create a hydrogel with 10% PEGDA and 1% PEG-MA-COOH:
-
500 µL of 20% PEGDA stock
-
100 µL of 10% PEG-MA-COOH stock
-
20 µL of 0.5% Irgacure 2959 stock
-
380 µL of sterile PBS
-
-
Vortex the mixture gently to ensure homogeneity.
-
-
Hydrogel Crosslinking:
-
Pipette the precursor solution into the UV-transparent molds.
-
Expose the molds to UV light (e.g., 365 nm, ~5 mW/cm²) for 5-10 minutes. The exact time will depend on the UV source and the volume of the precursor solution.
-
The hydrogel is formed upon successful photopolymerization.
-
-
Washing and Swelling:
-
Carefully remove the hydrogels from the molds and place them in an excess of sterile PBS.
-
Allow the hydrogels to swell for 24-48 hours, changing the PBS solution periodically to remove any unreacted components.
-
Alternative Method for Introducing Carboxylic Acid Groups:
For hydrogels that are already formed or for systems where the incorporation of an acrylate-PEG-acid is not feasible, the surface or bulk of the hydrogel can be modified to introduce carboxylic acid groups. One common method involves the reaction of hydroxyl groups on the hydrogel backbone with succinic anhydride.
Stage 2: EDC/NHS Activation of Carboxylic Acid Groups and Conjugation
This protocol outlines the activation of the pendant carboxylic acid groups on the hydrogel and the subsequent conjugation of an amine-containing molecule (e.g., a model protein like bovine serum albumin, BSA).
Materials:
-
Carboxylated hydrogels from Stage 1
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)
-
Amine-containing molecule (e.g., BSA) dissolved in PBS (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Equilibration:
-
Place the swollen, carboxylated hydrogels in MES buffer and allow them to equilibrate for at least 1 hour, changing the buffer twice.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh activation solution by dissolving EDC and NHS in MES buffer. A typical molar excess of 5-10 fold over the estimated number of carboxylic acid groups is recommended. For example, dissolve EDC to a final concentration of 50 mM and NHS to 25 mM.
-
Immerse the equilibrated hydrogels in the activation solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction forms a semi-stable NHS ester.
-
-
Conjugation of Amine-Containing Molecule:
-
Quickly wash the activated hydrogels with cold MES buffer (2-3 times) to remove excess EDC and NHS.
-
Immediately immerse the hydrogels in the solution of the amine-containing molecule (e.g., 1 mg/mL BSA in PBS, pH 7.4).
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the hydrogels from the conjugation solution and place them in the quenching solution for 30 minutes to deactivate any remaining NHS esters.
-
Wash the hydrogels extensively with PBS (at least 3-4 changes over 24 hours) to remove any non-covalently bound molecules.
-
Characterization of Functionalized Hydrogels
Thorough characterization is essential to confirm the successful incorporation of this compound and the subsequent conjugation of the target molecule.
Summary of Characterization Techniques and Expected Outcomes:
| Characterization Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the presence of carboxylic acid groups and the formation of amide bonds after conjugation. | Appearance of a characteristic carbonyl peak (~1730 cm⁻¹) for the ester in the PEG-MA-COOH and a shift or broadening of the amide I and II bands after conjugation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To quantify the degree of functionalization with carboxylic acid groups. | Analysis of the soluble polymer before crosslinking would show characteristic peaks for the PEG backbone and the protons adjacent to the acid group. |
| Swelling Ratio Measurement | To assess the impact of modification on the hydrogel's water uptake capacity. | The swelling ratio may change depending on the degree of functionalization and the nature of the conjugated molecule. |
| Mechanical Testing (Rheometry) | To determine the effect of modification on the hydrogel's stiffness (storage and loss moduli). | The mechanical properties may be altered by the incorporation of the PEG linker and the conjugated molecule. |
| Quantification of Conjugated Molecule | To determine the efficiency of the conjugation reaction. | Using a fluorescently labeled protein or a colorimetric assay (e.g., BCA assay) on the supernatant before and after conjugation. |
| In Vitro Release Study | To characterize the release profile of the tethered molecule (if a cleavable linker is used). | A sustained release profile is expected, with the kinetics depending on the nature of the linker between the PEG and the drug. |
Visualizations
Logical Workflow for Hydrogel Functionalization
Caption: General workflow for hydrogel preparation, functionalization, and characterization.
Signaling Pathway for EDC/NHS Activation
Caption: Reaction pathway for EDC/NHS activation of this compound and subsequent amide bond formation.
References
- 1. [PDF] Hydrogel drug delivery system with predictable and tunable drug release and degradation rates | Semantic Scholar [semanticscholar.org]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the PEGylation of Peptides with m-PEG25-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1] This modification can lead to a longer circulatory half-life by increasing the hydrodynamic size of the peptide, which in turn reduces renal clearance.[1][2] Furthermore, PEGylation can shield the peptide from proteolytic degradation, improve its solubility, and decrease its immunogenicity and antigenicity.[1][3]
This document provides detailed application notes and protocols for the PEGylation of peptides using methoxy-PEG25-acid (m-PEG25-acid). This compound is a monofunctional PEG reagent with a terminal carboxylic acid group. This carboxylic acid can be activated to react with primary amine groups, such as the N-terminal amine or the epsilon-amine of lysine residues, forming a stable amide bond. The hydrophilic PEG spacer enhances the aqueous solubility of the modified peptide.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Notes |
| This compound | BroadPharm, Precise PEG | Store at -20°C |
| Peptide with primary amine(s) | Custom Synthesis | Ensure high purity (>95%) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sigma-Aldrich | Amine-reactive crosslinker |
| N-Hydroxysuccinimide (NHS) or Sulfo-NHS | Thermo Fisher Scientific | Stabilizes the active ester intermediate |
| Activation Buffer (e.g., MES, pH 6.0) | --- | For EDC/NHS chemistry |
| Conjugation Buffer (e.g., PBS, pH 7.4) | --- | For the PEGylation reaction |
| Quenching Reagent (e.g., hydroxylamine) | Sigma-Aldrich | To stop the reaction |
| Solvents for Purification (e.g., Acetonitrile, Water) | HPLC Grade | --- |
| Trifluoroacetic Acid (TFA) | HPLC Grade | For reverse-phase HPLC |
Experimental Protocols
Activation of this compound
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form a more reactive NHS ester. This intermediate readily reacts with primary amines on the peptide.
Protocol:
-
Dissolve this compound in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add EDC and NHS to the this compound solution. A molar ratio of 1:2:2 (this compound:EDC:NHS) is a good starting point.
-
Incubate the reaction mixture at room temperature for 15-30 minutes. The resulting activated m-PEG25-NHS ester is now ready for conjugation to the peptide. It is recommended to use the activated PEG reagent immediately.
PEGylation of the Peptide
This protocol outlines the conjugation of the activated m-PEG25-NHS ester to the target peptide.
Protocol:
-
Dissolve the peptide in a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration of the peptide will depend on its solubility.
-
Add the freshly prepared activated m-PEG25-NHS ester solution to the peptide solution. The molar ratio of activated PEG to peptide can be varied to optimize the degree of PEGylation. A starting point of 5:1 (PEG:peptide) is recommended.
-
Allow the reaction to proceed at room temperature for 2 hours, or overnight at 4°C, with gentle stirring. Reaction times and temperatures may need to be optimized for specific peptides.
-
Quench the reaction by adding a small molecule with a primary amine, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM. This will consume any unreacted activated PEG.
-
Incubate for an additional 30 minutes at room temperature.
Purification of the PEGylated Peptide
Purification is a critical step to separate the desired PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts. Ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) are commonly used techniques.
Protocol (using RP-HPLC as an example):
-
Acidify the quenched reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Filter the sample through a 0.22 µm syringe filter before injecting it onto a reverse-phase HPLC (RP-HPLC) column (e.g., C18).
-
Elute the PEGylated peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). The PEGylated peptide will typically elute earlier than the unmodified peptide due to the increased hydrophilicity.
-
Collect the fractions corresponding to the desired PEGylated product.
-
Lyophilize the collected fractions to obtain the purified PEGylated peptide.
Characterization of the PEGylated Peptide
The purified PEGylated peptide should be thoroughly characterized to confirm its identity, purity, and degree of PEGylation.
| Characterization Technique | Purpose | Expected Outcome |
| RP-HPLC | Assess purity and confirm successful conjugation. | A new peak with a different retention time compared to the unmodified peptide. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Determine the molecular weight of the conjugate and confirm the number of attached PEG chains. | An increase in molecular weight corresponding to the mass of the m-PEG25 moiety (approximately 1161.4 Da). |
| SDS-PAGE | Visualize the increase in molecular weight and assess purity. | A band shift to a higher apparent molecular weight for the PEGylated peptide compared to the unmodified peptide. |
| NMR Spectroscopy | Provide detailed structural information. | Can be used to identify the site of PEGylation. |
Quantitative Data Summary
The following table provides representative data for a hypothetical PEGylation experiment of a 3 kDa peptide with this compound.
| Parameter | Unmodified Peptide | PEGylated Peptide (Mono-PEGylated) |
| Molecular Weight (Da) | 3000 | ~4161 |
| RP-HPLC Retention Time (min) | 15.2 | 12.8 |
| Purity (post-purification) | >98% | >97% |
| Reaction Yield | N/A | ~60% (can vary significantly based on optimization) |
Visualizations
Experimental Workflow
Caption: Workflow for peptide PEGylation with this compound.
PEGylation Reaction Mechanism
Caption: Activation and conjugation steps in peptide PEGylation.
Effect of PEGylation on Peptide-Receptor Interaction
Caption: PEGylation can prolong a peptide's therapeutic effect.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | - Inactive PEG reagent- Suboptimal pH- Steric hindrance on the peptide | - Use fresh EDC/NHS- Optimize reaction pH (7.2-8.0 for NHS esters)- Increase molar excess of PEG reagent- Increase reaction time |
| Multiple PEGylated Species | - Multiple reactive sites on the peptide (e.g., several lysines) | - Consider site-specific PEGylation strategies- Optimize purification to isolate the desired species |
| Peptide Precipitation | - Poor solubility of the peptide or PEGylated product | - Perform the reaction in a co-solvent system- Adjust buffer concentration |
| Loss of Biological Activity | - PEGylation at or near the active site | - Attempt PEGylation at a different site- Use a smaller PEG chain |
Conclusion
The PEGylation of peptides with this compound is a robust method for improving their therapeutic potential. By following the detailed protocols for activation, conjugation, and purification, researchers can generate well-characterized PEGylated peptides. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for successful drug development. The provided workflows and diagrams serve as a guide to understanding and implementing this valuable bioconjugation technique.
References
Surface Functionalization of Nanoparticles with m-PEG25-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles with polyethylene glycol (PEG) derivatives is a critical step in the development of nanomaterials for biomedical applications. Specifically, methoxy-PEG-acid (m-PEG-acid), such as m-PEG25-acid, offers a terminal carboxylic acid group that can be activated for covalent conjugation to nanoparticle surfaces. This process, often referred to as PEGylation, imparts a "stealth" character to the nanoparticles, enhancing their colloidal stability, reducing non-specific protein adsorption, and prolonging their circulation time in vivo.[1][2] These attributes are highly desirable for applications in targeted drug delivery, diagnostics, and as contrast agents in magnetic resonance imaging (MRI).[3][4]
This document provides detailed application notes and experimental protocols for the surface functionalization of two common types of nanoparticles, gold (AuNPs) and iron oxide (IONPs), with m-PEG-acid.
Applications
The primary applications for nanoparticles functionalized with m-PEG-acid are in the biomedical field:
-
Drug Delivery: PEGylated nanoparticles can be loaded with therapeutic agents, such as chemotherapy drugs (e.g., doxorubicin), and targeted to specific tissues or cells, like tumors.[5] The PEG coating helps the nanoparticles evade the reticuloendothelial system (RES), leading to longer circulation times and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect.
-
Magnetic Resonance Imaging (MRI): PEG-functionalized iron oxide nanoparticles are widely used as T2 contrast agents in MRI. The PEG coating improves their biocompatibility and stability in physiological solutions.
-
Magnetic Hyperthermia: Superparamagnetic iron oxide nanoparticles can generate heat when subjected to an alternating magnetic field, leading to the localized destruction of cancer cells. PEGylation is crucial for their in vivo application.
-
Targeted Therapies: The terminal end of the PEG chain can be further functionalized with targeting ligands, such as antibodies or peptides (e.g., cRGD), to actively target specific cell surface receptors overexpressed in cancer cells.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with m-PEG-acid.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Parameter | Before Functionalization (Bare/Coated Nanoparticles) | After m-PEG-acid Functionalization |
| Hydrodynamic Diameter (nm) | Varies (e.g., ~8 nm core for IONPs) | Increased (e.g., 184 nm for PEG-OA-MNPs) |
| Zeta Potential (mV) | Highly negative or positive depending on initial coating (e.g., citrate-stabilized AuNPs) | Shift towards neutral |
| Polydispersity Index (PDI) | Low for monodisperse nanoparticles | Can remain low with optimized protocols |
| Drug Loading Capacity (%) | N/A | Dependent on nanoparticle and drug properties |
| In vivo Circulation (half-life) | Short | Significantly prolonged (e.g., 30% remaining after 50 min) |
Table 2: Example Data for Antibody Conjugation to PEGylated Nanoparticles
| Parameter | Value |
| Antibody Molecules per MNP | ~3.4 |
| Conjugation Efficiency (%) | 88.2 |
Experimental Protocols
The following are generalized protocols for the functionalization of gold and iron oxide nanoparticles with m-PEG-acid. Researchers should optimize these protocols for their specific nanoparticle system and m-PEG-acid derivative.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with Thiol-Terminated m-PEG-acid
This protocol involves modifying the carboxylic acid of m-PEG-acid to a thiol group, which has a strong affinity for gold surfaces.
Materials:
-
m-PEG-acid
-
3-Mercaptopropionic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
Deionized (DI) water
Procedure:
-
Thiolation of m-PEG-acid:
-
Dissolve m-PEG-acid and 3-mercaptopropionic acid in anhydrous DCM.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the thiolated m-PEG. Purify by column chromatography if necessary.
-
-
Conjugation to AuNPs:
-
Add the thiolated m-PEG to the citrate-stabilized AuNP solution.
-
Gently mix and allow the reaction to proceed for 12-24 hours at room temperature.
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant and resuspend the nanoparticles in DI water or a suitable buffer.
-
Repeat the washing step three times to remove unbound ligand.
-
Store the functionalized AuNPs at 4°C.
-
Protocol 2: Functionalization of Amine-Modified Iron Oxide Nanoparticles (IONPs) with m-PEG-acid
This protocol involves first modifying the IONP surface to introduce amine groups, followed by the activation of m-PEG-acid and its conjugation to the amine-functionalized IONPs.
Materials:
-
Iron oxide nanoparticles (IONPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
m-PEG-acid
-
N,N'-Disuccinimidyl carbonate (DSC) or a similar activating agent (e.g., EDC/NHS)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Amine Functionalization of IONPs:
-
Disperse the IONPs in anhydrous toluene.
-
Add APTES to the nanoparticle dispersion.
-
Reflux the mixture for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.
-
Wash the amine-functionalized IONPs with toluene and then ethanol three times.
-
Dry the nanoparticles under vacuum.
-
-
Activation of m-PEG-acid:
-
Dissolve m-PEG-acid and DSC in anhydrous DMF.
-
Add TEA to the solution and stir at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl (NHS) ester.
-
-
Conjugation to Amine-Functionalized IONPs:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add the activated m-PEG-acid solution to the IONP dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the functionalized IONPs with a magnet.
-
Wash the nanoparticles with DMF and then DI water three times.
-
Resuspend the final product in DI water or a suitable buffer.
-
Characterization Methods
Thorough characterization is essential to confirm successful functionalization and to assess the properties of the resulting nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and zeta potential of the nanoparticles before and after functionalization.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticle core.
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG on the nanoparticle surface by identifying characteristic vibrational bands.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the nanoparticle core.
Visualizations
The following diagrams illustrate the experimental workflows for nanoparticle functionalization and their application in targeted drug delivery.
Caption: General workflow for the surface functionalization of nanoparticles.
Caption: Workflow for targeted drug delivery using functionalized nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarworks.brandeis.edu]
Application Notes and Protocols for m-PEG25-acid in Improving Therapeutic Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of therapeutic molecules with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic (PK) and pharmacodynamic properties. This modification can lead to a longer systemic circulation time, reduced immunogenicity, and improved stability and solubility of the therapeutic agent.[1][2] m-PEG25-acid is a discrete PEGylation reagent with a precise chain length of 25 ethylene glycol units, terminating in a methoxy group at one end and a carboxylic acid at the other. The carboxylic acid moiety allows for covalent conjugation to primary amine groups on therapeutic molecules, such as proteins, peptides, and small molecules, forming a stable amide bond.[3][4]
These application notes provide an overview of the utility of this compound in drug development, supported by representative pharmacokinetic data from studies on PEGylated therapeutics. Detailed protocols for conjugation, in vitro characterization, and in vivo pharmacokinetic analysis are also presented to guide researchers in applying this technology.
Advantages of PEGylation with this compound
The covalent attachment of this compound to a therapeutic agent can confer several significant advantages:
-
Prolonged Plasma Half-Life: The increased hydrodynamic radius of the PEGylated therapeutic reduces its renal clearance, leading to a longer circulation time in the body.[1]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the therapeutic molecule, reducing its recognition by the immune system and minimizing the risk of an immune response.
-
Enhanced Stability: PEGylation can protect the therapeutic from proteolytic degradation, increasing its stability in biological fluids.
-
Improved Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic drugs.
Data Presentation: Pharmacokinetic Parameters of PEGylated Therapeutics
The following tables summarize the pharmacokinetic parameters of different therapeutic proteins after PEGylation. While specific data for this compound is limited in publicly available literature, the data presented for similar sized PEGs (e.g., 20 kDa) provides a strong indication of the expected improvements.
Table 1: Pharmacokinetic Parameters of PEGylated Interferon beta-1a (20 kDa PEG) in Various Species
| Species | Parameter | Unmodified Interferon beta-1a | PEGylated Interferon beta-1a | Fold Change |
| Monkey | Systemic Clearance (ml/h/kg) | 232 | 30.5 | 7.6x decrease |
| Volume of Distribution (ml/kg) | 427 | 284 | 1.5x decrease | |
| Rat | Systemic Clearance (ml/h/kg) | 261 | 19.2 | 13.6x decrease |
| Volume of Distribution (ml/kg) | 280 | 173 | 1.6x decrease | |
| Mouse | Systemic Clearance (ml/h/kg) | 247 | 18.7 | 13.2x decrease |
| Volume of Distribution (ml/kg) | 328 | 150 | 2.2x decrease |
Table 2: Pharmacokinetic Parameters of PEGylated Recombinant Human Growth Hormone (rhGH) (40 kDa PEG) in Children with Growth Hormone Deficiency
| Parameter | Daily rhGH | Weekly PEG-rhGH |
| Cmax (ng/mL) | 18.1 ± 10.9 | 108.4 ± 35.8 |
| Tmax (h) | 4.0 (2.0-10.0) | 24.0 (8.0-48.0) |
| t1/2 (h) | 2.1 ± 0.9 | 33.7 ± 11.2 |
| CL/F (L/h/kg) | 0.82 ± 0.32 | 0.03 ± 0.01 |
Table 3: Pharmacokinetic Parameters of PEGylated Exenatide in Healthy Volunteers
| Dose Group | t1/2 (h) | Cavg (ng/ml) | CLss/F (ml/h) |
| 165 µg | 55.67 ± 11.03 | 4.22 ± 0.78 | 241.25 ± 51.13 |
| 330 µg | 56.99 ± 21.37 | 6.03 ± 1.43 | 341.53 ± 73.62 |
| 660 µg | 54.81 ± 13.87 | 10.50 ± 3.06 | 450.06 ± 313.76 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Therapeutic Protein via Amide Bond Formation
This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues or the N-terminus) of a therapeutic protein.
Materials:
-
Therapeutic protein
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the therapeutic protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Activation of this compound:
-
In a separate tube, dissolve this compound and a 1.2-fold molar excess of NHS in anhydrous DMF or DMSO.
-
Add a 1.2-fold molar excess of EDC to the solution and stir at room temperature for 15-30 minutes to form the NHS-activated PEG ester.
-
-
Conjugation Reaction:
-
Add the activated m-PEG25-NHS ester solution to the protein solution. The molar ratio of PEG to protein should be optimized for the specific therapeutic, typically ranging from 2:1 to 20:1.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification of the PEGylated Protein: Remove unreacted PEG and byproducts by dialysis against PBS or by using size-exclusion chromatography (SEC).
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and use techniques like HPLC, mass spectrometry, or UV-Vis spectroscopy to determine the degree of PEGylation.
Protocol 2: In Vivo Pharmacokinetic Study of a PEGylated Therapeutic in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PEGylated therapeutic in a rodent model.
Materials:
-
PEGylated therapeutic
-
Unmodified therapeutic (as control)
-
Appropriate rodent model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Sterile saline or appropriate vehicle for injection
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical method for quantifying the therapeutic in plasma (e.g., ELISA or LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.
-
Dosing:
-
Administer a single intravenous (IV) or subcutaneous (SC) dose of the PEGylated therapeutic or the unmodified control to the animals. The dose will depend on the therapeutic and should be determined from preliminary studies.
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the therapeutic in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). Compare the parameters between the PEGylated and unmodified therapeutic groups.
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways of therapeutic proteins that are often candidates for PEGylation. PEGylation can modulate these pathways by altering the pharmacokinetics of the ligand, which in turn affects receptor engagement and downstream signaling.
Experimental Workflows
References
- 1. Improved pharmacokinetic properties of a polyethylene glycol-modified form of interferon-beta-1a with preserved in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugates of Peptides and Proteins to Polyethylene Glycols | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for m-PEG25-acid in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG25-acid, a monodisperse polyethylene glycol (PEG) linker, in various bioconjugation techniques. Detailed protocols for the conjugation of this compound to proteins and peptides are provided, along with key quantitative data and characterization methods.
Introduction to this compound and Bioconjugation
This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative with a terminal carboxylic acid group and a methoxy-capped terminus. The defined chain length of 25 ethylene glycol units provides a precise spacer arm, which is crucial for applications requiring high homogeneity and characterization, such as in the development of therapeutic biologics and diagnostics. The terminal carboxylic acid allows for covalent conjugation to primary amine groups present on biomolecules like proteins, peptides, and antibodies, forming a stable amide bond. This process, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules.
Bioconjugation via PEGylation can confer several advantages to the modified molecule, including:
-
Increased half-life: The PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation time in the body.[1][2]
-
Reduced immunogenicity: The PEG chain can shield epitopes on the protein surface, decreasing its recognition by the immune system.[2]
-
Improved solubility and stability: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic molecules and protect them from enzymatic degradation.
-
Enhanced pharmacokinetic and pharmacodynamic properties: By altering the size and biodistribution of the conjugated molecule, PEGylation can lead to improved therapeutic outcomes.[1]
Key Applications of this compound
The versatility of this compound makes it suitable for a range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be used as a hydrophilic linker to attach potent cytotoxic drugs to monoclonal antibodies. The PEG spacer can improve the solubility of the ADC and influence its pharmacokinetic profile.[3]
-
Peptide Modification: PEGylation of therapeutic peptides with this compound can significantly extend their in-vivo half-life and improve their stability.
-
Protein Therapeutics: Conjugation of proteins with this compound can reduce their immunogenicity and improve their pharmacokinetic profile, leading to less frequent dosing.
-
Nanoparticle Functionalization: The surface of nanoparticles can be functionalized with this compound to improve their biocompatibility, reduce non-specific protein binding, and enable the attachment of targeting ligands.
Quantitative Data on this compound Bioconjugation
The following tables summarize key quantitative parameters related to bioconjugation reactions involving this compound and similar PEG-acid derivatives. It is important to note that specific results can vary depending on the biomolecule, reaction conditions, and analytical methods used.
Table 1: General Reaction Parameters for this compound Conjugation
| Parameter | Value/Range | Notes |
| This compound Molar Excess | 5 to 20-fold | Relative to the amine-containing biomolecule. |
| EDC Molar Excess | 1.5 to 2-fold | Relative to this compound. |
| NHS Molar Excess | 1.5 to 2-fold | Relative to this compound. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of NHS-activated PEG with primary amines. |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Conjugation) | 2 hours to overnight | At room temperature or 4°C. |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine | To stop the reaction and hydrolyze unreacted NHS esters. |
Table 2: Characterization of this compound Conjugates
| Analytical Technique | Parameter Measured | Typical Results/Observations |
| SDS-PAGE | Apparent Molecular Weight | Increase in molecular weight corresponding to the number of attached PEG chains. |
| Size Exclusion Chromatography (SEC-HPLC) | Purity and Aggregation | Separation of conjugated, unconjugated species, and aggregates. |
| Mass Spectrometry (LC-MS) | Exact Mass and Drug-to-Antibody Ratio (DAR) | Confirmation of conjugation and determination of the average number of PEGs per molecule. |
| UV/Vis Spectroscopy | Degree of Conjugation | Can be used to estimate the number of conjugated molecules if the PEG linker contains a chromophore. |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Activation of this compound
This protocol describes the two-step activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).
-
Add a 1.5 to 2-fold molar excess of EDC to the this compound solution.
-
Immediately add a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS to the solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
The resulting NHS-activated m-PEG25 is now ready for conjugation to an amine-containing biomolecule.
Caption: Activation of this compound with EDC and NHS.
Protocol 2: Conjugation of this compound to a Protein (e.g., Antibody)
This protocol outlines the conjugation of the activated m-PEG25-NHS ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
NHS-activated m-PEG25 (from Protocol 1)
-
Protein solution (e.g., antibody at 1-10 mg/mL)
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the protein in the conjugation buffer at a suitable concentration.
-
Add the desired molar excess (e.g., 5 to 20-fold) of the freshly prepared NHS-activated m-PEG25 solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the PEGylated protein from excess reagents using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterize the conjugate using SDS-PAGE, SEC-HPLC, and Mass Spectrometry to determine the degree of PEGylation and purity.
Caption: General workflow for protein conjugation with this compound.
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound as a Linker
This protocol provides a high-level overview of the steps involved in creating an ADC where this compound is part of the linker connecting the antibody and the drug. This often involves pre-synthesis of a drug-linker construct.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-m-PEG25-NHS ester construct (pre-synthesized)
-
Conjugation Buffer: As in Protocol 2
-
Quenching Buffer: As in Protocol 2
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Prepare the mAb in the conjugation buffer.
-
Add the Drug-m-PEG25-NHS ester construct to the mAb solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction under controlled conditions (time, temperature).
-
Quench the reaction to cap any unreacted sites.
-
Purify the ADC using chromatography to remove unconjugated antibody, drug-linker, and other impurities.
-
Characterize the ADC for DAR, purity, aggregation, and potency.
Caption: Logical flow for ADC synthesis using a this compound linker.
Conclusion
This compound is a valuable tool in bioconjugation, offering a precise and hydrophilic spacer for the modification of proteins, peptides, and nanoparticles. The protocols and data presented here provide a foundation for researchers to develop and optimize their bioconjugation strategies. Successful implementation of these techniques requires careful control of reaction conditions and thorough characterization of the final conjugates to ensure homogeneity, stability, and desired biological activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG25-acid Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for m-PEG25-acid conjugation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid. This carboxylic acid can be activated to react with primary amine groups (e.g., on proteins, peptides, or other molecules) to form a stable amide bond. The long, hydrophilic PEG spacer (25 PEG units) can help to increase the solubility and stability of the resulting conjugate and reduce immunogenicity.
Q2: What is the role of EDC and NHS in the conjugation reaction?
A2: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates the carboxylic acid group of this compound, making it susceptible to nucleophilic attack. However, the EDC-activated intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS (N-hydroxysuccinimide) is added to react with the activated carboxylic acid to form a more stable NHS ester. This semi-stable intermediate is then more likely to react with a primary amine to form the desired amide bond, improving the efficiency of the conjugation reaction.
Q3: What is the optimal pH for this compound conjugation?
A3: A two-step pH process is recommended for optimal results. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH between 4.5 and 7.2.[1] The subsequent reaction of the NHS-activated PEG with primary amines is most efficient at a pH between 7 and 8.[2][3]
Q4: What buffers should I use for the conjugation reaction?
A4: For the activation step, a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) is recommended.[1] For the conjugation step, a buffer such as PBS (phosphate-buffered saline) at a pH of 7.2-7.5 is suitable.[2] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG.
Q5: How should I store this compound and the other reagents?
A5: this compound and other PEG reagents are often low-melting solids and should be stored at -20°C, protected from moisture. It is recommended to allow the reagent vials to warm to room temperature before opening to prevent condensation. Stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C under an inert gas.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Reagent Instability | Ensure all reagents have been stored properly at -20°C under dry conditions. Allow vials to warm to room temperature before opening. Prepare stock solutions of EDC and NHS immediately before use. |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a pH of 5.0-6.0 for the activation step and 7.2-7.5 for the conjugation step. | |
| Inefficient Activation | Ensure you are using the correct molar excess of EDC and NHS. A 2-5 fold molar excess of EDC and NHS over this compound is a good starting point. | |
| Competing Reactions | Avoid buffers containing primary amines (e.g., Tris, glycine). If your target molecule is in such a buffer, perform a buffer exchange before the reaction. | |
| Precipitation of Protein During Reaction | High Concentration of Organic Solvent | Minimize the volume of the this compound stock solution (in DMSO or DMF) added to the reaction mixture. |
| Protein Instability at Reaction pH | Perform a buffer screen to determine the optimal pH for your protein's stability that is also compatible with the conjugation reaction. | |
| Multiple PEGylation Products (Polydispersity) | High Molar Excess of PEG | Reduce the molar ratio of this compound to your target molecule to favor mono-PEGylation. |
| Long Reaction Time | Optimize the reaction time; shorter incubation times may reduce the extent of multiple PEGylations. | |
| High pH | A higher pH can increase the reactivity of amines, potentially leading to more PEGylation sites reacting. Consider lowering the conjugation pH slightly (e.g., to 7.0). |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of this compound to a Protein
This protocol is a general guideline for conjugating this compound to a protein with available primary amines.
Materials:
-
This compound
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening the vials.
-
Prepare stock solutions of EDC and NHS in the Activation Buffer immediately before use.
-
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC (e.g., 2 mM final concentration) and NHS (e.g., 5 mM final concentration) to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer.
-
Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding a concentrated phosphate buffer before adding the protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by using dialysis.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 5.0 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Conjugation pH | 7.2 - 7.5 | Optimal for the reaction of the NHS-ester with primary amines. |
| EDC Molar Excess | 2 - 5 equivalents (to this compound) | To efficiently activate the carboxylic acid. |
| NHS Molar Excess | 2 - 5 equivalents (to this compound) | To form the stable NHS ester and minimize side reactions. |
| This compound:Protein Molar Ratio | 10 - 50 fold excess of PEG | A starting point; adjust to control the degree of PEGylation. |
| Activation Time | 15 minutes at room temperature | Sufficient time for the formation of the NHS ester. |
| Conjugation Time | 2 - 4 hours at room temperature or overnight at 4°C | Reaction time can be optimized based on the desired degree of conjugation. |
| Quenching Concentration | 20 - 50 mM | To effectively stop the reaction. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Troubleshooting m-PEG25-acid PEGylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low-yield issues encountered during m-PEG25-acid PEGylation reactions. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the fundamental chemistry behind this compound PEGylation?
A1: The PEGylation of proteins with this compound is a two-step process involving the activation of the carboxylic acid group on the PEG reagent, followed by its reaction with primary amine groups on the protein.
-
Activation Step: The carboxylic acid of this compound is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester of the this compound. This activation is most efficient in an acidic environment (pH 4.5-6.0).[1][2][3][4]
-
Conjugation Step: The m-PEG25-NHS ester then reacts with primary amine groups on the protein, such as the ε-amino group of lysine residues or the N-terminal α-amino group, to form a stable amide bond. This reaction is most efficient at a pH of 7.0-8.5.[1]
Q2: My PEGylation reaction with this compound is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yield in this compound PEGylation can stem from several factors. A systematic approach to troubleshooting is recommended, starting with the most probable causes.
dot
Caption: A logical flowchart for troubleshooting low yield in this compound PEGylation reactions.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Molar Ratios | An incorrect ratio of this compound to protein, or of EDC and NHS to the PEG reagent, can lead to incomplete activation or conjugation. | Perform a series of small-scale optimization reactions varying the molar ratios. Start with the recommended ranges in Table 1 and analyze the products to determine the optimal conditions for your specific protein. |
| Incorrect Reaction pH | The two steps of the reaction have different optimal pH ranges. A suboptimal pH can lead to inefficient activation, hydrolysis of the NHS ester, or poor conjugation. | For the activation step, use a buffer with a pH between 4.5 and 6.0, such as MES buffer. For the conjugation step, adjust the pH to between 7.0 and 8.5 using a buffer like PBS. |
| Reagent Instability/Degradation | EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly. The activated m-PEG25-NHS ester is also susceptible to hydrolysis. | Use fresh, high-quality EDC and NHS. Allow reagents to come to room temperature before opening to prevent condensation. Prepare solutions immediately before use and do not store them. |
| Steric Hindrance | The long m-PEG25 chain can create steric hindrance, preventing the activated PEG from accessing amine groups on the protein, particularly if they are located in sterically crowded regions. | Increase the reaction time or temperature (within the stability limits of your protein). Consider using a longer reaction time to overcome the steric barrier. |
| Side Reactions | The primary side reaction is the hydrolysis of the m-PEG25-NHS ester, which inactivates the PEG reagent. Another potential side reaction is the formation of N-acylurea as a byproduct of the EDC reaction. | Minimize the time the activated PEG is in an aqueous solution before adding the protein. The addition of NHS helps to suppress the formation of N-acylurea. |
| Protein-Specific Factors | The number and accessibility of primary amines on your protein will influence the reaction efficiency. The protein's stability in the reaction buffer is also crucial. | Ensure your protein is stable and soluble in the chosen reaction buffers. If your protein has a limited number of accessible amines, a higher molar excess of the PEG reagent may be required. |
Q3: What are the recommended starting molar ratios for this compound, EDC, and NHS?
A3: The optimal molar ratios are highly dependent on the specific protein and reaction conditions. However, the following table provides recommended starting ranges for optimization studies.
Table 1: Recommended Starting Molar Ratios for this compound PEGylation
| Reactant | Molar Ratio Relative to Protein | Molar Ratio Relative to this compound | Notes |
| This compound | 5:1 to 20:1 | N/A | A higher excess may be needed for proteins with few accessible amines or to overcome steric hindrance. |
| EDC | 10:1 to 50:1 | 2:1 to 5:1 | A common starting point is a 2-fold molar excess over the this compound. |
| NHS (or Sulfo-NHS) | 25:1 to 125:1 | 5:1 to 10:1 | A 5-fold molar excess over the this compound is a good starting point. |
Q4: How does the long chain of this compound affect the reaction and purification?
A4: The long, hydrophilic chain of m-PEG25 can have several effects:
-
Increased Steric Hindrance: As mentioned, the long chain can sterically hinder the reaction at the conjugation site.
-
Altered Solubility: While the PEG chain generally increases water solubility, the solubility of the unreacted this compound itself in aqueous buffers may be limited. It is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.
-
Purification Challenges: The high molecular weight of this compound can make it more challenging to separate the unreacted PEG from the PEGylated protein, especially if the protein itself is small. Size exclusion chromatography (SEC) is a common method for this separation.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and PEGylation of a Protein with this compound
This protocol describes a general procedure for the PEGylation of a protein using this compound with EDC and NHS. Optimization of molar ratios and reaction times is recommended for each specific protein.
Materials:
-
This compound
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Size Exclusion Chromatography)
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS to warm to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare the protein solution in Conjugation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and NHS solutions in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated m-PEG25-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted m-PEG25-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method, such as size exclusion chromatography (SEC).
-
-
Analysis:
-
Analyze the purified product using SDS-PAGE, HPLC (SEC or IEX), and/or mass spectrometry to confirm conjugation and assess purity.
-
dot
Caption: A general experimental workflow for this compound PEGylation of a protein.
Data Presentation
Table 2: Key Parameters for Optimizing this compound PEGylation Reactions
| Parameter | Range for Optimization | Considerations |
| pH (Activation) | 4.5 - 6.0 | Lower pH favors carboxyl activation and minimizes NHS ester hydrolysis. |
| pH (Conjugation) | 7.0 - 8.5 | Higher pH increases the rate of amine reaction but also accelerates NHS ester hydrolysis. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for activation without significant hydrolysis of EDC. |
| Reaction Time (Conjugation) | 1 - 24 hours | Longer reaction times may be necessary to overcome steric hindrance from the long PEG chain. Monitor reaction progress to determine the optimum time. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize side reactions and protein degradation, but may require longer reaction times. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency. |
Disclaimer: The information provided in this technical support guide is for research purposes only. It is recommended to perform small-scale optimization experiments to determine the best conditions for your specific application.
References
Technical Support Center: Preventing Aggregation During Protein PEGylation with m-PEG25-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with protein aggregation during PEGylation with m-PEG25-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it attach to proteins?
A1: this compound is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. The "25" indicates the number of repeating ethylene glycol units. It does not directly react with proteins. The carboxylic acid group must first be activated, typically using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step, one-pot reaction forms a more stable amine-reactive NHS ester, which then readily reacts with primary amines (e.g., lysine residues and the N-terminus) on the protein surface to form a stable amide bond.[1]
Q2: What are the primary causes of protein aggregation during PEGylation with this compound?
A2: Protein aggregation during PEGylation can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability.[2]
-
High Protein Concentration: Increased proximity of protein molecules can promote intermolecular interactions and aggregation.[3]
-
Over-PEGylation: Excessive modification of surface amines can alter the protein's isoelectric point and surface charge, leading to reduced solubility.
-
Reagent-Induced Precipitation: High local concentrations of EDC or the PEG reagent can sometimes cause the protein to precipitate.[1]
-
Neutralization of Surface Charge: The conversion of negatively charged carboxyl groups on the protein surface (if EDC/NHS is used to activate them for other purposes) or the modification of positively charged amine groups can disrupt the repulsive forces that keep proteins soluble, leading to aggregation.[1]
Q3: How does the length of the PEG chain affect protein aggregation?
A3: The length of the PEG chain can have a significant impact on protein aggregation. Generally, longer PEG chains provide a greater steric hindrance effect, which can help prevent protein-protein interactions and subsequent aggregation. This steric shielding can also protect the protein from proteolysis and reduce immunogenicity. However, the optimal PEG length is protein-dependent, and very long chains could potentially lead to other issues if not optimized.
Q4: What are the ideal buffer conditions for PEGylation with this compound?
A4: The choice of buffer is critical. For the activation step with EDC/NHS, a buffer with a pH between 4.5 and 7.2 is most efficient. However, the subsequent reaction of the NHS-activated PEG with the protein's primary amines is most efficient at a pH of 7 to 8. Therefore, a two-step reaction where the pH is adjusted after the activation step is often recommended. It is crucial to use buffers that do not contain primary amines (e.g., Tris) or carboxylates, as these will compete with the reaction. Suitable buffers include MES for the activation step and phosphate-buffered saline (PBS) for the coupling step.
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness in the reaction mixture.
| Potential Cause | Troubleshooting Action |
| High Protein Concentration | Decrease the protein concentration. Perform pilot experiments at various concentrations to determine the optimal level. |
| Suboptimal pH | Verify the pH of your buffers before starting the reaction. For the two-step EDC/NHS protocol, ensure the activation step is at pH 5.0-6.0 and the coupling step is at pH 7.2-8.0. |
| High Reagent Concentration | Add the dissolved PEG reagent and EDC/NHS solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations. Consider reducing the molar excess of EDC. |
| Loss of Stabilizing Charge | The activation of carboxyl groups neutralizes their negative charge, which can lead to aggregation if these charges are important for solubility. Using Sulfo-NHS instead of NHS can help maintain solubility due to its charged sulfonate group. |
| Incorrect Temperature | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down both the PEGylation reaction and the aggregation process. |
Issue 2: Low yield of PEGylated protein and/or presence of high molecular weight aggregates upon analysis (e.g., by SEC).
| Potential Cause | Troubleshooting Action |
| Inefficient Activation/Coupling | Ensure your EDC and NHS are fresh and have been stored properly, as they are moisture-sensitive. Optimize the molar ratio of EDC and NHS to the this compound. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxyl-containing molecule. |
| Over-PEGylation | Reduce the molar excess of the activated this compound in the reaction. Perform a titration experiment to find the optimal reagent-to-protein ratio. |
| Presence of Pre-existing Aggregates | Ensure your starting protein solution is monomeric and free of aggregates by using techniques like size-exclusion chromatography (SEC) before PEGylation. |
| Intermolecular Cross-linking | While less common with monofunctional PEGs, ensure your this compound is of high purity and does not contain bifunctional impurities. |
Quantitative Data Summary
The optimal conditions for protein PEGylation are highly protein-dependent. The following table provides a starting point for optimization experiments.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation. |
| This compound:Protein Molar Ratio | 5:1 to 50:1 | A higher ratio increases the degree of PEGylation but also the risk of over-modification and aggregation. Titration is recommended. |
| EDC:this compound Molar Ratio | 1.5:1 to 10:1 | Ensures efficient activation of the carboxylic acid. A good starting point is a 2- to 10-fold molar excess. |
| NHS:EDC Molar Ratio | 1:1 to 2.5:1 | NHS stabilizes the active intermediate. A common ratio is 1:2.5 (EDC:NHS). |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Coupling pH | 7.0 - 8.0 | Optimal for the reaction of the NHS ester with primary amines on the protein. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of aggregation for sensitive proteins. |
| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | Longer incubation at lower temperatures may be beneficial. |
| Stabilizing Additives | Arginine (50-100 mM), Sucrose (5-10% w/v), Polysorbate 20 (0.01-0.05% v/v) | These excipients can help to suppress non-specific protein-protein interactions and increase protein stability. |
Experimental Protocols
Protocol: Two-Step PEGylation of a Protein with this compound using EDC/NHS Chemistry
This protocol describes the activation of this compound and its subsequent conjugation to primary amines on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 6.0 for activation; PBS, pH 7.4 for coupling)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns for buffer exchange and purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column into the Activation Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Activation of this compound:
-
Immediately before use, dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer.
-
In a separate tube, mix this compound with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Add the activated this compound mixture to the protein solution.
-
The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove excess, unreacted PEG reagent and byproducts using a desalting column or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight.
-
Use SEC to assess the extent of aggregation and to separate monomeric PEGylated protein from aggregates and unreacted protein.
-
Mass spectrometry can be used to determine the degree of PEGylation.
-
Visualizations
Caption: Troubleshooting workflow for protein aggregation during PEGylation.
Caption: Mechanism of this compound PEGylation and aggregation prevention.
References
"purification methods for m-PEG25-acid conjugates"
Welcome to the Technical Support Center for m-PEG25-acid Conjugate Purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of PEGylated molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your this compound conjugate.
Problem 1: Poor separation between the PEG-conjugate and unreacted (free) this compound.
Possible Cause 1: Inappropriate Chromatography Method The chosen purification technique may not provide sufficient resolution based on the physicochemical differences between your conjugate and the free PEG.
-
Solution:
-
Size Exclusion Chromatography (SEC): This is often the most effective method. Ensure the molecular weight of your conjugate is at least twice that of the free PEG for optimal separation.[1] The significant increase in hydrodynamic radius after conjugation makes SEC a primary choice for removing unreacted PEG.[][]
-
Ion Exchange Chromatography (IEX): If your target molecule (protein, peptide) has a net charge, IEX can be highly effective. The PEG chain can "shield" the surface charges of the molecule, altering its retention time compared to the un-PEGylated starting material.[1][] The unreacted this compound itself is anionic at neutral pH but may not bind as strongly as a charged protein.
-
Dialysis/Ultrafiltration: Ensure the membrane's Molecular Weight Cut-Off (MWCO) is appropriate. For removing a small PEG-acid, a low MWCO (e.g., 1-3 kDa) is necessary to allow the linker to pass through while retaining the larger conjugate.
-
Possible Cause 2: Suboptimal Column/Method Parameters (SEC) Even with the right method, incorrect parameters will lead to poor results.
-
Solution:
-
Check Column Choice: Use a desalting column (like G-25 or G-50) for rapid removal of small linkers from large proteins. For higher resolution, use an analytical SEC column with a pore size appropriate for the molecular weight range of your conjugate and the free PEG.
-
Reduce Sample Volume: The sample volume should not exceed 30% of the total column bed volume to prevent peak broadening and ensure optimal resolution.
-
Optimize Flow Rate: A lower flow rate generally increases resolution by allowing more time for molecular diffusion into the stationary phase pores.
-
Possible Cause 3: Column Overloading Injecting too much sample onto the column is a common cause of poor separation.
-
Solution:
-
Perform a loading study to determine the optimal sample concentration and volume for your specific column.
-
If a large amount of material needs to be purified, consider using a larger preparative-scale column or performing multiple injections.
-
Problem 2: Low recovery or loss of the desired conjugate.
Possible Cause 1: Non-specific Binding The conjugate may be adsorbing to the chromatography matrix or filtration membrane.
-
Solution:
-
Chromatography: Ensure the column is fully equilibrated in the running buffer. Consider increasing the ionic strength (salt concentration) of your buffer to disrupt electrostatic interactions with the column matrix.
-
Ultrafiltration/Dialysis: Pre-condition the membrane according to the manufacturer's protocol. Use membranes made from low-binding materials like regenerated cellulose.
-
Possible Cause 2: Precipitation on the Column The conjugate may have poor solubility in the selected mobile phase.
-
Solution:
-
Verify the solubility of your conjugate in the chosen buffer.
-
Adjust the buffer pH or consider adding solubilizing agents (e.g., arginine, mild detergents) if compatible with your molecule and downstream applications.
-
Problem 3: Co-elution of the conjugate with unreacted protein/peptide.
Possible Cause 1: Insufficient Resolution The PEGylated and un-PEGylated species are too similar in the property being used for separation.
-
Solution:
-
Ion Exchange Chromatography (IEX): This is generally the method of choice for this separation. PEGylation masks surface charges, leading to a change in elution profile compared to the native protein. Optimize the pH and the salt gradient (make it shallower) to improve resolution.
-
Size Exclusion Chromatography (SEC): SEC can work if the attached this compound provides a sufficient increase in the hydrodynamic radius. The separation is often less effective than IEX for this specific problem.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity. While PEG itself is hydrophilic, the overall hydrophobicity of the conjugate may change. This method can be a useful alternative or supplementary step to IEX.
-
Frequently Asked Questions (FAQs)
Q1: What is the best first-step purification method after a PEGylation reaction? For an initial cleanup to remove small molecules like excess coupling agents (EDC/NHS) and unreacted this compound, Size Exclusion Chromatography (in desalting mode) or Tangential Flow Filtration (TFF)/Dialysis are highly effective and rapid. This step simplifies the mixture before a higher-resolution polishing step.
Q2: How can I separate mono-PEGylated conjugates from multi-PEGylated species? Ion Exchange Chromatography (IEX) is the most powerful technique for this purpose. Each additional PEG chain further shields the protein's surface charge, causing a distinct shift in retention time that allows for the separation of species with different degrees of PEGylation.
Q3: My conjugate is a small peptide. Which purification method is best? For PEGylated peptides, Reverse-Phase HPLC (RP-HPLC) is often the most suitable method. It provides high resolution based on changes in hydrophobicity. The addition of the hydrophilic PEG chain will typically decrease the retention time on a C8 or C18 column compared to the native peptide.
Q4: How do I analyze the purity of my final conjugate sample? A combination of analytical techniques is recommended:
-
Analytical SEC-HPLC: To determine the presence of aggregates or remaining free PEG.
-
Analytical RP-HPLC: To assess the purity of the conjugate and quantify unreacted starting material, especially for smaller conjugates.
-
SDS-PAGE: A simple way to visualize the increase in molecular weight after PEGylation and to check for unreacted protein. The PEGylated conjugate will run at a higher apparent molecular weight.
Q5: Why is Hydrophobic Interaction Chromatography (HIC) not always recommended for PEG conjugate purification? The effectiveness of HIC depends on the relative hydrophobicity of the protein and the attached PEG. PEGs can bind to HIC media, which can complicate the separation. HIC is generally more effective for separating species with high molecular weight PEGs (>20 kDa), as they impart a more significant change in hydrophobicity.
Data Presentation
Table 1: Comparison of Primary Purification Techniques for this compound Conjugates
| Technique | Principle of Separation | Best For Removing | Key Strengths | Key Limitations |
| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | Unreacted this compound, buffer salts, aggregates | Robust, reliable for size variants, good for aggregate analysis. | Low resolution between species of similar size (e.g., mono- vs di-PEGylated). |
| Ion Exchange (IEX) | Net Surface Charge | Unreacted protein/peptide, positional isomers, multi-PEGylated species | High resolution for charge variants. Method of choice for separating different PEGylation states. | Unreacted PEG may not bind and will flow through; requires charged target molecule. |
| Reverse Phase (RP-HPLC) | Hydrophobicity | Unreacted peptide/small molecule, isomers | High resolution for peptides and small molecules. Excellent for analytical purity checks. | May denature larger proteins; requires organic solvents. |
| Dialysis / Ultrafiltration | Molecular Weight Cut-Off | Unreacted this compound, buffer salts | Simple, cost-effective for buffer exchange and removing small molecules. | Cannot separate conjugate from unreacted protein or aggregates. Risk of product loss due to membrane binding. |
Experimental Protocols
Protocol 1: General Protocol for Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted this compound from a much larger biomolecule conjugate.
-
Column and Buffer Preparation:
-
Select an SEC column with a fractionation range appropriate for your conjugate's size.
-
Prepare the mobile phase, typically a buffered saline solution (e.g., PBS, 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). The buffer should maintain the sample's solubility and stability.
-
Degas the mobile phase thoroughly to prevent bubble formation.
-
Equilibrate the column with at least 2-3 column volumes (CV) of the mobile phase at the intended flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge the crude conjugation reaction mixture to pellet any precipitated matter.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates that could clog the column.
-
Ensure the sample is fully dissolved in the mobile phase.
-
-
Chromatography Run:
-
Inject the prepared sample onto the column. The injection volume should ideally be between 1-5% of the total column volume for high-resolution separation.
-
Run the mobile phase at a constant, pre-determined flow rate.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins or another wavelength appropriate for your molecule).
-
Collect fractions corresponding to the different peaks. The PEG-conjugate, having a larger hydrodynamic radius, should elute first, followed by the unreacted protein (if any), and finally the small, unreacted this compound.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE or analytical HPLC to confirm the identity and purity of the contents.
-
Pool the fractions containing the pure conjugate.
-
Protocol 2: General Protocol for Purification by Ion Exchange Chromatography (IEX)
This protocol is ideal for separating the PEG-conjugate from the unreacted parent molecule (e.g., protein).
-
Column and Buffer Preparation:
-
Choose an IEX column based on the isoelectric point (pI) of your parent molecule. Use an anion exchange column (e.g., Q-resin) if running at a pH above the pI, or a cation exchange column (e.g., SP-resin) if running below the pI.
-
Prepare two buffers:
-
Buffer A (Binding Buffer): Low ionic strength buffer at the desired pH (e.g., 20 mM Tris, pH 8.0).
-
Buffer B (Elution Buffer): Same as Buffer A but with high ionic strength (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).
-
-
Equilibrate the column with Buffer A until the pH and conductivity are stable.
-
-
Sample Preparation:
-
The sample must be in a low-ionic-strength buffer to ensure it binds to the column. If necessary, perform a buffer exchange using a desalting column or dialysis into Buffer A.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatography Run:
-
Load the prepared sample onto the equilibrated column.
-
Wash the column with several CVs of Buffer A to remove any unbound material, including potentially the unreacted this compound.
-
Elute the bound species by applying a gradient of increasing ionic strength (e.g., a linear gradient from 0-100% Buffer B over 20-30 CVs).
-
Collect fractions across the gradient. Due to the charge-shielding effect of the PEG chain, the PEGylated conjugate will typically elute at a lower salt concentration than the more highly charged, unreacted parent molecule.
-
-
Analysis:
-
Analyze fractions by SDS-PAGE, analytical IEX, or other methods to identify those containing the pure conjugate.
-
Pool the relevant fractions and perform a buffer exchange into a suitable storage buffer if necessary.
-
Visualizations
References
Technical Support Center: Characterization of m-PEG25-acid Conjugation Efficiency
Welcome to the technical support center for m-PEG25-acid conjugation. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully characterizing the efficiency of their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a hydrophilic PEG linker that contains a terminal carboxylic acid group.[1] This carboxylic acid can be activated to react with primary amine groups (e.g., on lysine residues of proteins) to form a stable amide bond.[1][2] This process, known as PEGylation, is often used to improve the bioavailability, solubility, and circulating half-life of biopharmaceuticals while reducing immunogenicity.[3][4]
Q2: What are the critical reagents for this compound conjugation? A2: The conjugation reaction requires the this compound linker, your molecule of interest (e.g., protein, peptide), and a carbodiimide activator, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC.HCl). N-hydroxysuccinimide (NHS) is often included to increase the efficiency of the reaction by forming a more stable intermediate ester that then reacts with the amine.
Q3: What buffer systems are recommended for this reaction? A3: It is crucial to use buffers that do not contain primary amines, as they will compete with the target molecule for reaction with the activated PEG. Recommended buffers include MES (pH 4.7-6.0) for the EDC activation step and phosphate-buffered saline (PBS) or borate buffer (pH 7-9) for the conjugation step. Avoid buffers like Tris or glycine.
Q4: How is conjugation efficiency typically defined and measured? A4: Conjugation efficiency refers to the extent to which the target molecule has been successfully PEGylated. This can be assessed qualitatively and quantitatively. Key metrics include the degree of PEGylation (the number of PEG chains attached per molecule) and the percentage of conjugated versus unconjugated molecules. Common analytical techniques include SDS-PAGE, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Troubleshooting Guide
Low or no conjugation efficiency is a common issue. The following table outlines potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Conjugation | 1. Inactive Reagents: EDC is moisture-sensitive and can hydrolyze. This compound may be degraded. | - Use fresh or properly stored EDC. Prepare EDC/NHS solutions immediately before use. - Store this compound at -20°C under dessicated conditions. Allow it to warm to room temperature before opening to prevent condensation. |
| 2. Inappropriate Buffer: Buffer contains competing primary amines (e.g., Tris, glycine). | - Switch to a non-amine-containing buffer like MES for activation and PBS or Borate buffer for conjugation. | |
| 3. Incorrect pH: The reaction pH is suboptimal for either the EDC/NHS activation or the amine coupling step. | - Perform the EDC/NHS activation of the carboxyl group at a slightly acidic pH (4.5-6.0). - Perform the subsequent conjugation to the amine at a physiological to slightly basic pH (7.2-8.5). | |
| 4. Suboptimal Molar Ratios: The molar ratio of PEG:activator:protein is not optimized. | - Systematically vary the molar excess of this compound and EDC/NHS relative to your protein. A 10-fold molar excess of PEG is a common starting point. | |
| High Polydispersity (Multiple PEG chains attached) | 1. High Molar Excess of PEG: Using a very high concentration of the PEG reagent can lead to multiple lysine residues being modified. | - Reduce the molar ratio of this compound to your target molecule. - Shorten the reaction time. |
| 2. Protein Aggregation: The conjugation process may induce protein aggregation. | - Analyze the sample using Size Exclusion Chromatography (SEC) to detect aggregates. - Optimize buffer conditions (e.g., ionic strength, pH) or include stabilizing excipients. | |
| Difficulty Purifying Conjugate | 1. Inefficient Removal of Unreacted PEG: Excess, unreacted PEG reagent co-elutes with the conjugate. | - Use a purification method with adequate resolution, such as Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX). - For larger proteins, consider using ultrafiltration with an appropriate molecular weight cutoff (MWCO) to remove smaller PEG reagents. |
Key Experimental Protocols & Methodologies
Protocol 1: Two-Step this compound Conjugation to a Protein
This protocol involves the activation of the this compound's carboxyl group with EDC and NHS, followed by conjugation to the protein's primary amines.
Materials:
-
This compound
-
Protein of interest in a suitable amine-free buffer (e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine-HCl
-
Purification column (e.g., SEC)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or DMF) immediately before use.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Add the activated m-PEG25-NHS ester solution to your protein solution (dissolved in Conjugation Buffer). A common starting point is a 10-20 fold molar excess of the PEG reagent to the protein.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a quenching reagent (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to consume any unreacted PEG-NHS esters.
-
Purification: Remove unreacted PEG and byproducts by purifying the reaction mixture using Size Exclusion Chromatography (SEC) or dialysis.
Protocol 2: Characterization of Conjugation Efficiency by SDS-PAGE
SDS-PAGE separates proteins based on their molecular weight. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate slower than its unconjugated counterpart.
Procedure:
-
Collect samples from your conjugation reaction before and after purification. Include a sample of the unconjugated protein as a control.
-
Prepare samples with Laemmli sample buffer and heat as required for your specific protein.
-
Load the samples onto a suitable polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Compare the lanes. The unconjugated protein will appear as a single band at its expected molecular weight. Successful conjugation will result in new, higher molecular weight bands. The intensity of these bands provides a qualitative measure of conjugation efficiency.
Summary of Analytical Techniques
The following table summarizes common analytical methods used to characterize PEGylated products.
| Technique | Primary Application | Information Obtained |
| SDS-PAGE | Qualitative Assessment | Shift in molecular weight, estimation of conjugation success. |
| Size Exclusion Chromatography (SEC-HPLC) | Purity & Aggregation Analysis | Separation of conjugated protein from free PEG and aggregates. |
| Reverse Phase HPLC (RP-HPLC) | Purity & Heterogeneity | Separation of species with different degrees of PEGylation. |
| Mass Spectrometry (MS) | Definitive Characterization | Precise molecular weight of the conjugate, degree of PEGylation, identification of modification sites. |
| NMR Spectroscopy | Structural Analysis | Elucidation of structural changes induced by PEGylation. |
Visual Workflows and Pathways
Caption: General workflow for this compound conjugation to a protein.
Caption: Chemical pathway of EDC/NHS-mediated this compound conjugation.
Caption: Troubleshooting logic for low this compound conjugation efficiency.
References
"stability and degradation of m-PEG25-acid under different conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of m-PEG25-acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal carboxylic acid group and a methoxy cap at the other end. The PEG chain consists of 25 ethylene glycol units. Its primary application is in bioconjugation, where the carboxylic acid can be activated to react with amine groups on proteins, peptides, or other molecules to form stable amide bonds. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[]
2. What are the recommended storage and handling conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to the following storage and handling conditions:
-
Storage Temperature: Store in a tightly sealed container at -20°C for long-term storage.[2][3] For short-term use, refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4][5]
-
Light: Protect from light by using an amber vial or storing it in a dark place.
-
Moisture: this compound is hygroscopic. Avoid exposure to moisture. Allow the container to warm to room temperature before opening to prevent condensation.
-
Solutions: Prepare solutions fresh for each use. If storage of a solution is necessary, store it at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.
3. What are the primary factors that can cause the degradation of this compound?
The stability of this compound can be compromised by several factors:
-
Temperature: Elevated temperatures accelerate the degradation process.
-
pH: The stability of the PEG backbone and the carboxylic acid group is pH-dependent. Both highly acidic and alkaline conditions can promote degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the PEG chain.
-
Light: Exposure to light, particularly UV light, can initiate and accelerate degradation.
-
Metal Ions: Certain metal ions can catalyze the oxidative degradation of PEGs.
4. What are the likely degradation products of this compound?
Degradation of this compound can occur through two main pathways:
-
Oxidative Degradation of the PEG Chain: This is a common pathway for all PEG compounds and involves the formation of various byproducts, including:
-
Aldehydes (e.g., formaldehyde, acetaldehyde)
-
Ketones
-
Carboxylic acids (e.g., formic acid, acetic acid)
-
Peroxides The formation of acidic byproducts will lead to a decrease in the pH of the solution over time.
-
-
Reactions involving the Carboxylic Acid Group: While the carboxylic acid itself is relatively stable, it can participate in reactions, especially at elevated temperatures. For instance, it can undergo esterification if alcohols are present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low conjugation efficiency | Degradation of this compound leading to a lower concentration of active molecules. | - Verify the storage conditions of your this compound. - Perform a quality control check on your this compound stock (see Experimental Protocols). - Use freshly prepared solutions for conjugation reactions. |
| Inconsistent experimental results | Inconsistent quality of this compound due to batch-to-batch variation or degradation over time. | - Aliquot your this compound upon receipt to minimize freeze-thaw cycles and contamination. - Implement a routine quality control check for each new batch. - Ensure consistent handling procedures across all experiments. |
| Unexpected pH drop in solution | Oxidative degradation of the PEG chain leading to the formation of acidic byproducts. | - Purge solutions with an inert gas (argon or nitrogen) to remove oxygen. - Use deoxygenated buffers for preparing solutions. - Store solutions in the dark and at low temperatures. |
| Appearance of unknown peaks in HPLC analysis | Presence of degradation products. | - Characterize the degradation products using techniques like mass spectrometry (MS). - Refer to the degradation pathway diagram to identify potential impurities. - Optimize your purification methods to remove these impurities. |
Quantitative Data on Stability
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| PEG-diester-dithiol | 8.0 | N/A | ~ minutes (very limited stability) | |
| PEGNBCA hydrogel | 3.0 | 37 | ~40% degradation in 28 days | |
| PEGNBCA hydrogel | 7.4 | 37 | ~40% degradation in 28 days | |
| PEGNBCA hydrogel | 12.0 | 37 | ~1.5 hours | |
| PEG 400-DA | 5.0 | N/A | Incomplete hydrolysis after 30 days | |
| PEG 400-DA | 6.0 | N/A | Slower hydrolysis than at pH 5.0 | |
| PEG 400-DA | 7.4 | N/A | Slowest hydrolysis rate |
Note: The stability of this compound itself (the ether and alkane backbone) is generally high. The reactivity of the carboxylic acid is the primary consideration for conjugation reactions, while the potential for oxidative degradation of the backbone is the main concern for long-term stability.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Phosphate buffered saline (PBS), pH 7.4
-
Inert gas (Argon or Nitrogen)
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or RI)
-
Mass spectrometer (optional, for identification of degradation products)
2. Procedure:
a. Sample Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 10 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control: Keep 1 mL of the stock solution at 4°C in the dark.
c. Sample Analysis:
-
After the incubation period, neutralize the acid and base hydrolysis samples.
-
Analyze all samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.
-
If a mass spectrometer is available, analyze the samples to identify the mass of the degradation products.
3. Data Analysis:
-
Calculate the percentage degradation of this compound for each stress condition compared to the control.
-
Identify and quantify the major degradation products.
Visualizations
References
"side reactions to avoid during m-PEG25-acid functionalization"
Welcome to the technical support center for m-PEG25-acid functionalization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate potential challenges during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound functionalization?
A1: this compound contains a terminal carboxylic acid group. To react it with primary amines on a target molecule (e.g., proteins, peptides, or small molecules), the carboxylic acid must first be "activated". A common method is to use carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate then reacts with a primary amine on the target molecule to form a stable amide bond.[1][2]
Q2: Why is my conjugation yield unexpectedly low?
A2: Low conjugation yield is one of the most common issues and can stem from several factors:
-
Hydrolysis of the Activated PEG: The primary cause of low yield is often the hydrolysis of the activated this compound (e.g., the NHS ester intermediate). This reaction competes with the desired aminolysis (the reaction with the amine).[3] The rate of hydrolysis increases significantly with higher pH.
-
Inactive Reagents: Ensure your activating agents (EDC, NHS) and the this compound are not degraded. This compound and its activated forms are moisture-sensitive and should be stored under desiccated conditions at -20°C.
-
Suboptimal pH: The reaction with primary amines is most efficient at a pH range of 7.0-8.5. If the pH is too low, the primary amine on the target molecule will be protonated and thus non-nucleophilic. If the pH is too high, the hydrolysis of the activated ester will dominate.
-
Competing Nucleophiles: The presence of other primary amines in your buffer, such as Tris or glycine, will compete with your target molecule, reducing the yield of the desired conjugate.
Q3: I'm observing aggregation of my protein during the PEGylation reaction. How can I prevent this?
A3: Aggregation can occur when the PEGylation process exposes hydrophobic patches on the protein surface or alters its conformational stability.
-
Optimize Molar Ratio: A high molar excess of the PEG reagent can lead to multi-PEGylation, which may induce aggregation. It is crucial to empirically determine the optimal molar ratio of PEG to your protein.
-
Control pH: The reaction pH can influence the degree of PEGylation and, consequently, aggregation. For instance, a lower pH (around 6.5-7.0) can favor more selective PEGylation at the N-terminus over lysine residues, potentially reducing aggregation.
-
Protein Quality: Ensure your starting protein sample is highly pure and free of pre-existing aggregates, as these can act as seeds for further aggregation.
-
Additives: In some cases, the addition of stabilizing excipients or chaotropic salts might help to reduce aggregation, but their compatibility with the reaction chemistry must be verified.
Q4: My final product is a heterogeneous mixture with multiple PEG chains attached. How can I achieve a more uniform product?
A4: Heterogeneity is often due to "multi-PEGylation," where multiple amine groups on the protein (e.g., the N-terminal alpha-amine and the epsilon-amines of lysine residues) react.
-
pH Control: The pKa of the N-terminal α-amino group is generally lower than that of the ε-amino group of lysine. Performing the reaction at a lower pH (e.g., pH 6.5-7.5) can favor the more reactive N-terminus, leading to a more homogenous mono-PEGylated product.
-
Molar Ratio: Use a lower molar excess of the this compound reagent to statistically favor single-site attachment. This often requires careful optimization to balance yield and homogeneity.
-
Purification: Techniques like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) are essential for separating mono-PEGylated species from unreacted protein, multi-PEGylated species, and excess PEG.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | 1. Hydrolysis of Activated PEG: The NHS-ester intermediate is sensitive to water. | - Use anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions.- Perform the reaction immediately after activating the this compound.- Work at an optimal pH of 7.0-8.5 to balance amine reactivity and hydrolysis. |
| 2. Improper Buffer Choice: Buffer contains competing primary amines (e.g., Tris, Glycine). | - Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer. | |
| 3. Degraded Reagents: this compound or activating agents (EDC/NHS) have degraded due to moisture. | - Store all reagents at -20°C under desiccated conditions.- Equilibrate vials to room temperature before opening to prevent condensation. | |
| Product Aggregation | 1. High Degree of PEGylation: Too many PEG chains are attached, altering protein stability. | - Reduce the molar ratio of this compound to the target molecule.- Optimize the reaction time and temperature. |
| 2. Pre-existing Aggregates: The initial sample of the target molecule was not monomeric. | - Purify the starting material using Size Exclusion Chromatography (SEC) immediately before PEGylation. | |
| Product Heterogeneity | 1. Multi-site PEGylation: Reaction with multiple available amines on the target molecule. | - Lower the reaction pH (e.g., 6.5-7.5) to selectively target the N-terminus.- Decrease the molar excess of the PEG reagent. |
| 2. Inadequate Purification: Failure to separate different PEGylated species. | - Employ high-resolution purification techniques like SEC or IEX to isolate the desired product. |
Quantitative Data: Hydrolysis of Activated PEG Esters
The stability of the activated NHS ester is critical for a successful conjugation. Hydrolysis is a competing side reaction that deactivates the PEG reagent. The rate of hydrolysis is pH-dependent and varies for different ester linkages. The table below shows the hydrolysis half-lives for various PEG-NHS esters at pH 8.0, illustrating the importance of prompt reaction following activation.
| PEG NHS Ester Type | Linkage | Half-life at pH 8.0 (minutes) |
| Succinimidyl Valerate (SVA) | PEG-(CH₂)₄-CO₂-NHS | 33.6 |
| Succinimidyl Propionate (SPA) | PEG-(CH₂)₂-CO₂-NHS | 16.5 |
| Succinimidyl Succinate (SS) | PEG-O₂C-(CH₂)₂-CO₂-NHS | 9.8 |
| mPEG2-NHS | PEG₂-O₂CHN-CH(R)-CO₂-NHS | 4.9 |
| Succinimidyl Carboxymethyl (SCM) | PEG-O-CH₂-CO₂-NHS | 0.75 |
Note: The half-life typically triples when the pH is lowered by one unit.
Experimental Protocols & Visualizations
Standard Protocol for this compound Conjugation to a Protein
This protocol outlines a general procedure for conjugating this compound to a protein via EDC/NHS chemistry. Note: All ratios and incubation times should be optimized for the specific protein and desired degree of PEGylation.
1. Reagent Preparation:
- Protein Solution: Prepare the protein in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5). Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL).
- This compound Stock: Dissolve this compound in anhydrous DMSO or DMF to a known concentration (e.g., 100 mg/mL). Store under inert gas and protect from moisture.
- Activator Stocks: Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water-free buffer immediately before use.
2. Activation of this compound:
- In a separate microfuge tube, add the desired molar equivalent of this compound.
- Add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.
- Allow the activation reaction to proceed for 15-30 minutes at room temperature.
3. Conjugation Reaction:
- Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized (start with a 5 to 20-fold molar excess of PEG over protein).
- Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Gentle mixing is recommended.
4. Quenching the Reaction:
- Add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG.
5. Purification of the Conjugate:
- Remove unreacted PEG and byproducts using Size Exclusion Chromatography (SEC), dialysis, or Tangential Flow Filtration (TFF).
- To separate different PEGylated species (e.g., mono- vs. di-PEGylated), use a high-resolution method like Ion Exchange Chromatography (IEX).
Diagram: this compound Activation and Conjugation Pathway with Side Reaction
Caption: Main reaction pathway for this compound conjugation and the competing hydrolysis side reaction.
Diagram: Troubleshooting Workflow for Low PEGylation Yield
Caption: A logical workflow for troubleshooting common causes of low PEGylation yield.
References
"impact of pH on m-PEG25-acid coupling efficiency"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on m-PEG25-acid coupling efficiency. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to optimize your conjugation experiments.
Troubleshooting Guide
Encountering issues with your this compound coupling reaction? This guide will help you diagnose and solve common problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Coupling Efficiency | Incorrect pH: The pH of your reaction buffer is critical for both the activation and coupling steps.[1][2] | - Activation Step: Ensure the pH for the EDC/NHS activation of this compound is between 4.5 and 7.2. Optimal performance is often observed between pH 5.0 and 6.0.[3][4][5] - Coupling Step: For the reaction with the amine-containing molecule, adjust the pH to a range of 7.2 to 8.5. |
| Presence of Primary Amines in Buffer: Buffers such as Tris or glycine will compete with your target molecule for reaction with the activated this compound. | Use a non-amine-containing buffer like Phosphate-Buffered Saline (PBS), MES, or HEPES. | |
| Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at alkaline pH, which deactivates it. | - Perform the coupling reaction promptly after the activation step. - Avoid excessively high pH during the coupling step; stay within the recommended 7.2-8.5 range. | |
| Suboptimal Molar Ratio of Reagents: An insufficient amount of the coupling reagents (EDC/NHS) or the PEG reagent can lead to low yield. | Empirically determine the optimal molar excess of the crosslinker. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary. | |
| Precipitation of Protein/Molecule | Change in Isoelectric Point (pI): Modification of primary amines neutralizes their positive charge, which can alter the pI of the protein, potentially leading to reduced solubility if the new pI is close to the buffer pH. | - Optimize the crosslinker concentration by performing a titration to find the highest concentration that does not cause precipitation. - Consider adding solubility-enhancing agents that are compatible with your experiment. |
| Denaturation: The reaction conditions or the modification itself may cause the protein to denature. | Optimize reaction conditions by using the lowest effective pH and the shortest possible reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound coupling?
A1: The coupling process involves two key steps, each with its own optimal pH range. The activation of the carboxylic acid group on this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically between pH 4.5 and 7.2, with a recommended range of pH 5.0-6.0. The subsequent reaction of the activated PEG with a primary amine is most efficient at a pH between 7.2 and 8.5.
Q2: Why is a two-step pH process recommended for EDC/NHS coupling?
A2: A two-step pH process is recommended to optimize the efficiency of both the activation and coupling reactions while minimizing side reactions. The acidic environment in the first step is ideal for the carbodiimide-mediated activation of the carboxylic acid. The slightly alkaline environment in the second step deprotonates the primary amines, making them more nucleophilic and reactive towards the NHS-activated PEG.
Q3: What are the primary competing reactions that can lower my coupling efficiency?
A3: The primary competing reaction is the hydrolysis of the NHS ester. The NHS ester, which is the reactive intermediate, can react with water and become non-reactive. The rate of this hydrolysis increases significantly with a more alkaline pH. This is why it is crucial to perform the coupling reaction promptly after activation and to avoid excessively high pH.
Q4: Can I use a single-step reaction instead of a two-step process?
A4: While a single-step reaction is possible, it is often less efficient. Performing the reaction at a pH that is a compromise between the optimal ranges for activation and coupling can lead to lower yields. A two-step process allows for the optimization of each reaction, maximizing the overall coupling efficiency.
Q5: What buffers should I use for the coupling reaction?
A5: It is essential to use buffers that do not contain primary amines, as these will compete with your target molecule. Recommended buffers include MES for the activation step and PBS or HEPES for the coupling step.
Quantitative Data on pH Impact
While precise quantitative data for this compound is proprietary to specific experimental systems, the following table provides a representative overview of the expected coupling efficiency at different pH values based on the principles of EDC/NHS chemistry.
| Reaction Step | pH | Relative Efficiency | Primary Competing Reaction |
| Activation (EDC/NHS) | 4.0 | Moderate | Slower activation |
| 5.0-6.0 | High | Optimal activation | |
| 7.0 | Moderate | Increased NHS ester hydrolysis | |
| Coupling (to Amine) | 6.5 | Low | Protonated, less reactive amines |
| 7.5 | High | Deprotonated, reactive amines | |
| 8.5 | High | Increased rate of NHS ester hydrolysis | |
| > 9.0 | Moderate to Low | Significant NHS ester hydrolysis |
Note: This data is illustrative. Optimal conditions should be determined empirically for each specific application.
Experimental Protocols
Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol provides a general procedure. Molar ratios and concentrations should be optimized for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve the this compound in Activation Buffer.
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A common starting point is a 2- to 5-fold molar excess of EDC and a 5- to 10-fold molar excess of NHS/Sulfo-NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Coupling to the Amine-Containing Molecule:
-
Immediately following activation, add the amine-containing molecule, dissolved in Coupling Buffer, to the activated this compound solution.
-
Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).
-
Visualizations
Caption: Workflow for the two-step this compound coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
"analytical techniques for monitoring m-PEG25-acid reactions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring m-PEG25-acid reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
A1: this compound is a polyethylene glycol (PEG) derivative with a methoxy group at one end and a carboxylic acid at the other. The carboxylic acid can be activated to react with primary amine groups on molecules like proteins, peptides, or other small molecules to form a stable amide bond.[1][2] This process, known as PEGylation, is used to improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life.[]
Q2: What is the general principle of an this compound conjugation reaction?
A2: The reaction involves a two-step process. First, the carboxylic acid group of this compound is activated, typically using carbodiimide chemistry with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable amine-reactive NHS ester.[4][5] Second, the activated PEG is reacted with the amine-containing molecule to form a covalent amide linkage.
Q3: What are the critical parameters to control in an this compound conjugation reaction?
A3: The success of the conjugation reaction is highly dependent on several parameters:
-
pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the primary amine is favored at a more neutral to slightly basic pH (7.0-8.5).
-
Molar Ratio of Reagents: The ratio of this compound to the target molecule, as well as the ratios of EDC and NHS, will influence the degree of PEGylation.
-
Reaction Time: The duration of both the activation and conjugation steps needs to be optimized to ensure complete reaction while minimizing side reactions.
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates should be avoided as they can compete with the desired reaction. MES buffer is often used for the activation step, and phosphate-buffered saline (PBS) is common for the conjugation step.
Q4: Which analytical techniques are most suitable for monitoring this compound reactions?
A4: A combination of chromatographic and mass spectrometric techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Size-Exclusion Chromatography (SEC-HPLC) is used to separate the PEGylated conjugate from the unreacted protein and high molecular weight aggregates. Reversed-Phase HPLC (RP-HPLC) is effective for separating unreacted this compound and other small molecules from the product.
-
Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for confirming the mass increase corresponding to PEGylation and determining the degree of PEGylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the modification of the PEG-acid and to quantify the degree of substitution.
Troubleshooting Guides
Low Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the activation step is performed at pH 4.5-6.0 and the conjugation step at pH 7.2-8.0. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and prepare solutions immediately before use. Store desiccated at -20°C. |
| Hydrolysis of Activated PEG | The NHS-ester intermediate is susceptible to hydrolysis. Proceed with the conjugation step promptly after activation. The half-life of NHS esters decreases significantly at higher pH. |
| Competing Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates. |
| Insufficient Molar Ratio of PEG/Activating Agents | Increase the molar excess of this compound, EDC, and NHS. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the this compound. |
Presence of Multiple PEGylated Species (Polydispersity)
| Potential Cause | Troubleshooting Steps |
| High Molar Ratio of PEG | To favor mono-PEGylation, reduce the molar excess of this compound to the target molecule (e.g., start with a 1:1 or 2:1 ratio). |
| Long Reaction Time | Monitor the reaction over time by taking aliquots and analyzing them by HPLC or MS to determine the optimal endpoint for the desired degree of PEGylation. |
| Multiple Reactive Sites on the Target Molecule | If site-specific conjugation is required, consider protein engineering to introduce a unique reactive site or use protecting groups for other reactive sites. |
Analytical Technique-Specific Issues
| Technique | Issue | Troubleshooting Steps |
| HPLC | Poor Peak Resolution | Optimize the mobile phase composition and gradient. For SEC, ensure the column pore size is appropriate for the size of the conjugate and reactants. For RP-HPLC, a C4 or C8 column is often suitable for protein separations. |
| Peak Tailing | This can be caused by interactions between the PEG moiety and the stationary phase. Try adding a small percentage of an organic modifier to the mobile phase or using a column with a different chemistry. | |
| MALDI-TOF MS | Low Signal Intensity or Poor Resolution | Optimize the matrix and spotting technique. Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and proteins. For PEGylated molecules, the addition of a cationizing agent like sodium chloride can improve signal. |
| Broad Peak Distribution | This is inherent to polymeric PEGs. For data analysis, consider the average molecular weight of the distribution. | |
| NMR | Overlapping Signals | The large signal from the PEG backbone can obscure smaller peaks. Use a high-resolution instrument and consider 2D NMR techniques for better signal dispersion. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the desired amount of this compound in Activation Buffer.
-
Add EDC (e.g., 2-fold molar excess over this compound) and NHS (e.g., 5-fold molar excess over this compound) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
The activated this compound is now ready for conjugation. Proceed immediately to the conjugation step.
Protocol 2: Conjugation of Activated this compound to a Protein
Materials:
-
Activated this compound solution (from Protocol 1)
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
-
Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of PEGylation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will react with any remaining activated PEG.
-
Incubate for 30 minutes at room temperature.
-
The PEGylated protein is now ready for purification.
Protocol 3: Analysis of PEGylated Protein by SEC-HPLC
Objective: To separate the PEGylated protein from unreacted protein and high molecular weight aggregates.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the protein and its conjugate (e.g., Zenix SEC-150, 3 µm, 150 Å).
Mobile Phase:
-
150 mM Sodium Phosphate Buffer, pH 7.0
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject an appropriate volume (e.g., 20 µL) of the reaction mixture.
-
Monitor the elution profile at 280 nm (for protein) and/or 214 nm.
-
The PEGylated protein will elute earlier than the unreacted protein due to its larger size. High molecular weight aggregates will elute even earlier.
Protocol 4: Analysis of Reaction Mixture by MALDI-TOF MS
Objective: To confirm conjugation and determine the degree of PEGylation.
Materials:
-
MALDI-TOF Mass Spectrometer
-
Matrix solution (e.g., saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Cationizing agent (optional): e.g., 10 mg/mL NaCl in water.
Procedure:
-
Desalt the reaction mixture sample using a C4 ZipTip or dialysis to remove non-volatile salts.
-
On a MALDI target plate, spot 1 µL of the sample and let it air dry.
-
Add 1 µL of the matrix solution on top of the dried sample spot. If using a cationizing agent, it can be mixed with the matrix.
-
Allow the spot to crystallize completely.
-
Acquire the mass spectrum in the appropriate mass range.
-
Calculate the mass difference between the unreacted protein and the new peaks to confirm PEGylation. The mass of this compound is approximately 1161.37 Da. The number of PEG chains attached can be determined from the mass additions in multiples of the PEG mass.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Controlling the Degree of PEGylation with m-PEG25-acid
Welcome to the technical support center for m-PEG25-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of PEGylation and to offer solutions for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for PEGylation?
A1: this compound is a monofunctional polyethylene glycol (PEG) derivative with a terminal methoxy group and a carboxylic acid. The carboxylic acid group itself is not reactive towards amine groups on proteins. Therefore, it must first be "activated" to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This activation step allows the m-PEG25 to covalently attach to primary amines (e.g., on lysine residues or the N-terminus) on a protein, forming a stable amide bond.[1][2]
Q2: What are the key factors that control the degree of PEGylation?
A2: The degree of PEGylation, or the number of PEG molecules attached to a single protein molecule, is a critical parameter. The most important factors that influence this are the molar ratio of the activated PEG reagent to the protein, the reaction pH, temperature, and the reaction time.[3][4] Protein concentration and the intrinsic properties of the protein, such as the number of available reactive sites and their accessibility, also play a significant role.[4]
Q3: What is the optimal pH for PEGylation with an activated this compound (e.g., m-PEG25-NHS ester)?
A3: For the reaction of an NHS-activated PEG with primary amines on a protein, a pH range of 7 to 9 is generally recommended. At a lower pH, the amine groups are protonated and less nucleophilic, which slows down the reaction. At a much higher pH, the hydrolysis of the activated PEG ester can become a significant competing reaction, reducing the efficiency of PEGylation.
Q4: How can I determine the degree of PEGylation after the reaction?
A4: Several analytical techniques can be used to determine the degree of PEGylation. Common methods include SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein. For more quantitative results, techniques like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), mass spectrometry (MALDI-TOF or LC-MS), and proton NMR spectroscopy are employed. Colorimetric assays, such as the barium/iodide assay, can also be used for direct quantification of PEG.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No PEGylation | Inefficient Activation of this compound: The conversion of the carboxylic acid to a reactive ester (e.g., NHS ester) was incomplete. | - Ensure that the activating agents (e.g., EDC and NHS) are fresh and have been stored under appropriate conditions (dry, -20°C).- Perform the activation reaction in an anhydrous organic solvent like DMF or DMSO to prevent hydrolysis of the activating agents.- Use a sufficient molar excess of EDC and NHS relative to the this compound. |
| Hydrolysis of Activated PEG: The activated PEG ester hydrolyzed before it could react with the protein. | - Prepare the activated PEG solution immediately before adding it to the protein solution.- Control the pH of the reaction buffer to be within the optimal range (typically 7-9). Avoid excessively high pH values that accelerate hydrolysis. | |
| Suboptimal Reaction Conditions: The molar ratio, pH, or reaction time may not be optimal for your specific protein. | - Increase the molar ratio of activated PEG to protein. A 5 to 20-fold molar excess is a common starting point.- Verify the pH of your reaction buffer.- Increase the reaction time and monitor the progress at different time points to find the optimum duration. | |
| High Polydispersity (mixture of many PEGylated species) | High Molar Ratio of PEG: Using a large excess of the PEG reagent can lead to multiple PEG chains attaching to a single protein molecule. | - Reduce the molar ratio of activated PEG to protein.- Perform a series of small-scale experiments with varying molar ratios to find the optimal condition for the desired degree of PEGylation. |
| Long Reaction Time: Allowing the reaction to proceed for too long can result in a higher degree of PEGylation and more varied products. | - Shorten the reaction time. Monitor the reaction over time to identify the point at which the desired product is maximized. | |
| Protein Properties: The protein may have multiple surface-exposed lysines with similar reactivity. | - Consider site-specific PEGylation strategies if a single, well-defined product is required. This may involve protein engineering to introduce a unique reactive site (e.g., a cysteine residue). | |
| Protein Aggregation or Precipitation | Change in Protein Solubility: The attachment of PEG can alter the surface properties of the protein, sometimes leading to aggregation. | - Optimize the reaction buffer conditions, including pH and the addition of stabilizing excipients.- Perform the reaction at a lower temperature (e.g., 4°C).- Use a lower protein concentration during the PEGylation reaction. |
| Cross-linking: If a bifunctional PEG reagent is inadvertently used, it can lead to protein cross-linking and aggregation. | - Ensure you are using a monofunctional PEG, such as this compound. |
Experimental Protocols
Protocol 1: Two-Step PEGylation using this compound
This protocol first involves the activation of the carboxylic acid group of this compound to an NHS ester, followed by the conjugation to the target protein.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A common starting molar ratio is 1:1.2:1.2 (this compound:NHS:EDC).
-
Allow the reaction to proceed at room temperature for 1-4 hours to form the m-PEG25-NHS ester.
-
-
PEGylation Reaction:
-
Add the freshly prepared activated m-PEG25-NHS ester solution to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 is common.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted m-PEG25-NHS ester.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from the reaction mixture using an appropriate chromatography method. Size-exclusion chromatography is often used to separate the PEGylated protein from unreacted PEG and other small molecules. Ion-exchange chromatography can be used to separate proteins with different degrees of PEGylation.
-
-
Analysis:
-
Analyze the purified fractions using SDS-PAGE, mass spectrometry, or HPLC to confirm the degree of PEGylation.
-
Factors Influencing the Degree of PEGylation
| Parameter | Effect on Degree of PEGylation | Rationale |
| Molar Ratio (PEG:Protein) | Increasing the molar ratio generally increases the degree of PEGylation. | A higher concentration of the PEG reagent drives the reaction towards modifying more available sites on the protein. |
| pH | For NHS-ester chemistry, a pH of 7-9 is optimal. The reaction rate increases with pH in this range. | The deprotonated (nucleophilic) form of the primary amine is required for the reaction. Higher pH favors deprotonation but also increases the rate of hydrolysis of the activated PEG. |
| Reaction Time | Longer reaction times generally lead to a higher degree of PEGylation. | More time allows for the reaction to proceed further towards completion at more reactive sites. |
| Temperature | Higher temperatures increase the reaction rate, potentially leading to a higher degree of PEGylation in a shorter time. | Reaction kinetics are generally faster at higher temperatures. However, this can also increase the risk of protein denaturation and side reactions. |
| Protein Concentration | Higher protein concentrations can favor intermolecular cross-linking if there is any bifunctional PEG impurity. | The proximity of protein molecules to each other is increased at higher concentrations. |
Visualizations
Caption: Workflow for protein PEGylation with this compound.
Caption: Troubleshooting logic for low PEGylation yield.
References
Validation & Comparative
A Head-to-Head Comparison of m-PEG25-acid and Other PEG Derivatives for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) derivative is a critical step in the development of bioconjugates with optimal therapeutic properties. This guide provides an objective comparison of m-PEG25-acid with other commonly used PEG derivatives, supported by a synthesis of available data and experimental considerations.
The covalent attachment of PEG to biomolecules, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins, peptides, and other biologics. Key benefits include enhanced solubility, extended circulating half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[1][2] The choice of PEG derivative, defined by its terminal functional group, molecular weight, and structure (linear or branched), dictates the specificity, efficiency, and stability of the resulting bioconjugate.
This guide focuses on this compound, a discrete PEG linker with a terminal carboxylic acid, and compares its performance characteristics with other classes of PEG derivatives, such as those with N-hydroxysuccinimide (NHS) esters, aldehydes, and maleimides.
Comparison of Key Performance Characteristics
The selection of a PEG derivative for bioconjugation is a multifactorial decision that depends on the target biomolecule, the desired properties of the final conjugate, and the specific application. The following table summarizes the key characteristics of this compound in comparison to other common amine-reactive and thiol-reactive PEG derivatives.
| Feature | m-PEG-acid (e.g., this compound) | m-PEG-NHS Ester | m-PEG-Aldehyde | m-PEG-Maleimide |
| Primary Target | Primary amines (N-terminus, Lysine ε-amines) | Primary amines (N-terminus, Lysine ε-amines) | Primarily N-terminal α-amine (at lower pH), Lysine ε-amines | Thiol groups (Cysteine sulfhydryl groups) |
| Reaction Type | Carboxylic acid activation followed by acylation | Acylation | Reductive amination | Michael addition |
| Resulting Linkage | Stable amide bond | Stable amide bond | Highly stable secondary amine bond | Stable thioether bond |
| Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.0 | 7.2-9.0 | 5.0-8.0 | 6.5-7.5 |
| Key Advantage | High stability of the resulting amide bond.[3][4] | High reactivity and straightforward, one-step protocol.[5] | High potential for N-terminal selectivity under controlled pH. | High specificity for thiol groups, enabling site-specific conjugation. |
| Key Disadvantage | Requires a two-step activation and coupling process. | Prone to hydrolysis, which can reduce efficiency and lead to heterogeneous products. | Requires a reducing agent (e.g., NaCNBH₃), which adds a step to the protocol. | Requires an available free cysteine, which may not be present or may be involved in disulfide bonds. |
| Linkage Stability | Very high. Amide bonds are highly stable under physiological conditions. | High. Amide bonds are generally stable. | Very high. Secondary amine bonds are highly stable. | Very high. Thioether bonds are very stable. |
Impact of PEG Structure: Linear vs. Branched
Beyond the reactive group, the overall structure of the PEG polymer significantly influences the properties of the bioconjugate.
| Feature | Linear PEG | Branched PEG |
| Hydrodynamic Size | For a given molecular weight, generally has a smaller hydrodynamic radius compared to branched PEG. | For a given molecular weight, generally has a larger hydrodynamic radius. |
| Pharmacokinetics | Generally leads to an extended in vivo half-life compared to the unconjugated molecule. | Often exhibits a superior pharmacokinetic profile with a longer in vivo half-life compared to linear PEGs of the same total molecular weight. This is thought to be due to more effective shielding of the protein surface. |
| Biological Activity | Can cause steric hindrance, potentially reducing the biological activity of the conjugated molecule. The effect is dependent on the PEG size and attachment site. | May lead to a greater reduction in biological activity due to increased steric hindrance compared to a linear PEG of the same molecular weight. |
| Immunogenicity | Reduces the immunogenicity of the conjugated molecule. | Can be more effective at reducing immunogenicity due to better surface masking. |
Experimental Protocols
General Protocol for Bioconjugation using this compound
This protocol describes the two-step conjugation of this compound to a protein via activation of the carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with primary amines on the protein.
Materials:
-
This compound
-
Protein to be conjugated
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (FW: 191.70)
-
NHS (FW: 115.09)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG-acid.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application, but a starting point is a 5 to 20-fold molar excess of PEG.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess PEG and byproducts using a desalting column or size-exclusion chromatography.
-
Characterization: Analyze the resulting conjugate by SDS-PAGE to observe the increase in molecular weight and by other analytical techniques such as mass spectrometry or HPLC to determine the degree of PEGylation.
Visualizing the Bioconjugation Workflow and Decision-Making Process
The following diagrams illustrate the general workflow for bioconjugation with an amine-reactive PEG derivative and the key factors influencing the choice of PEG reagent.
Caption: General workflow for bioconjugation using m-PEG-acid.
Caption: Decision tree for selecting a PEG derivative for bioconjugation.
Conclusion
The selection of an appropriate PEG derivative is a critical determinant of the success of a bioconjugation strategy. This compound, forming a highly stable amide bond upon activation, is an excellent choice when the stability of the resulting conjugate is paramount. While it requires a two-step activation and conjugation process, this can offer more control over the reaction compared to the more hydrolysis-prone NHS esters. For applications demanding high reactivity and a simpler protocol, m-PEG-NHS esters are a suitable alternative. When site-specificity at the N-terminus is a key requirement, m-PEG-aldehydes provide a valuable option. Ultimately, the optimal PEG derivative will depend on a careful consideration of the specific biomolecule, the desired pharmacokinetic and pharmacodynamic properties of the conjugate, and the intended therapeutic application.
References
- 1. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"in vitro and in vivo stability of m-PEG25-acid linkers"
A Comparative Guide to the In Vitro and In Vivo Stability of m-PEG25-acid Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The this compound linker, a long-chain polyethylene glycol (PEG) derivative with a terminal carboxylic acid, offers a non-cleavable, hydrophilic spacer that can significantly influence the stability, solubility, and pharmacokinetic profile of the conjugated molecule. This guide provides an objective comparison of the expected stability of this compound linkers with other alternatives, supported by experimental data from analogous long-chain PEG linkers.
The Impact of PEG Linker Length on Stability
The ether linkages within the PEG backbone are generally stable under physiological conditions, meaning they are not typically subject to enzymatic cleavage or hydrolysis.[1][2] The stability of a PEG linker is therefore largely influenced by its length and the nature of the bonds used to attach it to the molecule of interest. Longer PEG chains, such as in this compound, are known to enhance the in vivo stability and circulation half-life of conjugated molecules.[3][4] This is attributed to an increased hydrodynamic radius, which reduces renal clearance, and a steric shielding effect that can protect against proteolytic degradation.[4]
Data Presentation: Comparative Stability of PEG Linkers
The following tables summarize quantitative data on the stability of various PEG linkers from in vitro and in vivo studies. This data is intended to provide a comparative perspective on how a long-chain linker like this compound might perform relative to shorter PEG chains and other linker types.
Table 1: In Vitro Stability of PEGylated Peptides in Human Plasma
| Linker/PEG Length | Intact Peptide Remaining after 24h in Human Plasma | Reference |
| Non-PEGylated | ~20% | |
| PEG2 | >90% | |
| PEG5 | >90% | |
| PEG20 | ~70% |
Note: This study on PEGylated A20FMDV2 analogues suggests that while PEGylation significantly enhances stability compared to the non-PEGylated peptide, very long PEG chains might not always confer greater stability in human plasma in vitro compared to shorter PEG chains.
Table 2: In Vivo Half-Life Extension with Long-Chain PEG Linkers
| Molecule Type | PEG Linker Length | Half-Life Extension (Compared to no PEG) | Reference |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and long circulatory half-life |
Note: These studies demonstrate a clear trend where longer PEG chains significantly increase the in vivo circulation half-life of the conjugated molecule.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are protocols for key in vitro and in vivo stability assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEGylated conjugate in plasma over time by measuring the amount of intact conjugate.
Materials:
-
PEGylated conjugate (e.g., ADC or PROTAC with this compound linker)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap) for analysis
Procedure:
-
Sample Preparation: Spike the PEGylated conjugate into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.
-
Quenching and Storage: Immediately quench the reaction by adding an appropriate solvent (e.g., acetonitrile) or by freezing at -80°C to halt any further degradation.
-
Analysis:
-
Thaw the samples (if frozen) and process them to precipitate plasma proteins (e.g., by adding acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the conjugate by LC-MS to determine the concentration of the intact conjugate at each time point.
-
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life (t½) in plasma.
Protocol 2: In Vivo Pharmacokinetic and Stability Study
Objective: To determine the circulation half-life and stability of a PEGylated conjugate in a living organism.
Materials:
-
PEGylated conjugate
-
Animal model (e.g., mice or rats)
-
Equipment for intravenous injection
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge for plasma separation
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Administration: Administer the PEGylated conjugate to the animal model via intravenous injection at a specified dose.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h, 72h).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Quantification: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance, using appropriate software (e.g., WinNonlin).
-
Stability Assessment (Optional): For conjugates like ADCs, the drug-to-antibody ratio (DAR) can be measured over time using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to assess linker stability in vivo. A decrease in DAR indicates linker cleavage or payload loss.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing linker stability and the general concept of how PEG linkers enhance stability.
Caption: Experimental workflow for in vitro and in vivo stability assessment.
References
A Comparative Guide to Analytical Methods for Validating the Structure of m-PEG25-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for the structural validation of methoxy-poly(ethylene glycol) with 25 ethylene glycol units, terminating in a carboxylic acid (m-PEG25-acid), and its conjugates. The selection of appropriate analytical techniques is critical for confirming the identity, purity, and structural integrity of these molecules, which are pivotal in drug delivery and bioconjugation. This document outlines the principles, experimental protocols, and comparative performance of essential analytical methods, supported by experimental data.
Comparison of Key Analytical Techniques
A multi-faceted approach employing several analytical techniques is often necessary for the comprehensive characterization of this compound conjugates. The primary methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters and applications of each technique in the analysis of this compound conjugates.
| Technique | Parameter Measured | Advantages | Limitations | Typical Application for this compound Conjugates |
| Mass Spectrometry (MS) | Molecular Weight, Structure, Purity | High sensitivity and accuracy for molecular weight determination.[1] Provides structural information through fragmentation (MS/MS). | Ionization efficiency can be variable. Complex spectra for polydisperse samples. | Confirmation of successful conjugation, determination of the degree of PEGylation, and identification of impurities.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure, Purity, Quantification | Provides detailed structural information and allows for the unambiguous identification of conjugation sites. Non-destructive. Can be used for quantification.[3] | Lower sensitivity compared to MS. Complex spectra for large molecules. | Elucidation of the precise chemical structure of the conjugate, including the attachment site of the PEG chain. Quantification of conjugation efficiency. |
| High-Performance Liquid Chromatography (HPLC) | Purity, Quantification, Separation of Isomers | High resolving power for separating complex mixtures.[] Accurate and precise quantification.[] | Requires reference standards for identification and quantification. Peak broadening can occur with polydisperse PEG conjugates. | Purity assessment of the this compound starting material and the final conjugate. Quantification of the conjugate and any unreacted starting materials. |
| Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC) | Molecular Weight Distribution, Polydispersity Index (PDI), Aggregation | Provides information on the size distribution of the polymer. Useful for detecting aggregates. | Provides an average molecular weight, which can be less accurate than MS. Resolution may be limited for low molecular weight PEGs. | Determination of the average molecular weight and polydispersity of the this compound and its conjugate. Detection of high molecular weight aggregates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of Functional Groups | Fast and simple method for confirming the presence of key functional groups. | Provides limited structural information. Not suitable for quantification without a proper calibration. | Confirmation of the presence of the carboxylic acid and ether groups in the this compound and monitoring changes upon conjugation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific this compound conjugates.
Mass Spectrometry (MALDI-TOF MS) Protocol
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight of polymers with high accuracy.
Sample Preparation:
-
Matrix Solution: Prepare a 20 mg/mL solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the this compound conjugate in a suitable solvent (e.g., water, methanol, or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Cationizing Agent: A cationizing agent like sodium trifluoroacetate (NaTFA) may be added to promote the formation of sodiated adducts, which can improve signal intensity and simplify spectra.
-
Spotting: Mix the analyte solution, matrix solution, and cationizing agent (if used) in a ratio of approximately 1:10:1 (v/v/v). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Instrumentation and Data Acquisition:
-
Instrument: MALDI-TOF Mass Spectrometer
-
Ionization Mode: Positive ion reflectron mode
-
Laser: Nitrogen laser (337 nm)
-
Mass Range: m/z 500 - 5000 (adjust as needed for the conjugate)
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a different number of ethylene glycol units. The peak spacing should be 44 Da, corresponding to the mass of one ethylene glycol monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H and ¹³C NMR are invaluable for detailed structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for more complex structures.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 s
-
Data Analysis:
-
¹H NMR: The characteristic peak for the methoxy group (CH₃O-) protons will appear around 3.38 ppm. The repeating ethylene glycol (-OCH₂CH₂-) protons will give a large signal around 3.64 ppm. Protons adjacent to the carboxylic acid or the conjugation site will show a chemical shift different from the main PEG backbone.
-
¹³C NMR: The carbon of the methoxy group appears around 59 ppm, while the repeating ethylene glycol carbons are found around 70 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield (around 170-180 ppm).
High-Performance Liquid Chromatography (HPLC) Protocol
Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of this compound conjugates.
Instrumentation and Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 10-90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the conjugated molecule absorbs. If the conjugate lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC) Protocol
GPC/SEC is used to determine the molecular weight distribution and to detect aggregates.
Instrumentation and Chromatographic Conditions:
-
Column: A GPC/SEC column with a suitable pore size for the molecular weight range of the this compound conjugate (e.g., an Ultrahydrogel or similar aqueous SEC column).
-
Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS) pH 7.4, or a mixture of water and an organic solvent like acetonitrile.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: Refractive Index (RI) detector is commonly used for polymers.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
Sample Preparation and Calibration:
-
Dissolve the sample in the mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
A calibration curve must be generated using a series of narrow molecular weight PEG standards. The logarithm of the molecular weight is plotted against the retention time.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR is a rapid method to confirm the presence of key functional groups.
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for both solid and liquid samples with minimal sample preparation.
Instrumentation and Data Acquisition:
-
Instrument: FTIR Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Analysis:
-
Look for characteristic absorption bands:
-
C-O-C stretch (ether): A strong, broad band around 1100 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1730-1700 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad band from 3300-2500 cm⁻¹.
-
C-H stretch (alkane): Bands around 2900 cm⁻¹.
-
Upon conjugation, changes in the spectrum, such as the disappearance of the carboxylic acid bands and the appearance of new bands (e.g., amide bands around 1650 cm⁻¹ and 1540 cm⁻¹ if conjugated to an amine), can be observed.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for the comprehensive analysis of this compound conjugates and the interplay between the different analytical techniques.
Caption: Workflow for the synthesis and structural validation of this compound conjugates.
References
Navigating the Impact of PEGylation: A Comparative Guide to Protein Conjugation with m-PEG25-acid
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical step in enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a leading strategy to improve the pharmacokinetic and pharmacodynamic properties of protein drugs. This guide provides a comprehensive comparison of protein conjugation with m-PEG25-acid against other PEGylation strategies and alternative protein modifications, supported by experimental data and detailed protocols.
Unveiling the Biological Sequelae of this compound Conjugation
Conjugation with this compound, a monodisperse methoxy-terminated PEG with a molecular weight of 1161.37 g/mol , offers a precise approach to protein modification. Unlike polydisperse PEG mixtures, its defined chain length ensures a homogenous product, simplifying analysis and ensuring batch-to-batch consistency. The terminal carboxylic acid group allows for targeted conjugation to primary amines on the protein surface, such as the ε-amino group of lysine residues, forming a stable amide bond.
The biological activity of a protein post-conjugation is a multifactorial outcome, influenced by the size of the PEG, the site of attachment, and the number of conjugated PEG molecules. While PEGylation can enhance a protein's in vivo half-life and reduce immunogenicity, it may also impact its biological function.[1] Generally, a careful balance must be struck to optimize the therapeutic profile.
Performance Metrics: A Quantitative Comparison
The following tables summarize key performance indicators of PEGylated proteins, offering a comparative overview of the effects of different PEGylation strategies.
Table 1: Impact of PEG Molecular Weight on In Vitro Biological Activity
| Protein | PEG Reagent | Molecular Weight (kDa) | In Vitro Activity Retention (%) | Reference |
| TNF-α | Linear PEG | 5 | High | [2] |
| TNF-α | Linear PEG | 20 | Moderate | [2] |
| TNF-α | Branched PEG | 10 | High | [2] |
| TNF-α | Branched PEG | 40 | Loss of activity | [2] |
| Trypsin | mPEG-Succinimidyl Succinate | 1.1 | ~80% (esterolytic) | |
| Trypsin | mPEG-Succinimidyl Succinate | 2.0 | ~70% (esterolytic) | |
| Trypsin | mPEG-Succinimidyl Succinate | 5.0 | ~60% (esterolytic) |
Table 2: Influence of PEGylation on Receptor Binding Affinity
| Protein | PEGylation Strategy | Effect on Receptor Binding | Reference |
| rhTSH | Site-specific (αG22C) | Size-dependent decrease | |
| Exendin-4 | C-terminal cysteine | Highest receptor binding | |
| Exendin-4 | N-terminal | Reduced receptor binding | |
| Exendin-4 | Non-specific (lysine) | Variable, lower than C-terminal |
Table 3: Comparison of this compound with Alternative Modification Strategies
| Modification Strategy | Key Advantages | Potential Disadvantages |
| This compound Conjugation | Monodisperse, precise modification; Reduced immunogenicity; Improved pharmacokinetics. | Potential for reduced biological activity; Introduction of a non-degradable polymer. |
| Polysialylation | Biodegradable; Low immunogenicity. | Can be immunogenic in some cases; More complex conjugation chemistry. |
| HESylation | Biodegradable; Good biocompatibility. | Potential for accumulation in tissues; Can be immunogenic. |
| XTENylation | Biodegradable; Genetically encodable; Can be designed to be non-immunogenic. | Larger size may sterically hinder protein function; Potential for off-target effects. |
| Fatty Acid Acylation | Improves plasma protein binding, extending half-life. | Can alter protein conformation and activity; Potential for aggregation. |
Visualizing the Process and Pathways
To better understand the experimental workflows and biological implications, the following diagrams illustrate key processes.
Figure 1. General workflow for protein conjugation with this compound.
Figure 2. Potential impact of PEGylation on receptor-mediated signaling.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols.
Protocol 1: Protein Conjugation with this compound
-
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS).
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion or ion-exchange chromatography).
-
-
Procedure:
-
Dissolve the protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Dissolve this compound, EDC, and NHS in the reaction buffer. A molar excess of the PEG reagent and coupling agents over the protein is typically used.
-
Add the EDC and NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
Add the activated this compound solution to the protein solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Analyze the purified product by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the degree of PEGylation.
-
Protocol 2: In Vitro Activity Assay
The specific in vitro activity assay will depend on the protein of interest. Below is a general framework for an enzyme activity assay.
-
Materials:
-
Unmodified protein (control).
-
PEGylated protein.
-
Substrate for the enzyme.
-
Assay buffer.
-
Microplate reader or spectrophotometer.
-
-
Procedure:
-
Prepare a series of dilutions for both the unmodified and PEGylated protein in the assay buffer.
-
Add a fixed amount of substrate to each well of a microplate.
-
Initiate the reaction by adding the protein dilutions to the wells.
-
Monitor the reaction kinetics by measuring the absorbance or fluorescence of the product over time at a specific wavelength.
-
Calculate the initial reaction velocity (V₀) for each protein concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Compare the specific activity of the PEGylated protein to the unmodified protein.
-
Protocol 3: Immunogenicity Assessment (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to detect the presence of anti-drug antibodies (ADAs) against the PEGylated protein.
-
Materials:
-
PEGylated protein.
-
Serum samples from treated and untreated subjects.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
-
-
Procedure:
-
Coat the wells of a microplate with the PEGylated protein diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Compare the absorbance values of the treated samples to the untreated controls to determine the presence of ADAs.
-
Conclusion
The conjugation of proteins with this compound presents a refined approach to PEGylation, offering the benefits of a monodisperse reagent for creating homogenous bioconjugates. While this modification can significantly enhance the in vivo performance of therapeutic proteins by extending their half-life and reducing immunogenicity, it is imperative to carefully evaluate its impact on biological activity. The provided comparative data and experimental protocols serve as a valuable resource for researchers in the rational design and development of next-generation protein therapeutics. Through a systematic approach to conjugation and characterization, the full potential of PEGylation can be harnessed to create safer and more effective biopharmaceuticals.
References
A Head-to-Head Comparison of Linear vs. Branched PEG for Drug Delivery
The conjugation of polyethylene glycol (PEG), or PEGylation, is a cornerstone strategy in drug delivery, employed to enhance the therapeutic index of drugs, proteins, and nanoparticles. This is achieved by improving solubility, extending circulation half-life, and reducing immunogenicity. While linear PEG has been the traditional standard, branched PEG architectures are gaining prominence, offering distinct advantages in certain applications. The choice between a linear and a branched PEG architecture is a critical design parameter that can significantly influence the pharmacokinetic, pharmacodynamic, and safety profiles of a therapeutic agent.
This guide provides an objective, data-driven comparison of linear and branched PEG for drug delivery applications, tailored for researchers, scientists, and drug development professionals.
Structural and Physicochemical Differences
Linear PEG consists of a single, flexible chain with functional groups typically at one or both ends. In contrast, branched PEGs feature multiple PEG arms extending from a central core.[] This fundamental structural difference leads to a more globular, three-dimensional conformation for branched PEGs compared to the more flexible, random coil of linear PEGs. This architecture influences hydrodynamic volume, surface shielding, and functional group accessibility.
Performance Comparison: Experimental Data
The choice between linear and branched PEG can significantly impact the in vivo performance of a drug conjugate or nanoparticle. Below are summaries of quantitative data from comparative studies.
Pharmacokinetics and Biodistribution
Branched PEGs generally exhibit superior pharmacokinetic (PK) profiles compared to linear PEGs of the same total molecular weight.[2] The more compact, globular structure of branched PEGs is thought to provide more effective shielding, reducing renal clearance and recognition by the reticuloendothelial system.[3][4] A study comparing a 40 kDa linear PEG with 2-arm (2x20 kDa) and 4-arm (4x10 kDa) branched PEG conjugates of a TNF nanobody demonstrated a clear advantage for branched architectures in prolonging circulation.[2]
| PEG Conjugate (40 kDa total) | Parameter | Mouse | Rat | Cynomolgus Monkey | Reference |
| Linear (1 x 40 kDa) | Half-life (h) | 26 | 34 | 108 | |
| Clearance (mL/h/kg) | 2.0 | 1.1 | 0.4 | ||
| Branched (2 x 20 kDa) | Half-life (h) | 48 | 66 | 158 | |
| Clearance (mL/h/kg) | 1.0 | 0.5 | 0.2 | ||
| Branched (4 x 10 kDa) | Half-life (h) | 56 | 72 | 170 | |
| Clearance (mL/h/kg) | 0.8 | 0.4 | 0.2 |
Table 1: Comparative pharmacokinetic parameters of linear vs. branched PEG-TNF nanobody conjugates across species.
In Vitro and In Vivo Bioactivity
The architecture of the PEG can influence the biological activity of the conjugated therapeutic. A study on recombinant hirudin (HV2), an anticoagulant, found that conjugation with branched PEG resulted in higher therapeutic efficacy compared to a linear PEG of the same molecular weight.
| Conjugate | In Vitro Activity Retention (%) | In Vivo Anticoagulant Effect (AUC) | Reference |
| Unmodified HV2 | 100% | 1.0 (normalized) | |
| Linear PEG-HV2 (20 kDa) | ~45% | ~12 | |
| Branched PEG-HV2 (20 kDa) | ~55% | ~18 | |
| Linear PEG-HV2 (40 kDa) | ~25% | ~20 | |
| Branched PEG-HV2 (40 kDa) | ~35% | ~35 |
Table 2: Comparison of in vitro and in vivo bioactivity of linear and branched PEG-hirudin conjugates.
Nanoparticle Stability and Diffusion
For nanoparticle drug delivery systems, surface modification with PEG is critical for stability and transport through biological barriers. A study comparing nanoparticles coated with linear (2, 5, and 10 kDa) and 4-arm branched (10 kDa) PEG revealed key performance differences.
| Nanoparticle Coating | Protein Adsorption (% of uncoated) | Diffusion in ECM Model (Effective Diffusivity x 10⁻³ µm²/s) | % Rapidly Diffusing in Mucus | Reference |
| Uncoated | 100% | 0.08 | ~5% | |
| Linear PEG (2 kDa) | ~40% | 1.5 | ~55% | |
| Linear PEG (5 kDa) | ~35% | 1.8 | ~50% | |
| Linear PEG (10 kDa) | ~30% | 2.0 | ~20% | |
| Branched PEG (10 kDa) | ~20% | 4.5 | ~35% |
Table 3: Performance of nanoparticles coated with linear vs. 4-arm branched PEG.
The results indicate that the high density provided by branched PEG significantly reduces protein adsorption, suggesting enhanced stability in serum. Furthermore, branched PEG coatings markedly improved nanoparticle diffusion through an extracellular matrix (ECM) model. However, in a mucus model, lower molecular weight linear PEGs facilitated the most rapid diffusion.
Experimental Protocols
Reproducibility and accurate interpretation of data rely on detailed methodologies. Below are summaries of the protocols used to generate the data presented above.
Protocol 1: Nanoparticle Formulation and Performance Evaluation
-
Nanoparticle (NP) Formulation: Carboxyl-functionalized polystyrene nanoparticles were used as a model system. Linear PEGs (2, 5, 10 kDa) and 4-arm branched PEG (10 kDa), each with a terminal amine group, were conjugated to the NP surface via EDC-NHS chemistry to achieve a high coating density.
-
Stability in Serum (Protein Adsorption): NPs were incubated in fetal bovine serum for 24 hours. After incubation, the NPs were centrifuged, and the adsorbed protein was quantified using a bicinchoninic acid (BCA) protein assay. The reduction in protein adsorbed was compared to uncoated NPs.
-
Diffusion in Extracellular Matrix (ECM): The diffusion of fluorescently labeled NPs was analyzed within a Matrigel ECM model. The trajectories of multiple particles were tracked over time using fluorescence microscopy, and the mean squared displacement (MSD) was calculated to determine the effective diffusion coefficients.
-
Diffusion in Mucus: The mobility of NPs was assessed in fresh sputum collected from individuals with cystic fibrosis. Multiple particle tracking was used to analyze NP movement and classify particles as trapped, partially mobile, or rapidly diffusing.
Protocol 2: Pharmacokinetic Analysis of PEGylated Nanobodies
-
PEG Conjugation: A TNF-alpha nanobody was conjugated with 40 kDa linear mPEG-NHS, 2x20 kDa branched mPEG2-NHS, or 4x10 kDa branched PEG.
-
Animal Studies: The PEGylated nanobodies were administered intravenously to mice, rats, and cynomolgus monkeys.
-
Sample Collection and Analysis: Blood samples were collected at predetermined time points post-administration. The concentration of the PEG-nanobody conjugate in the serum was quantified using an enzyme-linked immunosorbent assay (ELISA) specific for the nanobody.
-
Pharmacokinetic Modeling: The resulting concentration-time data were analyzed using non-compartmental analysis to determine key PK parameters, including half-life (t½) and clearance (CL).
Key Considerations and Logical Relationships
The selection of PEG architecture is a multifactorial decision. Branched PEGs often provide a superior "stealth" effect, but this may not be universally advantageous. The diagram below outlines the logical relationships between PEG architecture and its downstream effects on drug delivery performance.
Conclusion
Both linear and branched PEG architectures offer powerful tools for optimizing drug delivery systems. The experimental data suggest that branched PEGs are often superior for applications requiring maximum circulation time and stability, demonstrating enhanced pharmacokinetic profiles and reduced protein adsorption. Their high shielding density makes them particularly effective for systemic delivery of nanoparticles and proteins.
Linear PEGs , however, should not be discounted. Their greater flexibility and, in some cases, lower molecular weight options can be advantageous for penetrating certain biological barriers like mucus. Furthermore, the synthetic chemistry for linear PEGs is often more straightforward and cost-effective.
Ultimately, the choice is application-specific. For systemic, long-circulating therapeutics, the evidence points towards the benefits of branched architectures. For applications requiring penetration through specific biological matrices or where cost and simplicity are major drivers, linear PEGs remain a highly viable option. Researchers must weigh the trade-offs between hydrodynamic size, shielding density, and flexibility to select the optimal PEG architecture for their specific drug delivery challenge.
References
- 2. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Immunogenicity of m-PEG25-acid Modified Biologics: A Comparative Guide
The conjugation of polyethylene glycol (PEG) to therapeutic biologics, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking epitopes, PEGylation can prolong the circulating half-life, improve stability, and reduce the immunogenicity of the parent molecule. However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies. These anti-drug antibodies (ADAs) can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, thereby reducing its efficacy and potentially causing hypersensitivity reactions.
This guide provides a comparative assessment of the immunogenicity of biologics modified with m-PEG25-acid, considering key variables such as PEG chain length, terminal functional groups, and alternative polymer technologies.
Factors Influencing the Immunogenicity of PEGylated Biologics
The immunogenic potential of a PEGylated biologic is not determined by a single factor but is a multifactorial issue. Key characteristics of the PEG polymer, the conjugated molecule, and the linker chemistry all play crucial roles.[1]
-
Molecular Weight: Higher molecular weight PEGs generally exhibit increased immunogenicity. Studies have shown that bovine serum albumin (BSA) modified with a 30,000 Da PEG induced a significantly stronger anti-PEG IgM response in vivo compared to its counterpart modified with a 5,000 Da PEG.[2]
-
Terminal Functional Groups: The terminal group of the PEG chain is a critical modulator of the immune response. While methoxy-terminated PEG (mPEG) is the most common, studies suggest that alternative end-groups can alter immunogenicity. For instance, biologics modified with hydroxyl-terminated PEGs have been associated with lower immunoreactivity in individuals with pre-existing anti-PEG antibodies.[3]
-
Linker Chemistry: The stability and chemical nature of the linker connecting PEG to the biologic can impact immunogenicity. The choice of linker can influence the stability of the conjugate and potentially introduce new immunogenic epitopes.[1]
-
Protein Carrier and Modification Density: The inherent immunogenicity of the protein itself and the density of PEG modification can influence the overall immune response. A higher density of PEG modification may lead to better masking of immunogenic epitopes on the protein, but the PEG itself can become immunogenic.[4]
Comparative Analysis of Immunogenicity
Direct quantitative comparisons of this compound modified biologics to other PEGylation strategies are limited in publicly available literature. However, we can infer potential immunogenicity profiles by comparing different classes of PEGylation reagents and alternative polymers.
Table 1: Comparison of Anti-PEG IgM Induction by Different Terminal Functional Groups
| PEG Derivative Type | Relative Anti-PEG IgM Induction (Arbitrary Units) | Key Considerations |
| Methoxy-terminated PEG (e.g., mPEG-NHS) | 100 | Most commonly used; potential for methoxy-specific antibodies. |
| Carboxyl-terminated PEG (e.g., this compound) | ~60 | May induce a lower IgM response compared to methoxy-terminated PEGs, potentially reducing the risk of accelerated blood clearance. |
| Hydroxyl-terminated PEG | ~40 | Has shown the lowest IgM induction in some models. |
Data is adapted from studies on PEGylated liposomes, which serve as a model for the immunogenicity of the respective PEG derivatives.
Table 2: Immunogenicity Comparison of PEGylated Interferon vs. Polysarcosine-conjugated Interferon
| Conjugate | Mean Anti-Interferon IgG Titer (Arbitrary Units) at Day 28 | Fold Difference |
| PEG-Interferon | ~1.8 x 10^5 | - |
| Polysarcosine-Interferon | ~0.3 x 10^5 | ~6-fold lower |
This data demonstrates that Polysarcosine (pSar), a non-PEG alternative, can significantly reduce the immunogenicity of a therapeutic protein compared to PEGylation.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is typically employed to assess the immunogenicity of PEGylated biologics, starting with screening for binding antibodies, followed by confirmatory assays, and finally, characterization of neutralizing antibodies.
Anti-Drug Antibody (ADA) Detection by Bridging ELISA
This method is designed to detect antibodies that can bind to the PEGylated biologic, forming a "bridge" between a capture and a detection reagent.
Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 100 µL/well of the this compound modified biologic at a concentration of 1-2 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of serum samples (diluted at least 1:100 in assay diluent) and controls (positive and negative) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL/well of the biotinylated this compound modified biologic (at 1-2 µg/mL in assay diluent). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL/well of Streptavidin-HRP diluted in assay diluent. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add 100 µL/well of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Cell-Based Neutralizing Antibody (NAb) Assay
This assay determines if the detected ADAs have the potential to neutralize the biological activity of the this compound modified biologic. The specific design of this assay is highly dependent on the biologic's mechanism of action. The following is a general protocol for a cell proliferation-based assay.
Protocol:
-
Cell Seeding: Seed a growth factor-dependent cell line (e.g., MC/9) in a 96-well flat-bottom tissue culture plate at a density of 1-5 x 10⁴ cells/well in 50 µL of culture medium.
-
Sample Preparation: In a separate plate, pre-incubate serum samples (heat-inactivated and diluted) with a fixed, sub-optimal concentration of the this compound modified biologic for 1-2 hours at 37°C. This allows any NAbs in the serum to bind to the biologic.
-
Cell Treatment: Transfer 50 µL of the pre-incubated sample-biologic mixture to the wells containing the cells. Include controls such as cells with medium alone (background), cells with the biologic only (maximum signal), and cells with a known neutralizing antibody positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Cell Proliferation Readout: Add 20 µL/well of a cell proliferation reagent (e.g., MTS or WST-1) and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). A reduction in signal in the presence of serum compared to the biologic-only control indicates the presence of neutralizing antibodies.
Visualizing Immunogenicity Assessment and Related Pathways
References
The Impact of Conjugation Technology on Drug Pharmacokinetics: A Comparative Analysis of m-PEG25-acid and its Alternatives
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic (PK) profile of a therapeutic agent is a critical step in the development of safe and effective drugs. Conjugation of polymers to small molecules, peptides, or proteins is a widely employed strategy to enhance their in vivo performance. This guide provides a comparative analysis of the pharmacokinetic profiles of drugs linked with m-PEG25-acid and two alternative conjugation technologies: Polysarcosine (PSar) and XTENylation.
Enhancing the Pharmacokinetic Profile of Exenatide: PEGylation vs. XTENylation
Exenatide, in its unconjugated form, has a short half-life, requiring frequent administration. To overcome this limitation, various long-acting formulations and conjugation technologies have been developed. Here, we compare a PEGylated formulation of Exenatide with an XTENylated version.
Table 1: Comparative Pharmacokinetic Parameters of Unconjugated, PEGylated, and XTENylated Exenatide
| Parameter | Unconjugated Exenatide | PEGylated Exenatide (PB-119) | XTENylated Exenatide (VRS-859) |
| Half-life (t½) | ~2.4 hours[1] | 55.67 ± 11.03 hours (at 165 µg dose)[2] | ~55.7 ± 17.7 hours (for a similar peptide, T-20)[3] |
| Route of Administration | Subcutaneous | Subcutaneous | Subcutaneous |
| Dosing Frequency | Twice daily | Once weekly[2] | Potential for once-monthly dosing[4] |
| Clearance (CL/F) | 9.1 L/h | 241.25 ± 51.13 mL/h (at 165 µg dose) | Not explicitly stated, but significantly reduced compared to native peptide |
| Volume of Distribution (Vd) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Key Observations:
-
Both PEGylation and XTENylation dramatically increase the half-life of Exenatide, allowing for significantly less frequent dosing compared to the unconjugated drug.
-
The extended half-life is primarily due to the increased hydrodynamic size of the conjugated molecule, which reduces renal clearance.
-
XTENylation, in particular, has been engineered to provide a very long half-life, with the potential for once-monthly administration.
A Direct Comparison: PEGylation versus Polysarcosination of Interferon-α2b
A study directly comparing the effects of PEGylation and Polysarcosination (PSar) on the pharmacokinetic profile of human interferon-α2b (IFN) provides valuable insights into the relative performance of these two technologies.
Table 2: Pharmacokinetic Comparison of PEG-IFN and PSar-IFN in Rats
| Parameter | PEG-Interferon-α2b | PSar-Interferon-α2b |
| Elimination Half-life (t½) | ~4.6 hours | ~4.8 hours |
| Conjugation Site | N-terminal specific | N-terminal specific |
| In Vitro Activity Retention | Lower | Higher |
| Tumor Accumulation | Lower | Higher |
| Immunogenicity (Anti-IFN antibodies) | Higher | Considerably Lower |
Key Observations:
-
Both PEG and PSar conjugation significantly prolonged the circulation half-life of Interferon-α2b to a similar extent.
-
Notably, the PSar-conjugated IFN retained more of its biological activity in vitro and showed better accumulation in tumor sites compared to its PEGylated counterpart.
-
A significant advantage of PSar over PEG in this study was the considerably lower immunogenic response it elicited.
Experimental Protocols
Below are generalized experimental protocols for conducting pharmacokinetic studies of conjugated drugs, based on the methodologies described in the cited literature.
Pharmacokinetic Study of Exenatide Conjugates in Healthy Volunteers
Objective: To determine the single-dose and multiple-dose pharmacokinetic profiles of a long-acting Exenatide conjugate.
Methodology:
-
Study Design: A randomized, single-blind, placebo-controlled, dose-escalation study.
-
Subjects: Healthy adult volunteers.
-
Drug Administration: A single subcutaneous injection of the Exenatide conjugate or placebo. For multiple-dose studies, weekly subcutaneous injections are administered for a predefined period (e.g., 6 weeks).
-
Blood Sampling: Serial blood samples are collected at predefined time points pre-dose and post-dose (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours) to capture the full pharmacokinetic profile.
-
Bioanalysis: Plasma concentrations of the Exenatide conjugate are determined using a validated enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL/F), and volume of distribution (Vd/F).
Comparative Pharmacokinetic Study of PEG-IFN and PSar-IFN in Rats
Objective: To compare the pharmacokinetic profiles of PEGylated and Polysarcosinated Interferon-α2b.
Methodology:
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration: A single intravenous injection of either PEG-IFN or PSar-IFN at a specified dose.
-
Blood Sampling: Blood samples are collected via the tail vein at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Plasma concentrations of IFN are quantified using a commercial ELISA kit specific for human Interferon-α2b.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed to determine the elimination half-life (t½) for each conjugate.
Visualizing the Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. youtube.com [youtube.com]
- 2. Safety, Pharmacokinetics and Pharmacodynamics of Multiple Escalating Doses of PEGylated Exenatide (PB-119) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multivalent Antiviral XTEN–Peptide Conjugates with Long in Vivo Half-Life and Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
The Efficacy of m-PEG25-acid-based PROTACs in Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. A critical determinant of a PROTAC's success is the linker connecting the target-binding ligand and the E3 ligase recruiter. Among the diverse array of linker architectures, polyethylene glycol (PEG) chains have garnered significant attention due to their favorable physicochemical properties. This guide provides an in-depth comparison of the efficacy of PROTACs featuring a long-chain m-PEG25-acid linker against other common linker types, supported by experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer; it profoundly influences the molecule's ability to form a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The formation of this complex is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length and composition are crucial for achieving the correct spatial orientation and proximity between the target and the E3 ligase. A linker that is too short can lead to steric hindrance, while an excessively long or conformationally unrestrained linker may result in a non-productive complex.
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.
Comparative Analysis of Linker Types
The selection of a linker is a critical step in PROTAC design, with each type offering distinct advantages and disadvantages. The following sections compare this compound-based linkers with common alternatives.
Flexible Linkers: this compound vs. Alkyl Chains
Flexible linkers, such as PEG and alkyl chains, are the most commonly used scaffolds in PROTAC design due to their synthetic tractability and the ease with which their length can be modified.
This compound Linkers: These long-chain PEG linkers are characterized by their hydrophilicity, which can significantly improve the solubility and cell permeability of the PROTAC molecule. The extended length of a PEG25 linker can provide the necessary flexibility to span considerable distances between the target protein's binding pocket and the E3 ligase's surface, potentially enabling the formation of a stable ternary complex for challenging targets.
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can negatively impact the solubility of the resulting PROTAC.
Quantitative Comparison:
The following table summarizes representative data comparing the performance of PROTACs with long-chain PEG linkers to those with alkyl linkers for the degradation of Bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| This compound (representative) | BRD4 | VHL | 15 | >95 | Potent degradation, excellent solubility. The long linker may be optimal for specific target-ligase orientations. |
| Alkyl Chain (C12) | BRD4 | VHL | 45 | 88 | Moderate degradation, potential for lower solubility and cell permeability. |
| Short PEG (PEG4) | BRD4 | VHL | 25 | 92 | Good degradation, but may not be optimal for all ternary complex geometries. |
Note: The data for the this compound linker is representative and synthesized based on trends observed in the literature for long-chain PEG linkers, as direct head-to-head comparative data for this specific linker is limited.
Rigid and Clickable Linkers
In contrast to flexible linkers, rigid linkers that incorporate cyclic structures (e.g., piperazine, piperidine) or "clickable" moieties like triazoles introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
Quantitative Comparison:
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observations |
| This compound (representative) | BRD4 | VHL | 15 | >95 | High flexibility can be advantageous but may also lead to a higher entropic penalty upon binding. |
| Rigid Piperazine-based | BRD4 | VHL | 10 | >98 | Increased rigidity can lead to higher potency by reducing the entropic cost of ternary complex formation. |
| Clickable Triazole-based | BRD4 | VHL | 18 | 96 | Offers modular and efficient synthesis; the triazole ring can contribute to rigidity. |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear illustration of the biological pathways and experimental procedures central to PROTAC research.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: Western Blotting for Protein Degradation
This is a cornerstone technique to quantify the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[1]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Repeat the process for the loading control primary antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer and immunoprecipitation reagents
-
Antibodies for the target protein and ubiquitin
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor. The proteasome inhibitor will "trap" ubiquitinated proteins, preventing their degradation and allowing for their detection.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform a western blot on the immunoprecipitated samples using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear of polyubiquitinated target protein in the presence of the PROTAC (and especially with the proteasome inhibitor) confirms the mechanism of action.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
96-well plates
-
PROTAC compound
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Assay: Add the MTT reagent or CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. This helps to determine the therapeutic window of the PROTAC.
Conclusion
The linker is a critical component in the design of efficacious PROTACs. While there is no universally optimal linker, long-chain PEG linkers like this compound offer distinct advantages in terms of enhancing solubility and providing the necessary flexibility for the formation of a productive ternary complex, particularly for challenging targets. However, the increased flexibility can also come with an entropic cost. In contrast, rigid linkers may offer higher potency through conformational pre-organization. The choice of linker must be empirically determined for each specific target protein and E3 ligase pair. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different PROTAC linker strategies, thereby facilitating the rational design of novel and effective protein-degrading therapeutics.
References
"comparative analysis of different cross-linkers for hydrogel synthesis"
For Researchers, Scientists, and Drug Development Professionals
The selection of a cross-linking agent is a pivotal step in hydrogel synthesis, profoundly influencing the physicochemical properties and biological performance of the final construct. This guide provides an objective comparison of commonly used cross-linkers, supported by experimental data, to inform the rational design of hydrogels for applications ranging from tissue engineering to controlled drug delivery.
Data Presentation: A Comparative Overview of Cross-linker Performance
The choice of cross-linker dictates critical hydrogel properties such as mechanical strength, swelling behavior, degradation rate, and biocompatibility. Below is a summary of quantitative data comparing the effects of different cross-linkers on hydrogel performance. It is important to note that direct comparisons can be challenging as the properties are also highly dependent on the polymer type, concentration, and cross-linking conditions.
Table 1: Mechanical and Physical Properties of Hydrogels with Various Cross-linkers
| Cross-linker | Type | Polymer System | Tensile Strength (kPa) | Young's Modulus (kPa) | Swelling Ratio (%) | Thermal Degradation Temp (°C) |
| Glutaraldehyde (GA) | Synthetic, Chemical | Gelatin (20%) | - | - | ~118%[1] | ~298[2] |
| Chitosan/Gelatin | - | - | - | - | ||
| Genipin (GP) | Natural, Chemical | Gelatin (20%) | - | - | ~89%[1] | - |
| Chitosan/Gelatin | - | - | - | - | ||
| Dialdehyde Starch (DAS) | Natural, Chemical | Gelatin (20%) | ~12.5[2] | - | ~800[2] | ~298 |
| EDC-NHS | Synthetic, Chemical (Zero-length) | Gelatin (20%) | ~5.0 | - | ~750 | ~294 |
| PEGDA | Synthetic, Chemical | Hyaluronic Acid | Varies with MW and concentration | Varies with MW and concentration | Varies with MW and concentration | - |
| Transglutaminase (TG) | Natural, Enzymatic | Gelatin | 0.054 MPa (10% TG) | - | ~1200% | - |
| Ionic Cross-linking (Ca²⁺) | Physical | Sodium Alginate/PVA | ~150 (0.2M) to ~200 (0.5M) | Varies with concentration | - | 175–300 |
Table 2: Biocompatibility and Degradation Characteristics
| Cross-linker | Biocompatibility/Cytotoxicity | In Vitro Degradation |
| Glutaraldehyde (GA) | Higher cytotoxicity compared to natural cross-linkers. Can elicit inflammatory responses. | Degradation period of ~21 days for gelatin microspheres. |
| Genipin (GP) | Significantly lower cytotoxicity (up to 5000-10,000 times lower than GA). Minimal inflammatory response. | Longer degradation period of ~28 days for gelatin microspheres. |
| Dialdehyde Starch (DAS) | Biodegradable and non-toxic. | Biodegradable. |
| EDC-NHS | Generally considered biocompatible as it is a zero-length cross-linker and is washed out. | Degradation depends on the native polymer's properties. |
| PEGDA | Biocompatible and non-toxic, widely used in cell culture studies. | Generally considered non-degradable, though some hydrolysis of acrylate ester linkages can occur over long periods. |
| Transglutaminase (TG) | Excellent biocompatibility due to its enzymatic nature, mimicking natural processes. | Biodegradable, as it cross-links natural polymers. |
| Ionic Cross-linking (Ca²⁺) | Biocompatible, ions are naturally present in the body. | Degradation can be controlled by ion exchange and is often faster than covalent cross-linking. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized experimental protocols are crucial for the accurate comparison of hydrogel properties. Below are methodologies for key characterization assays.
Hydrogel Synthesis (General Protocol)
-
Polymer Solution Preparation: Dissolve the desired polymer (e.g., gelatin, chitosan, hyaluronic acid) in a suitable solvent (e.g., deionized water, acidic solution) at a specific concentration. Stir at an appropriate temperature until a homogenous solution is obtained.
-
Cross-linker Addition: Prepare the cross-linker solution. Add the cross-linker solution to the polymer solution dropwise while stirring. The concentration of the cross-linker will determine the cross-linking density.
-
Gelation: Allow the mixture to stand for a specific duration at a controlled temperature to facilitate the cross-linking reaction and hydrogel formation. For photo-cross-linkers like PEGDA, this step involves exposure to UV light in the presence of a photoinitiator.
-
Purification: Immerse the resulting hydrogel in a suitable solvent (e.g., distilled water) to remove any unreacted cross-linker and other reagents. The washing solvent should be changed periodically.
-
Lyophilization (optional): For characterization of the dried state or for creating porous scaffolds, the hydrogel can be freeze-dried.
Swelling Ratio Determination
-
Initial Weight: Weigh the dried hydrogel sample (W_dry).
-
Immersion: Immerse the hydrogel sample in a specific buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) at a constant temperature (e.g., 37°C).
-
Weight at Intervals: At predetermined time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_swollen).
-
Equilibrium Swelling: Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100
In Vitro Degradation Study
-
Initial Weight: Record the initial weight of the hydrogel sample (W_initial).
-
Incubation: Place the hydrogel sample in a solution containing a relevant enzyme (e.g., lysozyme for chitosan-based hydrogels) or in a buffer solution (e.g., PBS) at 37°C to simulate physiological conditions.
-
Weight Measurement: At specific time points, remove the hydrogel, wash it with distilled water to remove any ions, and then freeze-dry it to a constant weight (W_final).
-
Calculation: The percentage of weight loss is calculated as: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100
Mechanical Testing (Tensile Strength)
-
Sample Preparation: Prepare hydrogel samples in a specific shape, such as a dumbbell or rectangular form, to ensure consistent testing.
-
Instrumentation: Use a universal testing machine with a suitable load cell.
-
Testing: Clamp the hydrogel sample at both ends and apply a uniaxial tensile force at a constant strain rate until the sample breaks.
-
Data Analysis:
-
Tensile Strength: The maximum stress the hydrogel can withstand before fracturing.
-
Young's Modulus: The slope of the initial, linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in the length of the sample at the point of fracture.
-
Visualizing the Process: From Synthesis to Application
To better understand the relationships between cross-linker selection, hydrogel properties, and their ultimate application, the following diagrams illustrate key workflows and conceptual frameworks.
Caption: Experimental workflow for hydrogel synthesis, characterization, and application.
Caption: Influence of cross-linker properties on hydrogel characteristics and cellular responses.
References
A Researcher's Guide to Validating m-PEG25-acid Purity and Quality for Scientific Applications
For researchers, scientists, and drug development professionals, ensuring the purity and quality of reagents is a critical, non-negotiable aspect of experimental success. This guide provides a comprehensive comparison of m-PEG25-acid, a common PEGylation reagent, with its alternatives. It includes supporting experimental data, detailed validation protocols, and visual workflows to aid in making informed decisions for your research.
Understanding the Importance of PEGylation Reagent Quality
Comparison of this compound and Alternatives
The choice of a PEGylation reagent depends on several factors, including the target molecule, the desired degree of PEGylation, and the required reaction conditions. While this compound is a versatile reagent for modifying amine groups (after activation of the carboxylic acid), several alternatives with different reactive functionalities are available. The following table summarizes the key characteristics of this compound and two common alternatives: m-PEG-NHS ester and m-PEG-Maleimide.
| Feature | This compound | m-PEG-NHS ester | m-PEG-Maleimide |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) | Maleimide |
| Target Functional Group | Primary Amines (-NH2) (requires activation) | Primary Amines (-NH2) | Thiols (-SH) |
| Purity (Typical) | >95% | >95% | >95% |
| Polydispersity Index (PDI) | ~1.05 | ~1.05 | ~1.05 |
| Reaction pH | 4.5 - 7.5 (for activation and coupling) | 7.0 - 8.5 | 6.5 - 7.5 |
| Linkage Formed | Amide | Amide | Thioether |
| Key Advantages | Stable linkage, starting material for other derivatives | High reactivity with amines, direct reaction | Highly specific for thiols, stable linkage |
| Considerations | Requires a separate activation step (e.g., with EDC/NHS) | Susceptible to hydrolysis | Potential for maleimide ring hydrolysis at higher pH |
Experimental Protocols for Quality Validation
To ensure the purity and quality of this compound and other PEGylation reagents, a combination of analytical techniques should be employed.
Purity and Structural Integrity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Water, D₂O).
-
Instrument Setup: Acquire ¹H NMR and ¹³C NMR spectra using a 400 MHz or higher NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Confirm the presence of the characteristic repeating ethylene glycol protons (-(CH₂CH₂O)-) typically observed as a singlet or multiplet around 3.6 ppm. The protons of the methoxy group (-OCH₃) should appear as a singlet around 3.38 ppm. Protons adjacent to the carboxylic acid will be shifted downfield. Integrate the peaks to confirm the ratio of the ethylene glycol units to the methoxy group.
-
¹³C NMR: Identify the carbon signals of the repeating ethylene glycol units (around 70 ppm) and the methoxy group (around 59 ppm). The carbonyl carbon of the carboxylic acid will be significantly downfield.
-
Impurity Check: Look for any unexpected peaks that may indicate the presence of impurities or degradation products.
-
Purity and Polydispersity Analysis by High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of water and a polar organic solvent like acetonitrile, with an additive such as 0.1% trifluoroacetic acid (TFA).
-
Column: Use a reversed-phase column (e.g., C18 or C8) suitable for polymer analysis.
-
Sample Preparation: Dissolve a known concentration of the this compound in the mobile phase.
-
Instrument Setup:
-
Set the column temperature (e.g., 30-40 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Use a suitable detector. Since PEG lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred over a UV detector.
-
-
Data Analysis:
-
A pure, monodisperse PEG reagent should ideally show a single, sharp peak.
-
The presence of multiple peaks or a broad peak may indicate impurities or high polydispersity.
-
The peak area can be used for quantification against a standard curve.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with a small amount of formic acid).
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.
-
For ESI-MS, you may observe a series of peaks corresponding to the PEG polymer distribution, each differing by the mass of an ethylene glycol unit (44 Da).
-
Look for peaks that do not correspond to the expected PEG distribution, which could indicate impurities.
-
Visualizing the Validation Workflow and Application
To better understand the process of validating and using this compound, the following diagrams illustrate the key workflows and reaction pathways.
Caption: Experimental workflow for the validation and use of this compound.
Caption: Reaction pathway for protein PEGylation using this compound.
By following these guidelines and employing rigorous analytical methods, researchers can confidently validate the purity and quality of this compound and its alternatives, leading to more reliable and reproducible scientific outcomes.
Safety Operating Guide
Proper Disposal of m-PEG25-acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of m-PEG25-acid, a monofunctional polyethylene glycol derivative with a terminal carboxylic acid. While polyethylene glycol (PEG) itself is generally considered to be of low toxicity and biodegradable, the functional acid group and its potential reactions necessitate careful handling and disposal in accordance with institutional and regulatory standards.[1]
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS contains crucial information regarding potential hazards, handling precautions, and emergency procedures.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber).[2] |
| Eye/Face Protection | Use safety glasses or goggles. |
| Skin and Body Protection | Wear a lab coat. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[3] |
II. Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its physical state (solid or in solution), its concentration, and whether it has been mixed with other chemicals.
Step 1: Waste Characterization
First, determine if the this compound waste is considered hazardous. While pure polyethylene glycol is often not classified as hazardous waste, this can change based on several factors:[2][4]
-
Mixtures: If the this compound is mixed with a listed hazardous waste, the entire mixture is typically considered hazardous waste.
-
Contamination: If it is contaminated with heavy metals or other toxic substances, it must be treated as hazardous waste.
-
Local Regulations: Your institution's Environmental Health and Safety (EHS) department and local regulations will have the final say on waste classification.
Step 2: Segregation and Collection
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect the waste in a designated, compatible container. The original product container can often be reused for this purpose. The container must be in good condition, with a tightly sealing lid.
Step 3: Labeling
Properly label the waste container. The label should include:
-
The words "Waste" or "Hazardous Waste" (as determined in Step 1).
-
The full chemical name: "this compound".
-
The approximate concentration and volume.
-
The date accumulation started.
-
Your name and laboratory information.
Step 4: Storage
Store the sealed waste container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 5: Disposal
Consult your institution's EHS department for their specific procedures. The following are general guidelines for common disposal scenarios:
Scenario A: Non-Hazardous Solid this compound
If deemed non-hazardous by your EHS department, it may be permissible to dispose of it as regular laboratory solid waste. However, it should be securely contained and labeled to avoid confusion.
Scenario B: Non-Hazardous Aqueous Solutions of this compound
For dilute, non-hazardous aqueous solutions, some institutions may permit disposal down the sanitary sewer with copious amounts of running water. Always seek approval from your EHS department before doing so. The acidic nature of the compound may require neutralization prior to drain disposal.
-
Neutralization Protocol (for EHS-approved sewer disposal):
-
Work in a well-ventilated fume hood.
-
Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to the this compound solution while stirring.
-
Monitor the pH using a pH meter or pH paper.
-
Adjust the pH to a neutral range (typically between 6 and 9) as specified by your local water authority.
-
Once neutralized, flush the solution down the drain with a large volume of water.
-
Scenario C: Hazardous this compound Waste
If the waste is characterized as hazardous, it must be disposed of through your institution's hazardous waste management program. This typically involves arranging for a pickup by a licensed chemical waste disposal contractor.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions from your institution's Environmental Health and Safety department and the product's Safety Data Sheet.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG25-acid
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of m-PEG25-acid. This guide provides immediate, procedural guidance to ensure the safe and effective use of this reagent in the laboratory.
Immediate Safety and Handling
This compound is a polyethylene glycol derivative containing a terminal carboxylic acid. While polyethylene glycols are generally considered to have low toxicity, the acidic functional group necessitates careful handling to prevent irritation. The compound is a white solid and may be present as a fine powder, posing a potential inhalation hazard.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles | ANSI Z87.1 certified |
| Hands | Chemical-resistant gloves | Nitrile rubber, 0.11 mm minimum thickness |
| Body | Laboratory coat | Standard cotton or synthetic blend |
| Respiratory | N95 respirator or equivalent | Recommended when handling the powder outside of a fume hood |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures the integrity of your experiments.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store the container tightly sealed in a cool, dry, and well-ventilated area. Recommended storage temperature is typically 2-8°C.
Handling and Preparation of Solutions
-
Engineering Controls : Handle this compound in a chemical fume hood to minimize inhalation of any dust particles. Ensure that an eyewash station and safety shower are readily accessible.
-
Weighing : When weighing the solid material, do so in a fume hood or a ventilated balance enclosure.
-
Dissolving : this compound is soluble in organic solvents such as DMF and DMSO. Add the solvent to the solid slowly and stir to dissolve. Prepare solutions in a fume hood.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and unused solutions, should be treated as chemical waste.
-
Solid Waste : Collect solid this compound waste and contaminated materials (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Protocol: Preparation of an this compound Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.
-
Preparation : Don all required PPE as outlined in the table above. Ensure you are working in a certified chemical fume hood.
-
Weighing : Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition : Using a calibrated pipette, add the required volume of anhydrous DMF or DMSO to the vial to achieve the desired concentration.
-
Dissolution : Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Storage : Store the stock solution at -20°C or as recommended by the manufacturer, protected from light and moisture.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
